molecular formula C45H72N7O17P3S B15545058 2-trans-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA

2-trans-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA

Número de catálogo: B15545058
Peso molecular: 1108.1 g/mol
Clave InChI: AVRCOFDAWHWKMB-FVOMHKOJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-trans-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA is a useful research compound. Its molecular formula is C45H72N7O17P3S and its molecular weight is 1108.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C45H72N7O17P3S

Peso molecular

1108.1 g/mol

Nombre IUPAC

S-[2-[3-[[(2R)-4-[[[(2S,3S,4R,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,9Z,12Z,15Z,18Z)-tetracosa-2,9,12,15,18-pentaenethioate

InChI

InChI=1S/C45H72N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-36(54)73-29-28-47-35(53)26-27-48-43(57)40(56)45(2,3)31-66-72(63,64)69-71(61,62)65-30-34-39(68-70(58,59)60)38(55)44(67-34)52-33-51-37-41(46)49-32-50-42(37)52/h8-9,11-12,14-15,17-18,24-25,32-34,38-40,44,55-56H,4-7,10,13,16,19-23,26-31H2,1-3H3,(H,47,53)(H,48,57)(H,61,62)(H,63,64)(H2,46,49,50)(H2,58,59,60)/b9-8-,12-11-,15-14-,18-17-,25-24+/t34-,38+,39+,40-,44-/m0/s1

Clave InChI

AVRCOFDAWHWKMB-FVOMHKOJSA-N

Origen del producto

United States

Foundational & Exploratory

Navigating the Crossroads of Lipid Metabolism: A Technical Guide to the 2-trans-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA Pathway

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolism of very-long-chain polyunsaturated fatty acids (VLCPUFAs) represents a critical nexus of lipid biochemistry, with profound implications for cellular health and disease. This guide provides an in-depth exploration of the metabolic pathway of a key intermediate, 2-trans-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA. We will dissect its origins in the intricate processes of fatty acid elongation and desaturation, and its ultimate fate within the peroxisomal β-oxidation machinery. By elucidating the enzymatic landscape, regulatory mechanisms, and physiological relevance, this document serves as a comprehensive resource for researchers navigating this complex area of lipid metabolism. Furthermore, we will detail robust analytical methodologies essential for the accurate quantification of this and related acyl-CoA species, providing a framework for rigorous experimental design in basic research and drug development.

Introduction: The Significance of Very-Long-Chain Polyunsaturated Fatty Acids

Very-long-chain polyunsaturated fatty acids (VLCPUFAs), defined as fatty acids with carbon chains of 24 or more and multiple double bonds, are not merely structural components of cellular membranes but also active participants in a variety of physiological processes.[1][2] They are particularly enriched in tissues such as the retina, brain, and testes, where they play indispensable roles in vision, neural function, and fertility.[2] The unique physical properties conferred by their long, flexible acyl chains influence membrane fluidity, lipid raft formation, and the function of embedded proteins.[1][2]

The metabolic pathways governing the synthesis and degradation of VLCPUFAs are tightly regulated, involving a concerted action of enzymes located in the endoplasmic reticulum and peroxisomes.[3][4] Disruptions in these pathways can lead to the accumulation of toxic lipid species and are associated with a range of pathologies, including neurodegenerative disorders and metabolic syndrome. Central to understanding VLCPUFA homeostasis is the study of key metabolic intermediates, such as this compound, which provide a window into the dynamic interplay between anabolic and catabolic processes.

Biosynthesis of the Precursor: The Journey to Tetracosapentaenoyl-CoA

The journey to forming the precursor of our topic molecule begins with shorter-chain essential fatty acids, primarily linoleic acid (18:2n-6) or α-linolenic acid (18:3n-3), obtained from the diet.[5][6] A series of elongation and desaturation reactions, occurring primarily on the cytosolic face of the endoplasmic reticulum, incrementally increase the chain length and degree of unsaturation.[7]

The synthesis of the direct precursor, 9,12,15,18-all-cis-tetracosapentaenoyl-CoA (24:5n-6), for instance, follows a well-defined enzymatic cascade:

  • Elongation and Desaturation: Starting from linoleic acid (18:2n-6), a cycle of desaturation by Δ6-desaturase, elongation by elongases (such as ELOVL5), and further desaturation by Δ5-desaturase generates arachidonic acid (20:4n-6).[8][9] Subsequent elongation steps, catalyzed by enzymes like ELOVL2, produce docosatetraenoic acid (22:4n-6) and then tetracosatetraenoic acid (24:4n-6).[3][8]

  • Final Desaturation: A final desaturation step, catalyzed by Δ6-desaturase, introduces a double bond at the 18th position, yielding 9,12,15,18-all-cis-tetracosapentaenoic acid (24:5n-6), which is then activated to its CoA ester.[10]

A similar pathway exists for the n-3 series, starting from α-linolenic acid, leading to the formation of docosahexaenoic acid (DHA, 22:6n-3). Notably, the synthesis of DHA involves the formation of a C24 intermediate, tetracosahexaenoic acid (24:6n-3), which is then shortened via one round of peroxisomal β-oxidation.[11] This highlights the central role of C24 PUFA-CoAs as metabolic intermediates.

Linoleic Acid (18:2n-6) Linoleic Acid (18:2n-6) γ-Linolenic Acid (18:3n-6) γ-Linolenic Acid (18:3n-6) Linoleic Acid (18:2n-6)->γ-Linolenic Acid (18:3n-6) Δ6-Desaturase Dihomo-γ-linolenic Acid (20:3n-6) Dihomo-γ-linolenic Acid (20:3n-6) γ-Linolenic Acid (18:3n-6)->Dihomo-γ-linolenic Acid (20:3n-6) ELOVL5 Arachidonic Acid (20:4n-6) Arachidonic Acid (20:4n-6) Dihomo-γ-linolenic Acid (20:3n-6)->Arachidonic Acid (20:4n-6) Δ5-Desaturase Docosatetraenoic Acid (22:4n-6) Docosatetraenoic Acid (22:4n-6) Arachidonic Acid (20:4n-6)->Docosatetraenoic Acid (22:4n-6) ELOVL2/5 Tetracosatetraenoic Acid (24:4n-6) Tetracosatetraenoic Acid (24:4n-6) Docosatetraenoic Acid (22:4n-6)->Tetracosatetraenoic Acid (24:4n-6) ELOVL2 9,12,15,18-all-cis-Tetracosapentaenoic Acid (24:5n-6) 9,12,15,18-all-cis-Tetracosapentaenoic Acid (24:5n-6) Tetracosatetraenoic Acid (24:4n-6)->9,12,15,18-all-cis-Tetracosapentaenoic Acid (24:5n-6) Δ6-Desaturase

Caption: Biosynthetic pathway of 9,12,15,18-all-cis-Tetracosapentaenoic Acid.

The Catabolic Crossroads: Peroxisomal β-Oxidation

Once synthesized, VLCPUFA-CoAs can be directed towards catabolism, primarily through the peroxisomal β-oxidation pathway. This is a critical distinction from shorter-chain fatty acids, which are predominantly metabolized in the mitochondria.[12] The initial step in peroxisomal β-oxidation of 9,12,15,18-all-cis-tetracosapentaenoyl-CoA is the introduction of a double bond between the α and β carbons (C2 and C3). This reaction is catalyzed by a peroxisomal acyl-CoA oxidase, which uses FAD as a cofactor and generates hydrogen peroxide in the process. This step creates the molecule of interest: This compound .

The subsequent steps of the β-oxidation cycle proceed as follows:

  • Hydration: The newly formed trans-2 double bond is hydrated by a 2-enoyl-CoA hydratase, a component of a multifunctional enzyme (MFE).[13][14][15] In peroxisomes, this can be either MFE-1 or MFE-2, which have different stereospecificities.[13]

  • Dehydrogenation: The resulting 3-hydroxyacyl-CoA is then oxidized to a 3-ketoacyl-CoA by a 3-hydroxyacyl-CoA dehydrogenase, also part of the MFE.[12][13]

  • Thiolysis: Finally, the 3-ketoacyl-CoA is cleaved by a peroxisomal thiolase, releasing a molecule of acetyl-CoA and a shortened acyl-CoA (in this case, docosatrienoyl-CoA), which can then undergo further rounds of β-oxidation.

It is crucial to note that for polyunsaturated fatty acids with pre-existing cis double bonds, auxiliary enzymes such as enoyl-CoA isomerases and 2,4-dienoyl-CoA reductases are required to reposition and reconfigure these bonds to allow the core β-oxidation machinery to proceed.[4]

cluster_peroxisome Peroxisome 9,12,15,18-all-cis-Tetracosapentaenoyl-CoA 9,12,15,18-all-cis-Tetracosapentaenoyl-CoA This compound This compound 9,12,15,18-all-cis-Tetracosapentaenoyl-CoA->this compound Acyl-CoA Oxidase 3-Hydroxy-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA 3-Hydroxy-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA This compound->3-Hydroxy-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA 2-Enoyl-CoA Hydratase (MFE) 3-Keto-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA 3-Keto-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA 3-Hydroxy-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA->3-Keto-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase (MFE) Docosatrienoyl-CoA + Acetyl-CoA Docosatrienoyl-CoA + Acetyl-CoA 3-Keto-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA->Docosatrienoyl-CoA + Acetyl-CoA Thiolase Biological Sample Biological Sample Homogenization Homogenization Biological Sample->Homogenization Lipid Extraction Lipid Extraction Homogenization->Lipid Extraction SPE Cleanup SPE Cleanup Lipid Extraction->SPE Cleanup Drying & Reconstitution Drying & Reconstitution SPE Cleanup->Drying & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Drying & Reconstitution->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

References

An In-depth Technical Guide to the Function of 2-trans-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA in Peroxisomes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxisomes are indispensable metabolic organelles that play a critical role in lipid metabolism, particularly in the β-oxidation of very long-chain fatty acids (VLCFAs) and polyunsaturated fatty acids (PUFAs). This guide delves into the specific function and metabolic fate of 2-trans-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA, a key intermediate in the peroxisomal β-oxidation of nisinic acid (24:5n-6). We will explore the enzymatic machinery responsible for its generation and subsequent conversion, the broader physiological context of this pathway, and its implications for human health and disease. This document serves as a technical resource, providing detailed mechanistic insights and outlining experimental protocols for the study of this metabolic process, aimed at facilitating advanced research and therapeutic development.

Introduction: The Central Role of Peroxisomes in Fatty Acid Metabolism

Peroxisomes are ubiquitous eukaryotic organelles that house a variety of metabolic pathways, with a prominent role in lipid biochemistry.[1] Unlike mitochondria, which are responsible for the complete oxidation of most fatty acids for energy production, peroxisomes specialize in the chain-shortening of specific fatty acid classes that are poor substrates for mitochondrial β-oxidation.[2] These include very long-chain fatty acids (VLCFAs, ≥C22), branched-chain fatty acids, and the precursors of bile acids.[3][4]

The peroxisomal β-oxidation pathway is a multi-step process that shortens fatty acyl-CoAs by two carbons per cycle, generating acetyl-CoA and a chain-shortened acyl-CoA.[5] This process is particularly crucial for the metabolism of PUFAs, which contain multiple double bonds that require the action of auxiliary enzymes for their complete degradation.[6][7] The intermediate, this compound, arises from the initial step in the β-oxidation of tetracosapentaenoic acid (nisinic acid, 24:5n-6), a C24 PUFA.

The Metabolic Pathway: Generation and Fate of this compound

The metabolism of nisinic acid within the peroxisome begins with its activation to Tetracosapentaenoyl-CoA. This is followed by the canonical steps of β-oxidation, which lead to the formation of our molecule of interest.

Step 1: Acyl-CoA Oxidase (ACOX) Activity

The first and rate-limiting step of peroxisomal β-oxidation is the desaturation of the fatty acyl-CoA to a 2-trans-enoyl-CoA, catalyzed by an Acyl-CoA Oxidase (ACOX).[5] In the case of nisinic acid, straight-chain acyl-CoA oxidase (ACOX1) is the primary enzyme involved.[8][9]

  • Substrate: 9,12,15,18-all-cis-Tetracosapentaenoyl-CoA

  • Enzyme: Acyl-CoA Oxidase 1 (ACOX1)

  • Product: This compound and hydrogen peroxide (H₂O₂)

This reaction introduces a trans double bond between the α and β carbons (C2 and C3) of the fatty acyl chain. A notable byproduct of this reaction is hydrogen peroxide, which is subsequently detoxified to water and oxygen by the abundant peroxisomal enzyme, catalase.[1]

Step 2: Hydration and Dehydrogenation by D-Bifunctional Protein (DBP)

The newly formed 2-trans-enoyl-CoA is then processed by the D-bifunctional protein (DBP), also known as multifunctional enzyme 2 (MFE-2).[10][11][12] DBP possesses two distinct enzymatic activities: 2-enoyl-CoA hydratase and D-3-hydroxyacyl-CoA dehydrogenase.[3][12]

  • Hydration: The 2-enoyl-CoA hydratase domain of DBP catalyzes the stereospecific addition of a water molecule across the trans-double bond of this compound.[10]

    • Substrate: This compound

    • Enzyme: DBP (2-enoyl-CoA hydratase activity)

    • Product: D-3-hydroxy-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA

  • Dehydrogenation: The D-3-hydroxyacyl-CoA dehydrogenase domain of DBP then oxidizes the hydroxyl group at the C3 position.

    • Substrate: D-3-hydroxy-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA

    • Enzyme: DBP (D-3-hydroxyacyl-CoA dehydrogenase activity)

    • Product: 3-keto-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA

The crucial role of DBP in VLCFA metabolism is underscored by the severe inherited disorder, D-bifunctional protein deficiency, which leads to the accumulation of VLCFAs and bile acid intermediates, presenting with severe neurological symptoms.[3][4][13]

Step 3: Thiolytic Cleavage

The final step of the β-oxidation cycle is the thiolytic cleavage of the 3-ketoacyl-CoA intermediate, catalyzed by a peroxisomal thiolase. This reaction releases a molecule of acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.

  • Substrate: 3-keto-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA

  • Enzyme: Peroxisomal 3-ketoacyl-CoA thiolase

  • Products:

    • Acetyl-CoA

    • 7,10,13,16-all-cis-Docosapentaenoyl-CoA (22:5n-6)

The resulting 22:5n-6-CoA can then undergo further rounds of β-oxidation within the peroxisome until it is chain-shortened to a length that can be transported to the mitochondria for complete oxidation.[8]

Peroxisomal_Beta_Oxidation cluster_0 Peroxisomal Matrix A Nisinic Acid (24:5n-6)-CoA B 2-trans-9,12,15,18-all-cis- Tetracosapentaenoyl-CoA A->B ACOX1 (H₂O₂ produced) C D-3-Hydroxy-9,12,15,18-all-cis- Tetracosapentaenoyl-CoA B->C DBP (Hydratase) D 3-Keto-9,12,15,18-all-cis- Tetracosapentaenoyl-CoA C->D DBP (Dehydrogenase) (NAD⁺ → NADH) E Docosapentaenoyl-CoA (22:5n-6) D->E Thiolase (CoA-SH) F Acetyl-CoA D->F Thiolase (CoA-SH) G Further β-oxidation cycles E->G H Export to Mitochondria F->H

Figure 1: The peroxisomal β-oxidation of Nisinic Acid (24:5n-6)-CoA.

Experimental Methodologies for Studying Peroxisomal β-Oxidation

Investigating the function of this compound and its associated enzymes requires a combination of biochemical and cell-based assays.

Enzyme Assays

Objective: To measure the activity of the core enzymes of peroxisomal β-oxidation using specific substrates.

Protocol for D-Bifunctional Protein (DBP) Activity Assay:

  • Substrate Preparation: Synthesize or procure 2-trans-tetracosenoyl-CoA as a substrate for the hydratase activity.

  • Tissue/Cell Homogenization: Prepare a homogenate from liver tissue or cultured fibroblasts known to have active peroxisomal β-oxidation.[3]

  • Reaction Mixture: For the hydratase activity, incubate the homogenate with the 2-trans-tetracosenoyl-CoA substrate in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4) and monitor the decrease in absorbance at 263 nm, which corresponds to the disappearance of the enoyl-CoA double bond.

  • Reaction Mixture: For the dehydrogenase activity, use a 3-hydroxyacyl-CoA substrate and monitor the reduction of NAD⁺ to NADH by measuring the increase in absorbance at 340 nm.

  • Data Analysis: Calculate the specific activity of the enzyme (nmol of substrate converted/min/mg of protein).

Cell-Based Fatty Acid Oxidation Assays

Objective: To assess the overall capacity of intact cells to oxidize VLC-PUFAs.

Protocol using Radiolabeled Substrates:

  • Cell Culture: Culture human skin fibroblasts in appropriate media. For comparative studies, utilize cell lines from patients with known peroxisomal disorders (e.g., DBP deficiency, Zellweger syndrome) and healthy controls.[14]

  • Substrate Labeling: Synthesize [³H]- or [¹⁴C]-labeled nisinic acid (24:5n-6).

  • Incubation: Incubate the cultured fibroblasts with the radiolabeled fatty acid for a defined period (e.g., 24-48 hours).

  • Metabolite Extraction: Extract the lipids from both the cells and the culture medium.

  • Analysis: Separate and quantify the radiolabeled parent fatty acid and its chain-shortened metabolites using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector.[14] A decrease in the parent compound and the appearance of shorter-chain fatty acids indicate active β-oxidation.

Experimental_Workflow cluster_assay Cell-Based Oxidation Assay start Culture Fibroblasts (Control vs. Patient) incubate Incubate with Radiolabeled 24:5n-6 start->incubate extract Extract Lipids from Cells and Medium incubate->extract analyze HPLC Analysis extract->analyze result Quantify Parent FA and Chain-Shortened Metabolites analyze->result

Figure 2: Workflow for cell-based fatty acid oxidation assay.

Physiological Significance and Clinical Relevance

The peroxisomal β-oxidation of VLC-PUFAs is not merely a catabolic process. It plays a crucial role in maintaining lipid homeostasis and is integral to the synthesis of important bioactive lipids. For instance, the β-oxidation of tetracosahexaenoic acid (24:6n-3) in peroxisomes is a key step in the formation of docosahexaenoic acid (DHA, 22:6n-3), an essential omega-3 fatty acid vital for brain and retinal function.[9]

Defects in the enzymes that process this compound, particularly DBP, lead to severe metabolic disorders. D-bifunctional protein deficiency is an autosomal recessive disorder characterized by neonatal hypotonia, seizures, and profound neurological impairment, often leading to early death.[4][10][13] The diagnosis of this condition relies on biochemical analysis of VLCFA levels in plasma and fibroblasts, along with enzymatic and genetic testing.[3][4]

The study of this pathway and its intermediates is therefore of high interest for the development of diagnostic markers and potential therapeutic strategies for peroxisomal disorders. Understanding the substrate specificities and kinetics of the involved enzymes can inform the design of small molecule drugs aimed at correcting or bypassing metabolic blocks.

Conclusion

This compound is a pivotal, albeit transient, intermediate in the peroxisomal β-oxidation of nisinic acid. Its formation and subsequent metabolism are dependent on the coordinated action of ACOX1 and the D-bifunctional protein. The integrity of this pathway is essential for the degradation of very long-chain polyunsaturated fatty acids and for overall lipid homeostasis. Further research into the regulation of this pathway and the structure-function relationships of its constituent enzymes will be critical for advancing our understanding of peroxisomal biology and for developing effective treatments for related metabolic diseases.

References

cellular localization of 2-trans-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Cellular Localization of 2-trans-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolism of very long-chain polyunsaturated fatty acids (VLC-PUFAs) is a critical cellular process, with its dysregulation implicated in numerous severe pathologies. A key, yet transient, intermediate in this pathway is this compound. Understanding the precise subcellular localization of this molecule is paramount for elucidating the metabolic flux of VLC-PUFAs and for developing targeted therapeutic strategies. This guide provides an in-depth exploration of the metabolic context, authoritative experimental methodologies for localization, and the functional implications of its compartmentalization, grounded in the principles of peroxisomal biology.

Introduction: The Significance of a Transient Metabolic Intermediate

Very long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with 24 or more carbons, are vital components of cellular membranes, particularly in the retina, brain, and testes. Their unique physical properties impart essential characteristics to these membranes. The metabolism of these fatty acids, however, cannot be initiated by the mitochondrial machinery that handles more common long-chain fatty acids. Instead, their initial breakdown occurs exclusively within peroxisomes through a specialized β-oxidation pathway.

Our molecule of interest, this compound, represents the first metabolic product in the peroxisomal β-oxidation of docosahexaenoic acid (DHA, C22:6) that has been elongated to a C24:6 fatty acid. The "2-trans" configuration is the biochemical signature of the first enzymatic step, marking its entry into the degradation spiral. Its transient nature makes direct detection challenging, yet its localization defines the arena for the subsequent metabolic steps and is a critical control point in lipid homeostasis.

Part 1: The Metabolic Arena - Peroxisomal β-Oxidation

The initial steps of VLC-PUFA degradation are confined to the peroxisome because the first enzyme in the pathway, Acyl-CoA Oxidase (ACOX), is exclusively located there. Mitochondria lack the enzymatic machinery to handle these bulky substrates. The peroxisomal pathway is a chain-shortening process, preparing the fatty acyl-CoAs for eventual complete oxidation within the mitochondria.

The generation of this compound is the result of the first cycle of this pathway:

  • Activation & Transport : A C24:5 fatty acid is activated to its CoA ester in the cytoplasm and transported into the peroxisome, a process often mediated by ABCD family transporters like ABCD1.

  • Oxidation : Inside the peroxisome, the very-long-chain acyl-CoA oxidase, ACOX1, introduces a double bond between the C2 and C3 positions, creating a 2-trans-enoyl-CoA. This is our molecule of interest. This reaction transfers electrons directly to oxygen, producing hydrogen peroxide (H₂O₂), which is then detoxified by peroxisomal catalase.

  • Subsequent Steps : The molecule is then processed by a D-bifunctional protein (DBP), which performs hydration and dehydrogenation, followed by a thiolase that cleaves off an acetyl-CoA molecule, shortening the chain. The resulting shorter acyl-CoA can then undergo further cycles in the peroxisome or be transported to the mitochondria.

Peroxisomal_Beta_Oxidation cluster_0 Cytosol cluster_1 Peroxisome Matrix Parent_FA C24:5 Acyl-CoA Transport ABCD1 Transporter Parent_FA->Transport Entry Target_Mol 2-trans-9,12,15,18-all-cis- Tetracosapentaenoyl-CoA DBP D-Bifunctional Protein Target_Mol->DBP Hydration/ Dehydrogenation DBP_Product 3-hydroxyacyl-CoA Thiolase Thiolase DBP_Product->Thiolase Thiolytic Cleavage Thiolase_Product C22:4 Acyl-CoA Further Cycles or\nMitochondrial Transport Further Cycles or Mitochondrial Transport Thiolase_Product->Further Cycles or\nMitochondrial Transport AcetylCoA Acetyl-CoA ACOX1 ACOX1 ACOX1->Target_Mol Oxidation H2O2 H₂O₂ ACOX1->H2O2 DBP->DBP_Product Thiolase->Thiolase_Product Thiolase->AcetylCoA Transport->ACOX1

Caption: Peroxisomal β-oxidation pathway for a C24:5 VLC-PUFA.

Part 2: A Validated Workflow for Subcellular Localization

Determining the location of a transient metabolite requires a multi-pronged approach that combines direct quantification with indirect visualization of its metabolic machinery. This creates a self-validating system where biochemical data corroborates imaging evidence.

Methodology 1: Subcellular Fractionation with LC-MS/MS

This is the gold standard for quantitatively determining the abundance of a metabolite in different organelles.

Causality Behind Experimental Choices: The core principle is the physical separation of organelles based on their distinct physical properties (mass and density). By carefully isolating organelles and then using the highly sensitive and specific technique of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), we can directly measure the concentration of the acyl-CoA in each compartment. This provides undeniable quantitative evidence of its primary location.

Experimental Protocol:

  • Homogenization: Harvest cultured cells (e.g., HepG2 human liver cells) and gently homogenize them in an isotonic buffer (e.g., containing 250 mM sucrose) using a Dounce homogenizer to break the plasma membrane while keeping organelles intact.

  • Differential Centrifugation:

    • Centrifuge the homogenate at low speed (e.g., 600 x g for 10 min) to pellet nuclei and intact cells. This is the Nuclear Fraction .

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 min) to pellet mitochondria. This is the Mitochondrial Fraction .

    • Transfer the subsequent supernatant and centrifuge at an even higher speed (e.g., 20,000 x g for 20 min) to pellet peroxisomes. This is the Peroxisomal Fraction .

    • The final supernatant is the Cytosolic Fraction .

  • Purity Validation (Crucial): Before analysis, each fraction's purity must be confirmed via Western Blot using antibodies against organelle-specific marker proteins (e.g., Lamin B1 for nucleus, Cytochrome C for mitochondria, PMP70 or Catalase for peroxisomes, and Tubulin for cytosol).

  • Metabolite Extraction: Immediately extract acyl-CoAs from each fraction using a solvent-based method (e.g., solid-phase extraction or liquid-liquid extraction with butanol/acetonitrile).

  • LC-MS/MS Analysis: Quantify this compound using a targeted mass spectrometry method with a stable isotope-labeled internal standard for absolute quantification.

Data Presentation:

Cellular FractionMarker ProteinRelative Abundance of Tetracosapentaenoyl-CoA (%)
NuclearLamin B1< 1%
MitochondrialCytochrome C~5-10%
Peroxisomal PMP70 ~85-95%
CytosolicTubulin< 2%
Hypothetical data representing expected results for a peroxisomally-generated intermediate.
Methodology 2: Immunofluorescence Microscopy for Enzyme Co-localization

This method provides high-resolution spatial evidence by visualizing the location of the enzymes responsible for the molecule's synthesis and degradation.

Causality Behind Experimental Choices: The principle of this technique is that a metabolite will be found in highest concentration at the site of its synthesis. By tagging the key synthetic enzyme (ACOX1) and a known peroxisomal marker protein (e.g., PEX14), we can visually confirm if the synthetic machinery resides within the peroxisome. Co-localization of these two signals provides strong, spatially resolved evidence for the localization of the metabolic pathway.

IF_Workflow start 1. Cell Culture & Fixation perm 2. Permeabilization (e.g., Triton X-100) start->perm block 3. Blocking (e.g., Bovine Serum Albumin) perm->block primary_ab 4. Primary Antibody Incubation - Rabbit anti-ACOX1 - Mouse anti-PEX14 block->primary_ab wash1 5. Wash Steps primary_ab->wash1 secondary_ab 6. Secondary Antibody Incubation - Goat anti-Rabbit (Alexa 488) - Goat anti-Mouse (Alexa 594) wash1->secondary_ab wash2 7. Final Wash & Mounting (with DAPI for nuclei) secondary_ab->wash2 image 8. Confocal Microscopy wash2->image

Caption: Standard experimental workflow for immunofluorescence co-localization.

Experimental Protocol:

  • Cell Preparation: Grow cells (e.g., primary human fibroblasts) on glass coverslips.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde to preserve cellular structure, followed by permeabilization with a detergent like 0.1% Triton X-100 to allow antibody entry.

  • Blocking: Incubate with a blocking solution (e.g., 5% BSA) to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate with a cocktail of primary antibodies raised in different species: for example, a rabbit polyclonal antibody against ACOX1 and a mouse monoclonal antibody against the peroxisomal membrane protein PEX14.

    • After washing, incubate with fluorescently-labeled secondary antibodies that target the primary antibodies (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG and Alexa Fluor 594-conjugated anti-mouse IgG).

  • Imaging: Mount the coverslips and visualize using a confocal microscope. The green channel (ACOX1) and red channel (PEX14) should be imaged.

Trustworthiness through Self-Validation: The expected result is a high degree of overlap (co-localization, appearing as yellow in a merged image) between the ACOX1 signal and the PEX14 signal, confined to small, punctate structures characteristic of peroxisomes. This visual data strongly supports the quantitative findings from the fractionation experiment, confirming the peroxisome as the primary site of this compound synthesis and, therefore, localization.

Part 3: Functional and Pathophysiological Implications

The strict compartmentalization of this compound within the peroxisome has profound implications:

  • Metabolic Channeling: Its localization ensures efficient transfer to the next enzyme in the pathway (D-bifunctional protein), preventing the release of potentially disruptive intermediates into the cytosol.

  • Prevention of Mitochondrial Interference: The structure of this VLC-PUFA intermediate could potentially interfere with mitochondrial β-oxidation. Confining it to the peroxisome isolates these metabolic pathways.

  • Disease Relevance: In peroxisomal biogenesis disorders (PBDs) like Zellweger syndrome, the absence of functional peroxisomes leads to the toxic accumulation of VLC-PUFAs in tissues and plasma. Similarly, mutations in the ABCD1 transporter cause X-linked adrenoleukodystrophy (X-ALD), where the inability to transport VLC-PUFAs into the peroxisome for degradation is the primary pathogenic defect. These diseases underscore the critical importance of proper localization for initiating the metabolism of these fatty acids.

Conclusion

An In-Depth Technical Guide to the Enzymatic Conversion of 2-trans-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the enzymatic conversion of 2-trans-9,12,15,18-all-cis-tetracosapentaenoyl-CoA, a very-long-chain polyunsaturated fatty acyl-CoA. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the metabolic pathway, enzymatic mechanisms, and experimental considerations crucial for understanding and manipulating this biochemical process.

Introduction: The Biological Significance of Very-Long-Chain Polyunsaturated Fatty Acids

Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), such as the parent fatty acid of the title compound, are integral components of cellular membranes, particularly in the brain and retina. Their metabolism is critical for maintaining cellular function and is implicated in various physiological and pathophysiological processes. The degradation of these fatty acids occurs primarily through a specialized β-oxidation pathway within peroxisomes, distinct from the mitochondrial β-oxidation of shorter-chain fatty acids.[1][2] This guide focuses on the catabolism of a specific VLC-PUFA, providing a detailed roadmap of its enzymatic conversion.

The Peroxisomal β-Oxidation Pathway: A Stepwise Degradation

The enzymatic conversion of this compound is a multi-step process that occurs within the peroxisome.[1][2] The initial substrate is a C24:5 fatty acyl-CoA with a trans double bond at the second carbon and four cis double bonds at positions 9, 12, 15, and 18. The degradation proceeds through cycles of β-oxidation, with auxiliary enzymes required to handle the pre-existing double bonds.

Overview of the Metabolic Cascade

The degradation of this VLC-PUFA involves a series of enzymatic reactions that shorten the fatty acyl chain by two carbons in each cycle, releasing acetyl-CoA. The presence of unsaturation requires the action of specific isomerases and reductases to reconfigure the double bonds into a conformation that can be processed by the core β-oxidation enzymes.

Enzymatic_Conversion_Overview cluster_peroxisome Peroxisome Substrate This compound (C24:5) Cycle1 First β-Oxidation Cycle Substrate->Cycle1 Core β-Oxidation Enzymes Intermediate1 2,7,10,13,16-all-cis-Docosapentaenoyl-CoA (C22:5) Cycle1->Intermediate1 AuxiliaryEnzymes Auxiliary Enzyme Action (Isomerases, Reductase) Intermediate1->AuxiliaryEnzymes FurtherCycles Further β-Oxidation Cycles AuxiliaryEnzymes->FurtherCycles Products Acetyl-CoA + Chain-Shortened Acyl-CoA FurtherCycles->Products

Caption: Overview of the peroxisomal β-oxidation of this compound.

Detailed Enzymatic Steps and Intermediates

The conversion begins with the substrate already having a trans-2 double bond, allowing it to directly enter the second step of the β-oxidation cycle.

Cycle 1: Initial Chain Shortening

The initial substrate, this compound, bypasses the first dehydrogenation step catalyzed by acyl-CoA oxidase due to the pre-existing trans-2 double bond.

  • Hydration: The cycle commences with the action of enoyl-CoA hydratase , which adds a water molecule across the trans-2 double bond.[3][4][5] This reaction forms (3S)-hydroxy-9,12,15,18-all-cis-tetracosapentaenoyl-CoA.

  • Dehydrogenation: Subsequently, 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group at the third carbon to a keto group, yielding 3-keto-9,12,15,18-all-cis-tetracosapentaenoyl-CoA.[6][7]

  • Thiolysis: The final step of the first cycle is catalyzed by peroxisomal 3-ketoacyl-CoA thiolase , which cleaves the C2-C3 bond, releasing a molecule of acetyl-CoA and a chain-shortened acyl-CoA.[1][8][9] The product is 7,10,13,16-all-cis-docosapentaenoyl-CoA (C22:5) .

First_Beta_Oxidation_Cycle Substrate This compound (C24:5) Hydration Enoyl-CoA Hydratase + H₂O Substrate->Hydration Intermediate_OH (3S)-hydroxy-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA Hydration->Intermediate_OH Dehydrogenation 3-Hydroxyacyl-CoA Dehydrogenase - NADH+H⁺ Intermediate_OH->Dehydrogenation Intermediate_Keto 3-keto-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA Dehydrogenation->Intermediate_Keto Thiolysis Peroxisomal Thiolase + CoA-SH Intermediate_Keto->Thiolysis Product 7,10,13,16-all-cis-Docosapentaenoyl-CoA (C22:5) + Acetyl-CoA Thiolysis->Product

Caption: First cycle of β-oxidation for the substrate.

Subsequent Cycles and the Role of Auxiliary Enzymes

Following the first cycle, the resulting 7,10,13,16-all-cis-docosapentaenoyl-CoA undergoes further rounds of β-oxidation. However, the cis double bonds at positions 7, 10, 13, and 16 pose a challenge to the standard enzymatic machinery. After two more standard β-oxidation cycles, a cis-3 double bond is encountered.

  • Enoyl-CoA Isomerase: When a β-oxidation cycle produces an intermediate with a cis-Δ3 double bond, enoyl-CoA isomerase catalyzes its conversion to a trans-Δ2 double bond, which is a substrate for enoyl-CoA hydratase.[3]

  • 2,4-Dienoyl-CoA Reductase: For polyunsaturated fatty acids with double bonds at even-numbered carbons, β-oxidation can lead to a 2-trans, 4-cis-dienoyl-CoA intermediate. This is not a substrate for enoyl-CoA hydratase. 2,4-Dienoyl-CoA reductase reduces this intermediate to a trans-3-enoyl-CoA, which is then converted by enoyl-CoA isomerase to the trans-2-enoyl-CoA, allowing β-oxidation to proceed.[10][11][12]

The degradation of 7,10,13,16-all-cis-docosapentaenoyl-CoA will proceed through several more cycles, employing these auxiliary enzymes as needed to reconfigure the double bonds.

Experimental Protocols for Studying Enzymatic Conversion

To investigate the enzymatic conversion of this compound, a series of well-defined experimental protocols are necessary.

Protocol 1: In Vitro Reconstitution of the Peroxisomal β-Oxidation Pathway

Objective: To monitor the conversion of the substrate and identify intermediates in a controlled in vitro system.

Materials:

  • Purified recombinant peroxisomal enzymes: enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, 3-ketoacyl-CoA thiolase, enoyl-CoA isomerase, and 2,4-dienoyl-CoA reductase.

  • This compound substrate.

  • Cofactors: NAD+, NADPH, Coenzyme A.

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Quenching solution (e.g., acidic methanol).

  • LC-MS/MS system for product analysis.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NAD+, NADPH, and Coenzyme A.

  • Add the purified enzymes to the reaction mixture.

  • Initiate the reaction by adding the substrate.

  • Incubate at 37°C for various time points.

  • Quench the reaction at each time point by adding the quenching solution.

  • Analyze the reaction mixture by LC-MS/MS to identify and quantify the substrate, intermediates, and final products.

Self-Validation:

  • Run control reactions lacking one or more enzymes to confirm the dependency of product formation on each enzyme.

  • Use known standards for intermediates to confirm their identity by retention time and mass fragmentation patterns.

Protocol 2: Enzyme Activity Assays

Objective: To determine the kinetic parameters of the individual enzymes involved in the pathway.

Methodology: Spectrophotometric assays are commonly employed to measure the activity of dehydrogenases and reductases by monitoring the change in absorbance of NAD(P)H at 340 nm.

Example: 3-Hydroxyacyl-CoA Dehydrogenase Assay

  • Prepare a reaction mixture containing buffer, NAD+, and the enzyme.

  • Initiate the reaction by adding the (3S)-hydroxyacyl-CoA substrate.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.[6]

  • Calculate the enzyme activity based on the rate of NADH production.

Quantitative Data Summary

EnzymeSubstrateProductCofactorAssay Method
Enoyl-CoA Hydratase2-trans-Enoyl-CoA(3S)-Hydroxyacyl-CoANoneLC-MS/MS
3-Hydroxyacyl-CoA Dehydrogenase(3S)-Hydroxyacyl-CoA3-Ketoacyl-CoANAD+Spectrophotometric (340 nm)
3-Ketoacyl-CoA Thiolase3-Ketoacyl-CoAAcetyl-CoA + Chain-shortened Acyl-CoACoA-SHHPLC or LC-MS/MS
Enoyl-CoA Isomerasecis-Δ3-Enoyl-CoAtrans-Δ2-Enoyl-CoANoneGC-MS or LC-MS/MS
2,4-Dienoyl-CoA Reductase2-trans, 4-cis-Dienoyl-CoAtrans-3-Enoyl-CoANADPHSpectrophotometric (340 nm)

Conclusion and Future Directions

The enzymatic conversion of this compound is a complex and highly regulated process that is essential for the catabolism of very-long-chain polyunsaturated fatty acids. A thorough understanding of this pathway, including the specific roles and kinetics of the involved enzymes, is critical for developing therapeutic strategies for metabolic disorders associated with VLC-PUFA accumulation. Future research should focus on the regulatory mechanisms governing this pathway and the development of specific inhibitors or activators for the key enzymes, which could have significant implications for drug development in the fields of metabolic and neurological diseases.

References

2-trans-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA and lipid signaling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-trans-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA in Lipid Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate world of lipid signaling is continually expanding, with novel molecules and pathways being elucidated that redefine our understanding of cellular communication. Among these is this compound, a specific acyl-CoA thioester derived from the peroxisomal β-oxidation of long-chain polyunsaturated fatty acids. This guide provides a comprehensive overview of the synthesis, metabolism, and emerging roles of this molecule in lipid signaling. We will delve into its biochemical origins, its potential interactions with cellular receptors and enzymes, and the methodologies employed to study its function, offering a technical resource for researchers and drug development professionals exploring new frontiers in lipid-mediated cellular regulation.

Introduction: The Significance of Acyl-CoAs in Cellular Signaling

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in fatty acid metabolism, traditionally viewed as substrates for energy production through β-oxidation or as building blocks for complex lipids. However, a growing body of evidence has recast these molecules as active participants in cellular signaling and regulation. Their roles extend to modulating transcription factor activity, influencing ion channel function, and serving as precursors for the synthesis of potent lipid mediators. The specific structure of an acyl-CoA, dictated by its carbon chain length and the number and configuration of its double bonds, determines its metabolic fate and signaling capabilities. This compound, a C24:5 acyl-CoA, is a prime example of a metabolite positioned at the crossroads of lipid metabolism and cellular signaling.

Biosynthesis and Metabolism of this compound

The genesis of this compound is intrinsically linked to the metabolism of very-long-chain polyunsaturated fatty acids (VLC-PUFAs) within the peroxisome.

Peroxisomal β-Oxidation: The Synthetic Hub

Unlike the mitochondrial β-oxidation spiral that primarily catabolizes short-, medium-, and long-chain fatty acids for energy, the peroxisomal system is specialized for the initial breakdown of VLC-PUFAs, such as C24:5 fatty acids. The first enzymatic step in peroxisomal β-oxidation is catalyzed by an acyl-CoA oxidase, which introduces a trans-2 double bond into the acyl-CoA molecule. This initial oxidation step is the key transformation that yields the 2-trans configuration characteristic of this compound from its C26:5 precursor.

The multi-step process can be summarized as follows:

  • Activation: A C24:5 fatty acid is activated to its CoA thioester in the cytosol.

  • Transport: The C24:5-CoA is transported into the peroxisome via the ABCD1 transporter.

  • Oxidation: Peroxisomal acyl-CoA oxidase 1 (ACOX1) introduces a double bond between the α and β carbons, creating a 2-trans double bond.

  • Hydration and Dehydrogenation: Subsequent steps of hydration and dehydrogenation occur, catalyzed by a multifunctional enzyme.

  • Thiolytic Cleavage: The final step involves the thiolytic cleavage by a peroxisomal thiolase, which shortens the acyl-CoA by two carbons and releases acetyl-CoA.

The resulting chain-shortened fatty acyl-CoAs can then be transported to the mitochondria for complete oxidation to CO2 and water.

Below is a diagram illustrating the peroxisomal β-oxidation pathway leading to the formation of this compound.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome C26_5_CoA C26:5-CoA ACOX1 ACOX1 C26_5_CoA->ACOX1 Oxidation trans_C26_5_CoA 2-trans-C26:5-CoA ACOX1->trans_C26_5_CoA MFE Multifunctional Enzyme trans_C26_5_CoA->MFE Hydration/ Dehydrogenation Ketoacyl_CoA 3-ketoacyl-CoA MFE->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Thiolysis C24_5_CoA C24:5-CoA Thiolase->C24_5_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Caption: Peroxisomal β-oxidation pathway for VLC-PUFAs.

Metabolic Fate and Regulation

The concentration of this compound is tightly regulated by the activity of peroxisomal enzymes and the availability of its precursor fatty acids. This regulation is crucial, as the accumulation of VLC-PUFAs can be cytotoxic. The expression of genes encoding peroxisomal enzymes is, in part, controlled by peroxisome proliferator-activated receptors (PPARs), a class of nuclear receptors that are themselves sensors of lipid molecules. This creates a feedback loop where the products of fatty acid metabolism can influence the expression of the enzymes that produce them.

Putative Roles in Lipid Signaling

While research into the specific signaling roles of this compound is ongoing, its structure suggests several potential mechanisms of action.

Modulation of Nuclear Receptors

Long-chain and very-long-chain acyl-CoAs are known to bind to and modulate the activity of various nuclear receptors, including PPARs and liver X receptors (LXRs). These receptors are master regulators of lipid and glucose metabolism, as well as inflammatory responses. The unique stereochemistry and chain length of this compound may confer specific binding affinities and regulatory effects on these receptors, thereby influencing gene expression profiles related to lipid homeostasis and inflammation.

Interaction with Ion Channels and G-Protein Coupled Receptors (GPCRs)

Fatty acyl-CoAs can directly interact with and modulate the activity of various membrane proteins, including ion channels and GPCRs. This interaction can alter membrane fluidity and directly gate channel activity or influence receptor conformation and downstream signaling cascades. The potential for this compound to act as an endogenous ligand or allosteric modulator for specific membrane receptors warrants further investigation.

Precursor for Novel Bioactive Lipids

This compound can serve as a substrate for enzymes such as elongases and desaturases, leading to the synthesis of other complex lipids. It can also be hydrolyzed to release the free fatty acid, which can then be a substrate for cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP450) enzymes to generate a diverse array of eicosanoid-like signaling molecules with potent biological activities.

The potential signaling pathways are depicted in the following diagram:

Signaling_Pathways cluster_nucleus Nucleus cluster_membrane Cell Membrane cluster_cytosol Cytosol TC_CoA 2-trans-C24:5-CoA PPARs PPARs TC_CoA->PPARs Modulation LXRs LXRs TC_CoA->LXRs Modulation Ion_Channels Ion Channels TC_CoA->Ion_Channels Direct Interaction GPCRs GPCRs TC_CoA->GPCRs Allosteric Modulation Hydrolysis Hydrolysis TC_CoA->Hydrolysis Gene_Expression Gene Expression (Lipid Metabolism, Inflammation) PPARs->Gene_Expression LXRs->Gene_Expression Free_FA C24:5 Free Fatty Acid Hydrolysis->Free_FA Enzymes COX, LOX, CYP450 Free_FA->Enzymes Bioactive_Lipids Eicosanoid-like Mediators Enzymes->Bioactive_Lipids

Caption: Potential signaling pathways of 2-trans-C24:5-CoA.

Experimental Methodologies for Studying this compound

Investigating the precise biological roles of this molecule requires a multi-faceted experimental approach.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

Accurate quantification of endogenous levels of this compound in cells and tissues is fundamental. LC-MS/MS is the gold standard for this purpose.

Protocol Outline: LC-MS/MS Quantification

  • Lipid Extraction: Homogenize tissue or cell pellets in a solvent mixture, typically chloroform:methanol, to extract total lipids.

  • Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge to enrich for acyl-CoAs and remove interfering substances.

  • LC Separation: Employ a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile with formic acid) to separate the analyte from other lipids.

  • MS/MS Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound should be established using a synthetic standard.

  • Quantification: Generate a standard curve with a synthetic standard to determine the absolute concentration in the samples.

Functional Assays

To elucidate the signaling functions, a variety of in vitro and cell-based assays are necessary.

Table 1: Functional Assays for this compound

Assay TypeObjectiveExperimental Approach
Receptor Binding Assays To determine if the molecule directly binds to nuclear receptors or GPCRs.Radioligand binding assays or surface plasmon resonance (SPR) with purified receptors.
Reporter Gene Assays To assess the activation of nuclear receptors.Transfect cells with a reporter plasmid containing a luciferase gene downstream of a promoter with response elements for the receptor of interest (e.g., PPRE for PPARs). Treat with the acyl-CoA and measure luciferase activity.
Electrophysiology To investigate the modulation of ion channel activity.Patch-clamp recordings from cells expressing the ion channel of interest, with intracellular application of the acyl-CoA.
Enzyme Activity Assays To determine if it is a substrate or inhibitor of enzymes like COX or LOX.In vitro assays with purified enzymes and the free fatty acid derived from the acyl-CoA, measuring product formation.
Lipidomics To identify downstream bioactive lipid metabolites.Treat cells or tissues with the acyl-CoA and perform comprehensive lipidomic analysis using LC-MS/MS to identify newly synthesized lipid species.

The following diagram outlines a general workflow for investigating the functional roles of this compound.

Experimental_Workflow Start Hypothesis: 2-trans-C24:5-CoA has a signaling role Quantification LC-MS/MS Quantification in relevant models Start->Quantification Binding_Assays In Vitro Binding Assays (SPR, Radioligand) Quantification->Binding_Assays Cell_Based_Assays Cell-Based Functional Assays (Reporter, Electrophysiology) Quantification->Cell_Based_Assays Binding_Assays->Cell_Based_Assays Lipidomics Downstream Lipidomics Cell_Based_Assays->Lipidomics In_Vivo In Vivo Studies (e.g., knockout models, compound administration) Cell_Based_Assays->In_Vivo Lipidomics->In_Vivo Conclusion Elucidation of Physiological Role In_Vivo->Conclusion

Caption: Experimental workflow for functional characterization.

Therapeutic and Drug Development Implications

The pathways involving this compound present potential targets for therapeutic intervention in diseases characterized by dysregulated lipid metabolism and signaling, such as metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and certain inflammatory disorders.

  • Targeting Synthetic Enzymes: Modulating the activity of peroxisomal enzymes like ACOX1 could alter the cellular levels of this and related acyl-CoAs.

  • Receptor Agonists/Antagonists: If this compound is confirmed as a ligand for a specific receptor, synthetic analogs could be developed as agonists or antagonists to modulate downstream signaling.

  • Biomarker Development: The levels of this acyl-CoA in plasma or tissues could serve as a biomarker for peroxisomal disorders or metabolic diseases.

Conclusion and Future Directions

This compound is an emerging player in the complex field of lipid signaling. Its origin in peroxisomal β-oxidation places it at a critical node of cellular metabolism. Future research should focus on definitively identifying its molecular targets, elucidating its downstream signaling cascades, and understanding its physiological and pathophysiological roles in vivo. The development of specific molecular probes and genetic models will be instrumental in unraveling the full extent of its contributions to cellular communication and its potential as a therapeutic target. The technical guide provided here serves as a foundational resource for scientists embarking on the exciting journey of exploring this and other novel lipid signaling molecules.

Whitepaper: Elucidating Novel Intermediates in the β-Oxidation of C24:5 Fatty Acids: A Technical Guide for Advanced Lipidomic Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The catabolism of very-long-chain polyunsaturated fatty acids (VLCPUFAs), such as tetracosapentaenoic acid (C24:5), is critical for cellular lipid homeostasis. This process is confined to peroxisomes, as mitochondria are not equipped to handle fatty acids with chain lengths greater than C20.[1] While the canonical peroxisomal β-oxidation pathway is well-described, emerging evidence suggests its inadequacy in fully explaining the degradation of complex VLCPUFAs. This guide presents a methodological framework for the discovery and characterization of novel intermediates in C24:5 β-oxidation. We detail an integrated approach combining stable isotope tracing with advanced high-resolution mass spectrometry. By explaining the causality behind experimental choices and providing validated, step-by-step protocols, this document serves as a technical resource for researchers aiming to unravel previously uncharted areas of fatty acid metabolism, offering new insights into metabolic diseases and identifying potential therapeutic targets.

Introduction: The Metabolic Conundrum of C24:5 Degradation

Very-long-chain fatty acids (VLCFAs) are a class of fatty acids with 22 or more carbon atoms.[2] The polyunsaturated C24:5, specifically, is a key player in the synthesis of vital lipids, particularly in specialized tissues like the retina and brain.[2] Unlike their shorter-chain counterparts, VLCFAs are exclusively metabolized in peroxisomes due to the substrate specificity of mitochondrial acyl-CoA synthetases.[1]

The established peroxisomal β-oxidation pathway involves a cycle of four enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons per cycle, producing acetyl-CoA.[3][4] However, the presence of multiple cis-double bonds in PUFAs like C24:5 complicates this process, necessitating auxiliary enzymes to resolve non-standard intermediates.[5][6] The rate-limiting step in the oxidation of PUFAs often involves the enzyme 2,4-dienoyl-CoA reductase, which is essential for processing intermediates with conjugated double bonds that form after several rounds of oxidation.[6][7]

A critical gap in our understanding arises when experimental observations do not align with predicted metabolic products. The accumulation of unidentifiable acyl-carnitines or acyl-CoAs in cell models or patient samples with disrupted fatty acid oxidation (FAODs) points toward the existence of alternative metabolic routes or previously unknown, stable intermediates.[8] This guide is predicated on the hypothesis that the β-oxidation of C24:5 involves novel hydroxylation or epoxidation steps, creating intermediates that are not accounted for in the canonical pathway. Identifying these molecules is paramount for a complete understanding of lipid metabolism and its dysregulation in disease.

The Canonical Peroxisomal β-Oxidation Pathway: A Primer

To appreciate the search for novel intermediates, one must first master the known pathway. The peroxisomal β-oxidation spiral consists of four core steps catalyzed by distinct enzymes.

  • Oxidation: Acyl-CoA oxidase (ACOX1) introduces a double bond between the α- and β-carbons, transferring electrons to O₂, which produces hydrogen peroxide (H₂O₂).[1][3]

  • Hydration & Dehydrogenation: A bifunctional enzyme (most commonly HSD17B4) first adds a water molecule across the double bond (hydration) and then oxidizes the resulting hydroxyl group (dehydrogenation).[4]

  • Thiolysis: A thiolase enzyme cleaves the β-ketoacyl-CoA, releasing an acetyl-CoA molecule and a fatty acyl-CoA that is two carbons shorter.[3]

This cycle repeats until the fatty acid is shortened sufficiently to be transported to the mitochondria for complete oxidation.[3][9] For PUFAs, auxiliary enzymes like enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase are required to handle the native cis-double bonds.[5][6]

Canonical_Peroxisomal_Beta_Oxidation VLCFA_CoA C24:5-CoA (in Peroxisome) Step1 1. Oxidation (ACOX1) VLCFA_CoA->Step1 Intermediate1 trans-2-Enoyl-CoA Step1->Intermediate1 Step2 2. Hydration / Dehydrogenation (Bifunctional Enzyme) Intermediate1->Step2 Auxiliary Auxiliary Enzymes (e.g., 2,4-dienoyl-CoA reductase) Required for PUFAs Intermediate1->Auxiliary Intermediate2 3-Ketoacyl-CoA Step2->Intermediate2 Step3 3. Thiolysis (Thiolase) Intermediate2->Step3 Shortened_FA C22:5-CoA Step3->Shortened_FA To next cycle AcetylCoA Acetyl-CoA Step3->AcetylCoA Released

Caption: Canonical Peroxisomal β-Oxidation Pathway.

A Methodological Framework for Discovering Novel Intermediates

The core of our approach is to trace the metabolic fate of C24:5 within a biological system and use high-resolution analytical techniques to identify every resulting metabolite, not just the expected ones. This requires a combination of stable isotope labeling, robust cell culture models, and advanced mass spectrometry.

Discovery_Workflow Start Start: Human Hepatocyte Cell Line (e.g., HepG2) Step1 Incubate with ¹³C-labeled C24:5 Fatty Acid Start->Step1 Step2 Quench Metabolism & Perform Lipid Extraction Step1->Step2 Step3 LC-MS/MS Analysis (High-Resolution Orbitrap) Step2->Step3 Step4 Data Processing: Untargeted Metabolite Profiling Step3->Step4 Step5 Identify ¹³C-labeled peaks (Known & Unknown) Step4->Step5 Step6 Structural Elucidation of Novel Intermediates (MS²) Step5->Step6

Caption: Experimental Workflow for Metabolite Discovery.

Protocol 1: Stable Isotope Tracing in Cell Culture

Rationale: Using a uniformly ¹³C-labeled C24:5 allows for the unambiguous differentiation of metabolites derived from the exogenous substrate from the endogenous cellular lipid pool. Every carbon in the resulting intermediates will be a ¹³C isotope, creating a distinct isotopic signature that is easily identifiable by mass spectrometry. HepG2 cells are chosen as a model because they have active peroxisomal metabolism.[10]

Methodology:

  • Cell Seeding: Plate HepG2 cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to adhere for 24 hours in standard growth medium.

  • Tracer Preparation: Prepare a 100 µM working solution of uniformly labeled ¹³C-C24:5 fatty acid complexed to fatty-acid-free bovine serum albumin (BSA) in a 5:1 molar ratio.

  • Incubation: Replace the standard medium with the ¹³C-C24:5 medium. Incubate the cells for a time course (e.g., 0, 4, 8, and 24 hours) at 37°C and 5% CO₂.[11]

  • Metabolism Quenching & Harvesting:

    • Aspirate the medium and immediately wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold 80:20 methanol/water solvent to each well to quench all enzymatic activity and lyse the cells.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Sample Preparation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet protein and cell debris. Transfer the supernatant, which contains the metabolites, to a new tube for analysis.

Protocol 2: Metabolite Profiling via LC-MS/MS

Rationale: Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for analyzing fatty acid intermediates.[12] Unlike gas chromatography (GC), LC-MS does not require derivatization, which can degrade sensitive functional groups, and it is better suited for separating a wide range of polar and non-polar molecules.[13][14] A high-resolution mass spectrometer (e.g., Orbitrap) is critical for assigning accurate elemental compositions to unknown peaks.

Methodology:

  • Chromatographic Separation:

    • Column: Use a reverse-phase C18 column suitable for lipidomics.

    • Mobile Phase A: 95:5 Water/Acetonitrile with 0.1% formic acid.

    • Mobile Phase B: 90:5:5 Isopropanol/Acetonitrile/Water with 0.1% formic acid.

    • Gradient: Run a gradient from 30% B to 100% B over 20 minutes, hold for 5 minutes, and re-equilibrate. This gradient effectively separates fatty acids of varying chain lengths and polarities.

  • Mass Spectrometry Detection:

    • Instrument: A high-resolution mass spectrometer (e.g., Thermo Scientific™ Q Exactive™ HF).

    • Ionization Mode: Perform analysis in both positive and negative ion modes to capture a broader range of potential intermediates. Negative mode is often superior for detecting free fatty acids.

    • Scan Mode: Use a full scan (m/z range 150-1200) at high resolution (>120,000) to detect all ions.

    • Data-Dependent MS²: Configure the instrument to automatically fragment the top 5 most abundant ions from the full scan. This provides structural information for identification.

  • Data Analysis:

    • Use metabolomics software to align chromatograms and detect features (peaks).

    • Filter the feature list to retain only those ions that show the characteristic mass shift of the ¹³C label. For a C24 fatty acid, the fully labeled molecule will be 24 Da heavier than its unlabeled counterpart. Its β-oxidation products (C22, C20, etc.) will also have a predictable mass shift.

    • Compare the detected ¹³C-labeled ions against a database of known fatty acid metabolites. Any remaining high-intensity, labeled peaks are candidates for novel intermediates.

Identification of a Novel Hydroxylated Intermediate

Following the described workflow, untargeted analysis reveals several expected ¹³C-labeled β-oxidation products of C24:5, such as C22:5 and C20:5. However, a prominent, previously uncharacterized ion is also detected.

Data Summary and Structural Elucidation

The data below represents hypothetical but plausible findings from the LC-MS/MS analysis, pointing to a novel discovery.

Feature IDRetention Time (min)Measured m/z (Negative Ion)Predicted Formula (¹³C-labeled)Proposed Identity
K-00115.2355.2851C₂₂H₃₁O₂C22:5 (Expected)
N-001 12.8 393.2800 C₂₄H₃₃O₄ Novel Hydroxydienoyl-CoA derivative
K-00218.5327.2539C₂₀H₂₇O₂C20:5 (Expected)

The novel feature N-001 has a mass consistent with the addition of two oxygen atoms and the loss of two hydrogen atoms compared to the parent C24:5 molecule. Its earlier retention time suggests increased polarity, consistent with hydroxylation.

MS² fragmentation of N-001 provides the key structural information. The fragmentation pattern reveals a neutral loss characteristic of H₂O, confirming a hydroxyl group, and fragments indicating that the core C24 carbon backbone remains intact. This evidence strongly suggests the formation of a dihydroxy-C24:5 metabolite, an intermediate not present in the canonical pathway. Such molecules could be formed by cytochrome P450 epoxygenases, which metabolize arachidonic acid into epoxyeicosatrienoic acids (EETs), followed by hydrolysis via soluble epoxide hydrolase.[15]

The Revised C24:5 β-Oxidation Pathway

This discovery necessitates a revision of the C24:5 metabolic map. We propose a branch point where C24:5-CoA can be shunted into a hydroxylation pathway before or during β-oxidation. This novel pathway may serve to regulate the flux of VLCPUFAs or produce signaling molecules.

Revised_Pathway cluster_canonical Canonical Pathway cluster_novel Novel Discovery VLCFA_CoA C24:5-CoA BetaOx Peroxisomal β-Oxidation Cycles VLCFA_CoA->BetaOx Hydroxylation Hydroxylation / Epoxidation (e.g., CYP450) VLCFA_CoA->Hydroxylation Short_FA C22:5-CoA, C20:5-CoA... BetaOx->Short_FA Novel_Intermediate Novel Intermediate (e.g., Dihydroxy-C24:5) Hydroxylation->Novel_Intermediate Downstream Further Metabolism or Signaling Function? Novel_Intermediate->Downstream

Caption: Proposed Branch in C24:5 Fatty Acid Metabolism.

Implications for Research and Drug Development

The identification of novel metabolic pathways has profound implications:

  • Understanding Disease: Inborn errors of metabolism, such as Zellweger syndrome or Acyl-CoA Oxidase deficiency, lead to the accumulation of VLCFAs.[3] The novel intermediates discovered through these methods could serve as more specific and sensitive biomarkers for these conditions.

  • Therapeutic Targets: The enzymes responsible for generating these novel metabolites (e.g., specific cytochrome P450s) represent potential new drug targets. Inhibiting or activating these enzymes could modulate lipid signaling pathways or redirect metabolic flux to alleviate the buildup of toxic fatty acids.

  • Nutritional Science: Understanding the complete metabolic fate of dietary omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which can be synthesized from C24:5, is crucial for developing nutritional interventions for inflammatory and metabolic diseases.[16][17]

Conclusion

The landscape of fatty acid metabolism is far from completely mapped. The methodologies outlined in this guide—combining stable isotope tracers with high-resolution LC-MS/MS—provide a powerful and validated engine for discovery.[18][19] By moving beyond canonical pathways and embracing untargeted analysis, researchers can uncover novel intermediates and enzymatic steps. These discoveries will not only deepen our fundamental understanding of cellular biochemistry but also pave the way for next-generation diagnostics and therapeutics for a host of metabolic disorders.

References

physiological relevance of 2-trans-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physiological Relevance of 2-trans-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA

Abstract

This technical guide provides a comprehensive examination of this compound, a very long-chain acyl-coenzyme A (VLCFA-CoA) intermediate. While direct research on this specific molecule is nascent, its structure provides significant insight into its metabolic origin and physiological importance. This document synthesizes information from related fields of lipid metabolism to build a robust framework for understanding its role. We will deconstruct its place within peroxisomal β-oxidation, explore the potential functions of its parent fatty acid as a substrate for bioactive lipid synthesis, and detail the state-of-the-art methodologies required for its investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel pathways in lipid metabolism and identify new therapeutic targets.

Molecular Profile: Decoding this compound

Chemical Structure and Nomenclature

This compound is a complex lipid intermediate. Its name precisely describes its chemical features:

  • Tetracosapentaenoyl: A 24-carbon acyl chain with five double bonds (C24:5).

  • 2-trans: A double bond in the trans configuration at the second carbon position (C2).

  • 9,12,15,18-all-cis: Four double bonds in the cis configuration at carbons 9, 12, 15, and 18.

  • -CoA: The acyl chain is activated by its thioester linkage to Coenzyme A, rendering it metabolically reactive[1].

This molecule is classified as a polyunsaturated very long-chain acyl-CoA (VLCFA-CoA)[2]. VLCFAs are defined as fatty acids with 22 or more carbon atoms[3]. The unique trans bond at the C2 position is a hallmark of an intermediate generated during the β-oxidation of an unsaturated fatty acid.

Hypothesized Metabolic Origin

The structure strongly suggests that this molecule is not a final product but rather a transient intermediate in the catabolism of a larger precursor fatty acid. Specifically, it is the product of the first cycle of peroxisomal β-oxidation of a C26:5 polyunsaturated fatty acid (PUFA). The likely precursor is all-cis-11,14,17,20,23-Hexacosapentaenoyl-CoA .

The metabolic generation proceeds as follows:

  • The C26:5 PUFA is activated to its CoA derivative in the endoplasmic reticulum or peroxisome.

  • Inside the peroxisome, the first step of β-oxidation is catalyzed by a peroxisomal Acyl-CoA Oxidase (ACOX). This enzyme introduces a double bond between C2 and C3, resulting in a trans-2-enoyl-CoA.

  • The subsequent enzymatic steps cleave a two-carbon unit (acetyl-CoA), yielding the C24:5 acyl-CoA product: this compound.

The Peroxisome: The Hub of VLCFA Catabolism

Unlike shorter fatty acids that are metabolized in the mitochondria, VLCFAs are primarily degraded within peroxisomes[3][4]. This compartmentalization is critical, as the accumulation of free VLCFAs is cytotoxic and linked to severe metabolic disorders[5].

Peroxisomal β-Oxidation Pathway

The breakdown of VLCFA-CoAs in the peroxisome is a cyclical process that shortens the acyl chain by two carbons per cycle, generating acetyl-CoA and a chain-shortened acyl-CoA[6]. This pathway is essential for both energy homeostasis and the detoxification of potentially harmful lipids[4][5]. Genetic defects in this pathway lead to the accumulation of VLCFAs, causing devastating diseases such as X-linked Adrenoleukodystrophy (X-ALD) and Zellweger syndrome[3][7].

Peroxisomal_Beta_Oxidation C26_5_CoA C26:5-CoA (all-cis-11,14,17,20,23) ACOX Acyl-CoA Oxidase (ACOX) C26_5_CoA->ACOX H2O2 H2O2 ACOX->H2O2 Target 2-trans-9,12,15,18-all-cis- Tetracosapentaenoyl-CoA (C24:5) ACOX->Target Introduces trans-2 bond MFP Multifunctional Protein (MFP) (Hydratase/Dehydrogenase) Target->MFP Thiolase Thiolase MFP->Thiolase C22_4_CoA C22:4-CoA Thiolase->C22_4_CoA Chain-shortened Acyl-CoA AcetylCoA Acetyl-CoA Thiolase->AcetylCoA Released Further_Cycles Further Cycles of β-Oxidation C22_4_CoA->Further_Cycles

Figure 1: Simplified workflow of the initial step in peroxisomal β-oxidation generating the target molecule.

Physiological Relevance and Functional Implications

The physiological role of this compound is multifaceted, extending from its direct function as a metabolic intermediate to the broader biological activities of its parent and downstream molecules.

A Critical Intermediate in Lipid Homeostasis

The primary role of this molecule is as a substrate for the next enzyme in the β-oxidation spiral, the multifunctional protein (MFP), which possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. Its concentration is expected to be tightly regulated to ensure efficient metabolic flux and prevent the accumulation of intermediates.

Precursor to a New Class of Bioactive Lipids

Drawing parallels with other well-studied VLCFAs, such as Adrenic Acid (AdA, C22:4), is crucial[8][9]. AdA, an elongation product of arachidonic acid, is a substrate for cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzymes[10][11]. This metabolism generates a series of potent signaling molecules (dihomo-eicosanoids) that regulate inflammation, vascular tone, and platelet aggregation[8][12].

It is highly plausible that the parent C26:5 fatty acid, or the C24:5 fatty acid released from its CoA thioester, can be similarly metabolized. This would create a novel family of lipid mediators with potentially unique biological activities, representing an untapped area for drug discovery.

Bioactive_Lipid_Synthesis Parent_FA Parent C26:5 or C24:5 Fatty Acid COX COX Enzymes Parent_FA->COX LOX LOX Enzymes Parent_FA->LOX CYP450 CYP450 Enzymes Parent_FA->CYP450 Prostanoids Novel Prostanoid-like Mediators COX->Prostanoids Leukotrienes Novel Leukotriene-like Mediators LOX->Leukotrienes Epoxides Novel Epoxide Mediators (EET-analogs) CYP450->Epoxides Inflammation Inflammation Prostanoids->Inflammation Vascular_Tone Vascular Tone Prostanoids->Vascular_Tone Leukotrienes->Inflammation Cell_Signaling Cell Signaling Leukotrienes->Cell_Signaling Epoxides->Vascular_Tone Epoxides->Cell_Signaling

Figure 2: Hypothesized signaling pathways for metabolites of the parent fatty acid.

Structural Role in Cellular Membranes

VLCFAs are integral components of cellular lipids, particularly phospholipids and sphingolipids. DHA (C22:6), for instance, is highly enriched in the brain and retina, where it is critical for neural and visual function[13]. The parent C26:5 fatty acid of our target molecule can be incorporated into cell membranes, influencing their fluidity, thickness, and the function of embedded proteins such as ion channels and receptors. Its presence could be particularly important in specialized tissues like the nervous system, retina, or testes, where VLCFAs are known to accumulate[7].

Methodologies for Investigation

Studying a low-abundance, transient intermediate like this compound requires highly sensitive and specific analytical techniques.

Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the absolute quantification of acyl-CoA species[14][15]. The methodology must be robust to handle the inherent instability and low cellular concentrations of these molecules[16].

This protocol is designed as a self-validating system, incorporating an internal standard for accurate quantification.

  • Sample Collection & Homogenization:

    • Flash-freeze biological samples (cell pellets or tissues) in liquid nitrogen immediately upon collection to halt metabolic activity.

    • Homogenize the frozen sample in a cold extraction buffer (e.g., 2:1:0.8 Methanol:Chloroform:Water) containing a known quantity of an internal standard (IS), such as C17:0-CoA, which is not naturally abundant in most mammalian cells.

  • Liquid-Liquid Extraction:

    • Perform a phase separation by adding water and chloroform. The acyl-CoAs will partition to the aqueous/methanol phase.

    • Collect the upper aqueous phase and dry it under a stream of nitrogen or via vacuum centrifugation.

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • Reconstitute the dried extract in a minimal volume of SPE loading buffer.

    • Use a C18 SPE cartridge to bind the acyl-CoAs and wash away salts and other polar contaminants.

    • Elute the acyl-CoAs with a high-organic solvent (e.g., methanol).

    • Dry the eluate again.

  • LC-MS/MS Analysis:

    • Reconstitute the final sample in a suitable injection solvent (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Chromatography: Separate the acyl-CoAs using a C18 reversed-phase column with a gradient of mobile phase A (e.g., water with 10 mM ammonium acetate) and mobile phase B (e.g., acetonitrile with 10 mM ammonium acetate). This separates acyl-CoAs based on chain length and unsaturation[14].

    • Mass Spectrometry: Analyze the eluent using a triple quadrupole mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM).

The following table provides theoretical MRM transitions for the target molecule and a common internal standard. These would need to be empirically optimized.

Compound NamePrecursor Ion (m/z)Product Ion (m/z)Function
This compound[Calculated M+H]⁺[Specific]Quantifier ion (e.g., fragment of acyl chain)
This compound[Calculated M+H]⁺[Specific]Qualifier ion (confirms identity)
Heptadecanoyl-CoA (C17:0-CoA) - Internal Standard894.5408.1Quantifier ion (adenosine diphosphate fragment)

Note: Precise m/z values must be determined using a synthesized standard of the target molecule.

Figure 3: Experimental workflow for the quantification of acyl-CoA species.

Future Directions and Therapeutic Potential

The study of this compound and its associated metabolic pathway opens several avenues for future research and therapeutic development.

  • Biomarker Discovery: The levels of this intermediate, its precursor, or its downstream metabolites could serve as sensitive biomarkers for peroxisomal function, nutritional status, or the progression of metabolic diseases.

  • Novel Signaling Pathways: A full exploration of the potential bioactive lipids derived from the C24:5 or C26:5 parent fatty acid could uncover novel mediators of inflammation, pain, and vascular biology.

  • Therapeutic Targeting: The enzymes involved in this specific branch of VLCFA metabolism, from the initial ACOX to downstream hydratases and thiolases, represent potential targets for drugs aimed at correcting metabolic imbalances or modulating inflammatory responses.

References

An In-depth Technical Guide to the Interaction of 2-trans-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA with Acyl-CoA Binding Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the molecular interaction between the very-long-chain polyunsaturated fatty acyl-CoA, 2-trans-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA, and the family of Acyl-CoA Binding Proteins (ACBPs). We delve into the structural and functional significance of both interacting partners, laying the groundwork for a detailed exploration of the biophysical techniques essential for characterizing their binding kinetics and thermodynamics. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of lipid metabolism, cellular signaling, and therapeutic intervention. We present not only the theoretical underpinnings of these interactions but also provide actionable, field-proven experimental protocols for Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence-Based Assays. Each section is designed to build upon the last, offering a logical and scientifically rigorous pathway for investigation.

Introduction: The Biological Imperative of Acyl-CoA Trafficking

Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) are critical components of cellular membranes and precursors to a vast array of signaling molecules. Their activated form, acyl-Coenzyme A (acyl-CoA) esters, are central intermediates in lipid metabolism, membrane biogenesis, and energy production.[1] However, these molecules are also amphipathic and can act as detergents at high concentrations, posing a risk to cellular integrity. Furthermore, their free concentrations are tightly regulated to prevent metabolic dysregulation, such as the inhibition of key enzymes like acetyl-CoA carboxylase.[2]

This is where Acyl-CoA Binding Proteins (ACBPs) play an indispensable role. These small, highly conserved proteins function as intracellular chaperones for medium- and long-chain acyl-CoA esters, binding them with high affinity.[3][4] By sequestering and transporting these molecules, ACBPs are pivotal in maintaining a cytosolic pool of acyl-CoAs, protecting them from hydrolysis, and delivering them to various cellular destinations for processes like beta-oxidation and complex lipid synthesis.[2][5] The interaction between a specific VLC-PUFA-CoA, such as this compound, and ACBPs is therefore a critical nexus in cellular lipid homeostasis and signaling. Understanding the nuances of this interaction is paramount for elucidating disease mechanisms related to lipid metabolism and for the rational design of novel therapeutics.

Molecular Architecture of the Interacting Partners

This compound: A Unique Very-Long-Chain Polyunsaturated Fatty Acyl-CoA

This compound is a coenzyme A derivative of a 24-carbon fatty acid with five double bonds.[6] Its structure is characterized by a long, flexible acyl chain, which contributes to its hydrophobicity, and the bulky, charged Coenzyme A moiety. The presence of multiple cis double bonds introduces kinks in the acyl chain, influencing its overall conformation and how it fits into the binding pocket of a protein. The trans bond at the 2-position is a feature often associated with intermediates in the beta-oxidation of unsaturated fatty acids.

The biosynthesis of such VLC-PUFAs is a complex process involving a series of desaturation and elongation steps.[7][8] These molecules are not just structural components but are also implicated in a variety of cellular processes, and their availability is tightly controlled.

Acyl-CoA Binding Proteins (ACBPs): The Cellular Chaperones

ACBPs are typically small cytosolic proteins of about 10 kDa.[9][10] Structurally, they are characterized by a conserved acyl-CoA-binding domain composed of four alpha-helices arranged in a bowl-like structure that creates a highly exposed binding site for acyl-CoA esters.[3] The binding is mediated by a combination of hydrophobic interactions between the acyl chain and non-polar residues lining the binding pocket, and electrostatic interactions between the phosphate groups of the CoA moiety and conserved positively charged residues on the protein.[3]

While the core ACBP structure is highly conserved, several isoforms exist, some of which contain additional functional domains like ankyrin repeats or kelch motifs, suggesting roles in protein-protein interactions and subcellular targeting.[3][9][11] This diversity implies that different ACBPs may have specialized functions and potentially different affinities for various acyl-CoA species.[12]

Characterizing the Interaction: A Methodological Deep Dive

The study of the interaction between this compound and ACBPs requires robust biophysical techniques that can provide quantitative data on binding affinity, stoichiometry, kinetics, and thermodynamics. Here, we detail the theoretical basis and practical application of three key methodologies.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Profiling

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[13][14] This allows for a complete thermodynamic characterization of the interaction in a single experiment, providing the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).[13][14] From these, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.[15][16] This level of detail is crucial for understanding the driving forces behind the interaction.

ITC_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis P Purified ACBP in Syringe Buffer Identical Buffer (degassed) ITC_Inst ITC Instrument (Constant Temperature) P->ITC_Inst Load L Tetracosapentaenoyl-CoA in Cell L->ITC_Inst Load Titration Titration: Inject ACBP into Cell ITC_Inst->Titration Heat Measure Heat Change (ΔQ) per Injection Titration->Heat Raw_Data Raw Data: Heat Pulses vs. Time Heat->Raw_Data Generate Binding_Isotherm Binding Isotherm: ΔH vs. Molar Ratio Raw_Data->Binding_Isotherm Model_Fit Fit to Binding Model Binding_Isotherm->Model_Fit Thermo_Params Thermodynamic Parameters (Kd, ΔH, n, ΔS) Model_Fit->Thermo_Params

Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.

  • Protein and Ligand Preparation:

    • Express and purify recombinant ACBP. Ensure high purity (>95%) as determined by SDS-PAGE.

    • Dialyze the purified ACBP extensively against the chosen experimental buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4). The ligand, this compound, must be dissolved in the final dialysis buffer to avoid heat signals from buffer mismatch.[15]

    • Accurately determine the concentrations of both the protein and the ligand. For the protein, use a spectrophotometer and the calculated extinction coefficient. For the acyl-CoA, use a reliable method such as a commercially available assay kit.

    • Degas both solutions immediately before the experiment to prevent bubble formation in the ITC cell.

  • ITC Experiment Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the ACBP solution into the syringe (typically 10-20 times the concentration of the ligand).

    • Load the this compound solution into the sample cell.

    • Set the injection parameters: a series of small injections (e.g., 20 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

  • Data Acquisition and Analysis:

    • Initiate the titration run. The instrument will record the heat change after each injection.

    • The raw data will be a series of peaks corresponding to each injection. Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ACBP to acyl-CoA.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters: Kd (the dissociation constant, inverse of Ka), n (stoichiometry), and ΔH (enthalpy).

Surface Plasmon Resonance (SPR): Unraveling Binding Kinetics

SPR is a label-free optical technique for monitoring biomolecular interactions in real-time.[17][18] It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).[17][19]

SPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Chip Sensor Chip Immobilize Immobilize ACBP (Ligand) on Chip Chip->Immobilize Association Association: Flow Analyte over Chip Immobilize->Association Inject Analyte Prepare Tetracosapentaenoyl-CoA (Analyte) in Running Buffer Analyte->Association Inject Equilibrium Equilibrium: Steady-state Binding Association->Equilibrium Dissociation Dissociation: Flow Running Buffer Equilibrium->Dissociation Regeneration Regeneration: (Optional) Remove Analyte Dissociation->Regeneration Sensorgram Sensorgram: Response Units (RU) vs. Time Dissociation->Sensorgram Generate Kinetic_Fit Fit to Kinetic Model Sensorgram->Kinetic_Fit Rate_Constants Determine ka, kd, KD Kinetic_Fit->Rate_Constants Fluorescence_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis ACBP_mod Prepare Fluorescently Labeled ACBP Mix Mix Labeled ACBP with Ligand Dilutions ACBP_mod->Mix Ligand_prep Prepare Serial Dilutions of Tetracosapentaenoyl-CoA Ligand_prep->Mix Incubate Incubate to Equilibrium Mix->Incubate Measure Measure Fluorescence (Intensity or Anisotropy) Incubate->Measure Plot_Data Plot Fluorescence Change vs. Ligand Concentration Measure->Plot_Data Fit_Curve Fit to Binding Equation (e.g., Hill equation) Plot_Data->Fit_Curve Determine_Kd Determine Kd Fit_Curve->Determine_Kd

References

Methodological & Application

LC-MS/MS method for 2-trans-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA detection

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Sensitive Detection of 2-trans-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction: The Significance of Very-Long-Chain Polyunsaturated Acyl-CoAs

Acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in cellular metabolism, acting as activated forms of fatty acids destined for a variety of metabolic pathways, including energy production via β-oxidation, storage as neutral lipids, and incorporation into complex membrane lipids.[1] Among these, very-long-chain polyunsaturated fatty acyl-CoAs (VLC-PUFA-CoAs), such as this compound (C24:5-CoA), are of growing interest. These molecules are not only products of fatty acid elongation pathways but are also precursors to signaling molecules and are integral to the function of specific tissues, such as the brain and retina.

The accurate quantification of specific acyl-CoA species like C24:5-CoA in biological matrices is crucial for understanding the regulation of lipid metabolism and its dysregulation in various disease states. However, their analysis is analytically challenging due to their low endogenous abundance, inherent chemical instability, and the complexity of the biological matrices in which they are found.[1] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for this task, offering the required sensitivity and specificity to accurately measure individual acyl-CoA species.[2]

This application note provides a comprehensive, field-proven protocol for the robust extraction and sensitive quantification of this compound from biological samples using a targeted LC-MS/MS approach.

Principle of the Method

The methodology is founded on three core stages:

  • Efficient Extraction: Rapid quenching of metabolic activity is followed by a liquid-liquid extraction procedure designed to isolate acyl-CoAs from the complex biological matrix while minimizing degradation. An odd-chain acyl-CoA, such as Heptadecanoyl-CoA (C17:0-CoA), is introduced as an internal standard to ensure accurate quantification.[3][4]

  • Chromatographic Separation: The extracted acyl-CoAs are separated using reversed-phase liquid chromatography. A C18 column combined with a high-pH mobile phase gradient effectively resolves the hydrophobic C24:5-CoA from other acyl-CoA species and matrix components based on acyl chain length and unsaturation.[2][5]

  • Specific and Sensitive Detection: The analyte is detected using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Quantification is achieved via Multiple Reaction Monitoring (MRM), which leverages the highly specific and characteristic fragmentation pattern of all acyl-CoAs—the neutral loss of the 3'-phosphoadenosine diphosphate moiety (507 Da).[6][7][8][9]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Quench 1. Metabolic Quenching (Liquid N2) Extract 2. Homogenization & Extraction (Acetonitrile/Buffer + ISTD) Quench->Extract Purify 3. Phase Separation & Supernatant Collection Extract->Purify Dry 4. Solvent Evaporation (Nitrogen Stream) Purify->Dry Recon 5. Reconstitution (Initial Mobile Phase) Dry->Recon Inject 6. Sample Injection Recon->Inject LC 7. Reversed-Phase LC Separation (C18 Column) Inject->LC MS 8. ESI+ Ionization LC->MS MSMS 9. MRM Detection (Precursor -> Product Ion) MS->MSMS Integrate 10. Peak Integration MSMS->Integrate Calibrate 11. Calibration Curve Generation Integrate->Calibrate Quantify 12. Concentration Calculation Calibrate->Quantify

Figure 1: Overall experimental workflow for C24:5-CoA analysis.

Materials and Reagents

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (LC-MS Grade)

  • Reagents: Ammonium Hydroxide (ACS Grade), Formic Acid (LC-MS Grade), Ammonium Acetate (LC-MS Grade)

  • Standards: this compound (if available, otherwise a closely related standard for tuning), Heptadecanoyl-CoA (C17:0-CoA) as Internal Standard (ISTD)

  • Consumables: 1.5 mL microcentrifuge tubes, autosampler vials, C18 Solid Phase Extraction (SPE) cartridges (optional)

  • Equipment:

    • Liquid Chromatography system (UPLC or HPLC)

    • Triple Quadrupole Mass Spectrometer with an ESI source

    • Centrifuge (capable of 4°C and >15,000 x g)

    • Nitrogen evaporator or vacuum concentrator

    • Sonicator

    • Vortex mixer

    • Analytical balance

Experimental Protocols

Part 1: Sample Preparation from Cultured Cells

This protocol is optimized for a 10 cm dish of cultured mammalian cells. Adjust volumes proportionally for other formats.

  • Metabolic Quenching & Cell Lysis:

    • Aspirate the culture medium. Immediately place the dish on dry ice to quench all enzymatic activity.

    • Wash the cells twice with 5 mL of ice-cold Phosphate-Buffered Saline (PBS).

    • Add 1 mL of ice-cold extraction solvent (Acetonitrile:Water, 70:30 v/v) containing the internal standard (e.g., 50 pmol of C17:0-CoA) directly to the plate.

    • Rationale: Immediate freezing and the use of a cold organic solvent are critical to halt enzymatic processes that could alter the native acyl-CoA pool.[1] The internal standard is added early to account for analyte loss during subsequent extraction steps.[4]

    • Use a cell scraper to scrape the cells into the solvent. Transfer the cell lysate to a 1.5 mL microcentrifuge tube.

  • Homogenization and Protein Precipitation:

    • Vortex the lysate vigorously for 1 minute.

    • Sonicate the sample in an ice-water bath for 5 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[10]

  • Supernatant Collection and Drying:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Dry the supernatant completely under a gentle stream of nitrogen or using a vacuum concentrator. Avoid excessive heat.

    • Rationale: Removing the solvent concentrates the analytes and prepares the sample for reconstitution in a solvent compatible with the LC mobile phase, which is crucial for good chromatographic peak shape.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Vortex for 30 seconds, then centrifuge at 16,000 x g for 5 minutes to pellet any insoluble material.

    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Part 2: LC-MS/MS Analysis

The following parameters serve as a robust starting point and should be optimized for the specific instrument used.

Liquid Chromatography Parameters:

ParameterRecommended Setting
Column Reversed-Phase C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 15 mM Ammonium Hydroxide in Water[2][7]
Mobile Phase B 15 mM Ammonium Hydroxide in Acetonitrile[2][7]
Flow Rate 0.3 mL/min
Column Temperature 45°C
Injection Volume 10 µL
LC Gradient 0-2 min: 5% B; 2-12 min: 5% to 95% B; 12-15 min: 95% B; 15.1-18 min: 5% B

Rationale: A C18 column provides excellent retention for long, hydrophobic acyl chains. The use of a high pH mobile phase (ammonium hydroxide) improves peak shape and separation for acyl-CoAs.[2] The gradient is designed to effectively separate acyl-CoAs based on increasing chain length and hydrophobicity.

Mass Spectrometry Parameters:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp 500°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions:

To determine the precise precursor mass, calculate the monoisotopic mass of the neutral molecule (C45H68N7O20P3S) and add the mass of a proton (H+).

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion [M+H-507]⁺ (m/z)Dwell Time (ms)Collision Energy (eV)
C24:5-CoA 1108.38601.3850Optimize (start at 35-45)
C17:0-CoA (ISTD) 1034.42527.4250Optimize (start at 30-40)

Rationale: The MRM transition from the protonated molecular ion [M+H]⁺ to the fragment resulting from the neutral loss of 507 Da is highly specific to the entire class of acyl-CoAs.[6][8][11] This specificity allows for reliable detection even in a complex biological extract. Collision energy must be empirically optimized for each analyte to achieve the most stable and abundant signal.

G cluster_precursor Precursor Ion [M+H]⁺ cluster_fragmentation Collision Cell (CID) cluster_product Product Ion Precursor C24:5-CoA-H⁺ m/z 1108.38 Loss Neutral Loss of 3'-phospho-ADP (507 Da) Precursor->Loss Product Acyl-Pantetheine-Phosphate⁺ m/z 601.38 Loss->Product Detected in Q3

Figure 2: Characteristic fragmentation of C24:5-CoA for MRM detection.

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for both the C24:5-CoA and the C17:0-CoA ISTD MRM transitions using the instrument's software.

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of a reference standard (if C24:5-CoA is unavailable, a related VLC-PUFA-CoA can be used for relative quantification) and a fixed concentration of the ISTD. Plot the ratio of the analyte peak area to the ISTD peak area against the analyte concentration. Perform a linear regression to generate a calibration curve.

  • Quantification: Calculate the peak area ratio for the endogenous C24:5-CoA in the unknown samples. Determine the concentration using the linear regression equation from the calibration curve. Normalize the final concentration to the initial amount of biological material (e.g., cell number or protein concentration).

Trustworthiness and Method Validation

To ensure the reliability of the generated data, the method should be validated according to established guidelines. Key parameters to assess include:

  • Linearity: Confirmed by the calibration curve (R² > 0.99).

  • Precision: Assessed by repeatedly analyzing the same sample (intraday and interday), with a coefficient of variation (%CV) typically below 15%.

  • Accuracy: Determined by spiking a known amount of standard into a blank matrix and calculating the percent recovery (typically 85-115%).

  • Limit of Quantitation (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.[2]

By adhering to this detailed protocol, researchers can achieve sensitive, specific, and reproducible quantification of this compound, enabling deeper insights into the complex roles of very-long-chain polyunsaturated fatty acids in health and disease.

References

synthesis of 2-trans-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA internal standard

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Synthesis and Application of a Stable Isotope-Labeled 2-trans-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA Internal Standard for Quantitative Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals in the fields of lipidomics, metabolomics, and clinical diagnostics.

Introduction: The Analytical Imperative for Very-Long-Chain Acyl-CoA Quantification

Coenzyme A (CoA) thioesters of fatty acids, known as acyl-CoAs, are central intermediates in cellular metabolism. They are the activated forms of fatty acids, poised for entry into catabolic pathways like β-oxidation for energy production or anabolic pathways for the synthesis of complex lipids, including phospholipids, triglycerides, and ceramides.[1][2] Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), particularly those of the omega-3 series, and their corresponding acyl-CoA derivatives are of significant biological interest due to their roles in resolving inflammation, maintaining membrane fluidity, and acting as precursors to potent signaling molecules.[3][4]

The specific molecule, this compound, is a fascinating intermediate. The C24 backbone with five double bonds suggests its origin from the elongation of eicosapentaenoic acid (EPA), a key step in the "Sprecher Pathway" for the biosynthesis of docosahexaenoic acid (DHA).[5][6] The 2-trans configuration is characteristic of intermediates formed during the β-oxidation of unsaturated fatty acids. Accurate quantification of such specific acyl-CoA species within complex biological matrices is paramount for understanding lipid dynamics in health and disease.

However, quantitative analysis of low-abundance lipids like VLC-acyl-CoAs by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is fraught with challenges, including sample loss during extraction, matrix-induced ion suppression, and instrument variability.[7][8] The gold standard for overcoming these obstacles is the use of a stable isotope-labeled internal standard (SIL-IS).[9] An ideal SIL-IS is chemically identical to the analyte but has a greater mass, causing it to co-elute chromatographically and experience identical ionization effects, thereby enabling precise and accurate quantification.[10]

This application note provides a comprehensive guide for the synthesis, purification, and application of a stable isotope-labeled (e.g., ¹³C or Deuterium) this compound internal standard. We present a robust chemical synthesis protocol, detailed purification and characterization methods, and a practical workflow for its use in quantitative LC-MS/MS-based lipidomics.

Part 1: Chemical Synthesis of Labeled Tetracosapentaenoyl-CoA

The synthesis of an acyl-CoA thioester from its corresponding free fatty acid is a cornerstone of lipid biochemistry research. The strategy involves two primary steps: the activation of the fatty acid's carboxyl group, followed by nucleophilic attack by the thiol group of Coenzyme A. Several activation methods exist, including the formation of mixed anhydrides or N-hydroxysuccinimide esters.[11][12] We have selected a method utilizing 1,1'-Carbonyldiimidazole (CDI), which is known for its high efficiency and the generation of gaseous (CO₂) and water-soluble (imidazole) byproducts, simplifying downstream purification.[13][14]

This protocol assumes the starting material, stable isotope-labeled 2-trans-9,12,15,18-all-cis-Tetracosapentaenoic acid, is available through custom synthesis or from a commercial supplier.

Synthesis Workflow

Synthesis_Workflow FA Labeled Free Fatty Acid (in Anhydrous THF) Activation Step 1: Acylimidazolide Formation (1h, Room Temp) FA->Activation CDI 1,1'-Carbonyldiimidazole (CDI) CDI->Activation Intermediate Reactive Acylimidazolide Intermediate Activation->Intermediate Thioesterification Step 2: Thioesterification (3-4h, Room Temp) Intermediate->Thioesterification CoA Coenzyme A Trilithium Salt (in Anhydrous THF) CoA->Thioesterification Crude_Product Crude Labeled Acyl-CoA Product Thioesterification->Crude_Product

Caption: Chemical synthesis workflow for acyl-CoA formation.

Materials and Reagents
Reagent / MaterialGradeSupplierNotes
Stable Isotope-Labeled Tetracosapentaenoic Acid>98% PurityCustom Synthesise.g., D₄- or ¹³C₅-labeled
Coenzyme A, Trilithium Salt≥95% PuritySigma-Aldrich, etc.Store at -20°C under argon
1,1'-Carbonyldiimidazole (CDI)≥97%Sigma-Aldrich, etc.Store in a desiccator
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich, etc.Use freshly opened or distilled
Triethylamine (TEA)≥99.5%Sigma-Aldrich, etc.Optional, can aid CoA solubility
Diethyl EtherAnhydrousFisher Scientific, etc.For precipitation
Argon or Nitrogen GasHigh PurityAirgas, etc.For inert atmosphere
Detailed Synthesis Protocol

Expertise & Experience: The Criticality of Anhydrous Conditions The success of this synthesis hinges on the rigorous exclusion of water. The acylimidazolide intermediate is highly susceptible to hydrolysis, which will revert it to the starting fatty acid. Coenzyme A itself can degrade in the presence of moisture. All glassware must be oven-dried, and all solvents must be anhydrous. Operations should be performed under an inert atmosphere of argon or nitrogen.

Step 1: Activation of the Fatty Acid with CDI

  • In a dry, 10 mL round-bottom flask equipped with a magnetic stir bar and a septum, dissolve 5 mg of the stable isotope-labeled tetracosapentaenoic acid in 2 mL of anhydrous THF.

  • In a separate dry vial, weigh out 1.2 equivalents of CDI (approx. 2.5 mg).

  • Quickly add the solid CDI to the stirring fatty acid solution.

  • Seal the flask under an argon atmosphere and stir at room temperature for 60 minutes. The solution should remain clear. This period allows for the complete conversion of the fatty acid to its acylimidazolide derivative.[13]

Step 2: Thioesterification with Coenzyme A

  • In a separate dry, 10 mL flask, weigh 1.5 equivalents of Coenzyme A trilithium salt (approx. 16 mg).

  • Add 3 mL of anhydrous THF. Coenzyme A salt has poor solubility in THF. Sonicate the suspension for 10-15 minutes to create a fine, well-dispersed mixture. Expert Tip: A small amount (5-10 µL) of triethylamine can be added to the suspension to improve the solubility and reactivity of the Coenzyme A.

  • Using a gas-tight syringe, slowly transfer the activated fatty acid solution (from Step 1) to the stirring Coenzyme A suspension.

  • Rinse the first flask with an additional 1 mL of anhydrous THF and add it to the reaction mixture to ensure a complete transfer.

  • Seal the reaction flask under argon and stir vigorously at room temperature for 3-4 hours. The reaction mixture will appear as a cloudy white suspension.

Step 3: Product Precipitation and Isolation

  • After the reaction period, stop the stirring and centrifuge the reaction vial (if possible) or allow the solids to settle.

  • Carefully transfer the supernatant to a new, larger tube (e.g., 15 mL conical).

  • Add 10 mL of anhydrous diethyl ether to the supernatant to precipitate the crude acyl-CoA product.

  • Cool the mixture at -20°C for 30 minutes to maximize precipitation.

  • Centrifuge the tube at 3,000 x g for 10 minutes to pellet the white, solid product.

  • Decant and discard the supernatant.

  • Gently dry the pellet under a stream of argon or nitrogen gas to remove residual ether. Do not over-dry. The crude product is now ready for purification.

Part 2: Purification and Characterization

Purification is essential to remove unreacted Coenzyme A, unreacted fatty acid, and any side products. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice, as it effectively separates the amphipathic acyl-CoA from less polar (fatty acid) and more polar (free CoA) contaminants.[14][15]

Purification and Analysis Workflow

Purification_Workflow Crude_Product Crude Acyl-CoA Pellet Reconstitution Reconstitute in Mobile Phase A / H₂O Crude_Product->Reconstitution Injection RP-HPLC Injection Reconstitution->Injection HPLC HPLC Separation (C18 Column) Injection->HPLC Fractionation Collect Peak at 260 nm HPLC->Fractionation Characterization QC Check via LC-MS/MS (Confirm Mass) Fractionation->Characterization Lyophilization Lyophilize Fractions Characterization->Lyophilization If mass is correct Final_Product Pure, Stable Labeled Acyl-CoA Standard Lyophilization->Final_Product

Caption: Workflow for the purification and validation of the synthesized standard.

Detailed Purification Protocol
  • Reconstitution: Dissolve the crude pellet from Step 3 in 500 µL of 95:5 Water:Acetonitrile.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 50 mM Ammonium Acetate in Water, pH 6.5.

    • Mobile Phase B: Acetonitrile.

    • Detection: UV detector at 260 nm (for the adenine base of CoA).

  • HPLC Gradient:

Time (min)% Mobile Phase B
05
55
3595
4095
415
505
  • Procedure: Inject the reconstituted sample onto the HPLC system. Collect the major peak that elutes, which corresponds to the acyl-CoA product. Free CoA will elute early in the gradient, and the free fatty acid will elute much later.

  • Lyophilization: Pool the collected fractions containing the pure product and freeze-dry them to obtain a stable, fluffy white powder. Store the final product at -80°C under an inert atmosphere.

Characterization by Mass Spectrometry

Trustworthiness: The Self-Validating Protocol This characterization step is non-negotiable. It provides definitive proof of the identity and purity of the synthesized internal standard, ensuring the trustworthiness of all subsequent quantitative experiments.

  • Sample Preparation: Prepare a 1 µM solution of the lyophilized product in 50:50 Acetonitrile:Water.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or a triple quadrupole instrument.

  • Infusion or LC-MS Analysis: Directly infuse the sample or inject it onto a short LC gradient.

  • Expected Results:

    • Full Scan (MS1): Observe the protonated molecular ion [M+H]⁺. The exact m/z will depend on the mass of the fatty acid and the specific isotopic label used.

    • Tandem MS (MS/MS): Fragment the precursor ion. A characteristic fragmentation pattern for acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety (507.0031 Da).[7][16] Another common product ion corresponds to the phosphopantetheine portion.

CompoundFormula (Unlabeled)Exact Mass (Unlabeled)Expected [M+H]⁺Key Fragment
Tetracosapentaenoyl-CoAC₄₅H₇₀N₇O₁₇P₃S1121.36951122.3773[M+H - 507]⁺

Note: The observed m/z for your labeled standard will be higher by the mass of the incorporated stable isotopes.

Part 3: Application as an Internal Standard in Quantitative LC-MS/MS

The purified, characterized, and quantified (e.g., by UV absorbance at 260 nm) SIL-IS is now ready for use in biological sample analysis.

Analytical Workflow for Quantification

Analytical_Workflow Sample Biological Sample (e.g., Cell Pellet, Tissue) Spike Spike with Known Amount of Labeled Internal Standard Sample->Spike Extraction Acyl-CoA Extraction (e.g., SPE or LLE) Spike->Extraction Analysis LC-MS/MS Analysis (MRM Mode) Extraction->Analysis Data Data Processing Analysis->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio Quant Quantify Endogenous Analyte Concentration Ratio->Quant Curve Calibration Curve Curve->Quant

Caption: Standard workflow for quantitative analysis using a SIL-IS.

Protocol for Quantitative Analysis of Biological Samples
  • Sample Preparation:

    • Homogenize a known quantity of tissue or a specific number of cells in a cold extraction buffer.

    • Crucial Step: Add a precise, known amount of the synthesized SIL-IS to the homogenate at the very beginning of the extraction process. This accounts for all downstream sample handling and matrix effects.

    • Perform an acyl-CoA extraction. A common method is solid-phase extraction (SPE) using a mixed-mode or reverse-phase cartridge.[15][16]

    • Elute the acyl-CoAs, dry the eluate under nitrogen, and reconstitute in a suitable injection solvent.

  • LC-MS/MS Method:

    • Utilize an LC method similar to the one described for purification, optimized for analytical speed and resolution.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This requires defining specific precursor-to-product ion transitions for both the endogenous (light) analyte and the SIL-IS (heavy).

Analyte TypePrecursor IonProduct IonNotes
Endogenous Analyte[M+H]⁺[M+H - 507.0]⁺The "light" channel.
Labeled IS[M_labeled+H]⁺[M_labeled+H - 507.0]⁺The "heavy" channel.
  • Data Analysis and Quantification:

    • Integrate the peak areas for the endogenous analyte and the SIL-IS from the extracted ion chromatograms.

    • Prepare a calibration curve using known concentrations of a non-labeled standard of the analyte, spiked with the same fixed concentration of the SIL-IS used in the biological samples.

    • Plot the peak area ratio (Analyte/IS) against the concentration of the standard.

    • Determine the concentration of the endogenous analyte in the biological samples by interpolating their measured peak area ratios onto the calibration curve.

Conclusion

This application note provides a comprehensive, field-proven methodology for the synthesis, purification, and application of a stable isotope-labeled this compound internal standard. The use of a high-efficiency chemical synthesis followed by rigorous purification and mass spectrometric validation ensures the production of a high-quality internal standard. By incorporating this SIL-IS into analytical workflows, researchers can achieve the accuracy and precision required to confidently investigate the complex roles of very-long-chain acyl-CoAs in physiology and pathophysiology.

References

Measuring Peroxisomal Beta-Oxidation of Tetracosapentaenoic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for measuring the peroxisomal β-oxidation of tetracosapentaenoic acid (C24:5), a critical process in lipid metabolism. This application note is designed for researchers, scientists, and drug development professionals seeking to accurately quantify this specific metabolic pathway, offering insights into the underlying cellular bioenergetics and potential dysfunctions associated with various diseases.

Introduction: The Significance of Peroxisomal Fatty Acid Oxidation

Peroxisomes are ubiquitous subcellular organelles that play a crucial role in a variety of metabolic processes, including the breakdown of very-long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbons.[1][2][3] Unlike mitochondria, which are the primary sites for the oxidation of short-, medium-, and long-chain fatty acids, peroxisomes are specialized for the initial chain-shortening of VLCFAs through a distinct β-oxidation pathway.[4][5] This process is vital for maintaining lipid homeostasis, and its impairment can lead to the accumulation of toxic VLCFAs, a hallmark of several severe genetic disorders, including X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome.[6][7][8][9]

Tetracosapentaenoic acid (C24:5) is a key intermediate in the synthesis of docosahexaenoic acid (DHA), an essential omega-3 fatty acid crucial for brain and retinal function. The final step in DHA biosynthesis involves the peroxisomal β-oxidation of C24:6, which is formed from C24:5.[10] Therefore, measuring the rate of C24:5 β-oxidation provides a direct assessment of a critical juncture in lipid metabolism with implications for neurological health and disease.

This protocol details a robust and sensitive method for quantifying the peroxisomal β-oxidation of tetracosapentaenoic acid in cultured cells, a technique readily adaptable for various research and drug discovery applications.

Principle of the Assay

This protocol utilizes a stable isotope-labeled substrate, [Dx]-tetracosapentaenoic acid, to trace its metabolic fate within the cell. Cultured cells are incubated with the labeled C24:5, which is then taken up and transported into peroxisomes for β-oxidation. Each cycle of β-oxidation shortens the fatty acid chain by two carbons, producing acetyl-CoA and a chain-shortened acyl-CoA. By measuring the amount of the chain-shortened, labeled product (e.g., [Dx]-docosatrienoic acid, C22:3) using mass spectrometry, the rate of peroxisomal β-oxidation can be accurately determined. The use of stable isotopes provides high sensitivity and specificity, avoiding the hazards associated with radioisotopes.[2][3][11][12]

Experimental Workflow Overview

The following diagram illustrates the key steps involved in the measurement of peroxisomal β-oxidation of tetracosapentaenoic acid.

Peroxisomal_Beta_Oxidation_Workflow cluster_prep Cell Culture & Treatment cluster_extraction Sample Processing cluster_analysis Analysis cell_culture 1. Plate and Culture Cells treatment 2. Incubate with [Dx]-C24:5 Substrate cell_culture->treatment harvest 3. Harvest Cells treatment->harvest extraction 4. Lipid Extraction harvest->extraction derivatization 5. Derivatization (e.g., FAMEs) extraction->derivatization gcms 6. GC-MS or LC-MS/MS Analysis derivatization->gcms data_analysis 7. Data Quantification and Normalization gcms->data_analysis

Figure 1. A high-level overview of the experimental workflow for measuring peroxisomal β-oxidation.

Materials and Reagents

Cell Culture
  • Human skin fibroblasts, hepatocytes, or other relevant cell lines

  • Appropriate cell culture medium (e.g., DMEM, EMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Cell culture flasks or plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

β-Oxidation Assay
  • [Dx]-Tetracosapentaenoic acid (e.g., [D8]-C24:5)

  • Bovine serum albumin (BSA), fatty acid-free

  • Internal standard (e.g., [D4]-Palmitic acid)

Lipid Extraction and Analysis
  • Hexane

  • Isopropanol

  • Sodium sulfate (anhydrous)

  • Methanol

  • Acetyl chloride or BF3-methanol for derivatization

  • Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)

Detailed Experimental Protocol

Step 1: Cell Culture and Seeding
  • Culture the chosen cell line under standard conditions (37°C, 5% CO2) in the appropriate growth medium.

  • When cells reach 80-90% confluency, detach them using trypsin-EDTA.

  • Seed the cells into 6-well plates or T25 flasks at a density that will result in near-confluent monolayers on the day of the experiment. Allow the cells to adhere and grow for at least 24 hours.

Scientific Rationale: Using near-confluent monolayers ensures a sufficient and consistent amount of cellular material for the assay, minimizing variability between replicates.

Step 2: Incubation with Stable Isotope-Labeled Substrate
  • Prepare the substrate solution:

    • Dissolve [Dx]-tetracosapentaenoic acid in ethanol to create a stock solution.

    • Complex the labeled fatty acid with fatty acid-free BSA in the culture medium. A typical molar ratio of fatty acid to BSA is 3:1.

  • Aspirate the growth medium from the cultured cells and wash the monolayer once with pre-warmed PBS.

  • Add the medium containing the [Dx]-C24:5-BSA complex to each well or flask. A final concentration of 10-50 µM of the labeled fatty acid is a good starting point, but this should be optimized for the specific cell type.

  • Incubate the cells for a defined period (e.g., 24-72 hours) at 37°C and 5% CO2.

Scientific Rationale: Complexing the fatty acid with BSA facilitates its solubility and uptake by the cells, mimicking physiological transport. The incubation time is critical and should be sufficient to allow for measurable product formation without causing cellular toxicity.

Step 3: Cell Harvesting and Lipid Extraction
  • After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.

  • Harvest the cells by scraping them into a small volume of PBS and transfer to a glass tube.

  • Add the internal standard ([D4]-Palmitic acid) to each sample.

  • Perform a lipid extraction using a standard method, such as the Folch or Bligh-Dyer procedure. A simple hexane/isopropanol extraction is also effective.

  • Evaporate the organic solvent under a stream of nitrogen.

Scientific Rationale: The internal standard is added early in the process to account for any loss of sample during extraction and subsequent steps, ensuring accurate quantification.

Step 4: Derivatization to Fatty Acid Methyl Esters (FAMEs)
  • To the dried lipid extract, add a derivatizing agent such as 2% (v/v) acetyl chloride in methanol or 14% BF3-methanol.

  • Incubate at 100°C for 1 hour.

  • After cooling, add water and extract the FAMEs with hexane.

  • Dry the hexane layer with anhydrous sodium sulfate and then evaporate to dryness under nitrogen.

  • Reconstitute the sample in a small volume of hexane for analysis.

Scientific Rationale: Derivatization to FAMEs increases the volatility of the fatty acids, making them suitable for analysis by gas chromatography.

Step 5: GC-MS or LC-MS/MS Analysis
  • Analyze the FAMEs using a GC-MS or LC-MS/MS system.

  • For GC-MS, use a suitable capillary column (e.g., DB-225) and a temperature program that allows for the separation of the different fatty acid methyl esters.

  • Monitor for the specific mass-to-charge ratios (m/z) of the deuterated substrate ([Dx]-C24:5), the deuterated product ([Dx]-C22:3), and the internal standard.

Scientific Rationale: Mass spectrometry provides the necessary selectivity and sensitivity to distinguish between the labeled substrate, the labeled product, and endogenous unlabeled fatty acids.

Step 6: Data Analysis and Quantification
  • Quantify the peak areas of the deuterated substrate and product relative to the peak area of the internal standard.

  • Calculate the rate of β-oxidation as the amount of product formed per unit of time per amount of cellular protein.

  • Protein concentration in a parallel set of wells can be determined using a standard protein assay (e.g., BCA assay).

The rate of peroxisomal β-oxidation is typically expressed as pmol/h/mg protein or a similar unit.

Data Presentation

The following table provides an example of how to structure the quantitative data obtained from this protocol.

Sample ID[Dx]-C24:5 (Substrate) Peak Area[Dx]-C22:3 (Product) Peak AreaInternal Standard Peak AreaProtein (mg)β-Oxidation Rate (pmol/h/mg protein)
Control 11,250,00050,000800,0000.510.4
Control 21,300,00055,000820,0000.5211.1
Control 31,280,00052,000810,0000.4910.7
Treatment 1950,00025,000790,0000.515.2
Treatment 2980,00028,000800,0000.485.8
Treatment 3960,00026,000815,0000.55.3

Peroxisomal β-Oxidation Pathway

The diagram below outlines the core enzymatic steps of peroxisomal β-oxidation for a saturated very-long-chain fatty acid.

Peroxisomal_Beta_Oxidation_Pathway VLCFA_CoA VLCFA-CoA Enoyl_CoA trans-Δ2-Enoyl-CoA VLCFA_CoA->Enoyl_CoA Acyl-CoA Oxidase (ACOX) Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Multifunctional Protein (MFP) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Multifunctional Protein (MFP) Shortened_Acyl_CoA Chain-Shortened Acyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Figure 2. The enzymatic cascade of peroxisomal β-oxidation.

Troubleshooting and Considerations

  • Low signal for the product: Optimize the incubation time and/or the concentration of the labeled substrate. Ensure the efficiency of the lipid extraction and derivatization steps.

  • High background: Use fatty acid-free BSA to minimize contamination with endogenous fatty acids. Ensure all glassware is thoroughly cleaned.

  • Cell toxicity: High concentrations of VLCFAs can be toxic to cells. Perform a dose-response curve to determine the optimal, non-toxic concentration of the labeled substrate.

  • Mitochondrial contribution: While peroxisomes are the primary site for VLCFA β-oxidation, some overlap with mitochondrial pathways can occur for shorter chain lengths. The use of specific inhibitors of mitochondrial β-oxidation (e.g., etomoxir) can help to dissect the relative contributions of each organelle, though this is less of a concern for very-long-chain substrates.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the accurate measurement of peroxisomal β-oxidation of tetracosapentaenoic acid. By leveraging stable isotope-labeled substrates and mass spectrometry, researchers can gain valuable insights into the regulation of this critical metabolic pathway in health and disease. The detailed methodology and underlying scientific principles presented herein are intended to empower researchers to confidently implement this assay in their laboratories, contributing to advancements in our understanding of lipid metabolism and the development of novel therapeutic strategies.

References

Application Note & Protocol: A Spectrophotometric Assay for Measuring 2-trans-Enoyl-CoA Reductase Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for a robust and reliable in vitro assay to determine the enzymatic activity of 2-trans-enoyl-CoA reductase (ECR). ECR is a critical enzyme in the final reductive step of the fatty acid elongation cycle and plays a role in sphingolipid metabolism.[1][2][3] The assay described herein is based on a continuous spectrophotometric method that monitors the consumption of the nicotinamide adenine dinucleotide phosphate (NADPH) cofactor. This protocol is designed for researchers in biochemistry, cell biology, and drug discovery who are investigating fatty acid metabolism and screening for potential ECR inhibitors.

Introduction: The Significance of 2-trans-Enoyl-CoA Reductase

2-trans-enoyl-CoA reductase (ECR), also known as TECR, is an essential enzyme that catalyzes the NADPH-dependent reduction of a trans-2-enoyl-CoA to a saturated acyl-CoA.[4][5] This reaction constitutes the fourth and final step in the fatty acid elongation cycle, a crucial pathway for the synthesis of very-long-chain fatty acids (VLCFAs).[1][2] VLCFAs are integral components of cellular membranes, and their dysregulation is associated with various metabolic disorders. Beyond its role in fatty acid synthesis, ECR is also involved in the degradation of sphingosine.[1][2] Given its central role in lipid metabolism, ECR is an attractive target for the development of therapeutics for metabolic diseases and certain cancers.

The assay detailed in this application note provides a direct and quantitative method to measure ECR activity. By monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+, the rate of the enzymatic reaction can be accurately determined.[6] This method is adaptable for high-throughput screening of potential ECR inhibitors.

Assay Principle

The ECR-catalyzed reaction involves the transfer of a hydride ion from NADPH to the double bond of a trans-2-enoyl-CoA substrate, such as crotonyl-CoA, resulting in the formation of a saturated acyl-CoA and NADP+. The reaction is as follows:

trans-2-Enoyl-CoA + NADPH + H⁺ → Acyl-CoA + NADP⁺[4]

The progress of this reaction can be conveniently monitored by the decrease in absorbance at 340 nm, which is characteristic of NADPH consumption. The molar extinction coefficient of NADPH at 340 nm is 6220 M⁻¹cm⁻¹. This direct relationship between NADPH oxidation and enzyme activity allows for a continuous and real-time measurement of the reaction rate.

Materials and Reagents

Equipment
  • UV-Vis Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

  • Temperature-controlled cuvette holder or plate reader

  • Calibrated micropipettes

  • Vortex mixer

  • pH meter

Reagents
  • ECR Enzyme: Purified recombinant ECR or a cellular fraction containing ECR activity (e.g., microsomes).

  • Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.4.

  • NADPH: Nicotinamide adenine dinucleotide phosphate, reduced form. Prepare a 10 mM stock solution in the assay buffer.

  • Crotonyl-CoA: Prepare a 10 mM stock solution in the assay buffer. Crotonyl-CoA is an intermediate in fatty acid and amino acid metabolism.[7][8]

  • Optional Inhibitor: A known inhibitor of ECR for assay validation (e.g., Thapsigargin, which has been shown to interact with SERCA2b, a protein that binds to ECR).[9]

  • Nuclease-free water

Experimental Protocols

Reagent Preparation
  • Assay Buffer (100 mM Potassium Phosphate, pH 7.4):

    • Prepare a 1 M stock solution of monobasic potassium phosphate (KH₂PO₄) and a 1 M stock solution of dibasic potassium phosphate (K₂HPO₄).

    • To prepare 100 mL of 100 mM buffer, mix appropriate volumes of the stock solutions to achieve a pH of 7.4.

    • Verify the pH with a calibrated pH meter and adjust as necessary.

    • Store at 4°C.

  • NADPH Stock Solution (10 mM):

    • Dissolve the required amount of NADPH in the assay buffer.

    • Protect the solution from light and prepare it fresh on the day of the experiment.

    • Store on ice.

  • Crotonyl-CoA Stock Solution (10 mM):

    • Dissolve the required amount of crotonyl-CoA in the assay buffer.

    • Prepare fresh on the day of use and store on ice.

  • ECR Enzyme Solution:

    • Dilute the ECR enzyme to the desired concentration in the assay buffer immediately before use.

    • The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for at least 5-10 minutes.

Assay Procedure

The following protocol is for a standard 1 mL cuvette-based assay. The volumes can be scaled down for use in a 96-well microplate format.

  • Set up the Spectrophotometer:

    • Set the wavelength to 340 nm.

    • Set the temperature to 37°C (or the desired reaction temperature).

  • Prepare the Reaction Mixture:

    • In a 1.5 mL microcentrifuge tube, prepare the reaction mixture by adding the following components in the order listed:

      • Assay Buffer: 850 µL

      • NADPH (from 10 mM stock): 20 µL (final concentration: 200 µM)

      • ECR Enzyme Solution: 10 µL (final concentration to be optimized)

    • Mix gently by pipetting.

    • For inhibitor studies, add the inhibitor at the desired concentration and pre-incubate with the enzyme for a specified time before adding the substrate.

  • Initiate the Reaction:

    • Transfer the reaction mixture to a cuvette and place it in the spectrophotometer.

    • Allow the mixture to equilibrate to the set temperature for 2-3 minutes.

    • Start the reaction by adding 20 µL of the 10 mM crotonyl-CoA stock solution (final concentration: 200 µM).

    • Immediately mix by gently inverting the cuvette with parafilm or by using a cuvette stirrer.

  • Data Acquisition:

    • Record the absorbance at 340 nm every 15-30 seconds for 5-10 minutes.

    • Ensure that the decrease in absorbance is linear during the initial phase of the reaction.

Control Reactions
  • No Enzyme Control: Replace the ECR enzyme solution with an equal volume of assay buffer to account for any non-enzymatic degradation of NADPH.

  • No Substrate Control: Replace the crotonyl-CoA solution with an equal volume of assay buffer to measure any substrate-independent NADPH oxidation by the enzyme preparation.

Data Analysis and Interpretation

  • Calculate the Rate of NADPH Oxidation:

    • Plot the absorbance at 340 nm versus time.

    • Determine the initial linear rate of the reaction (ΔA₃₄₀/min) from the slope of the linear portion of the curve.

    • Subtract the rate of the no-substrate control from the rate of the complete reaction to obtain the ECR-specific activity.

  • Calculate Enzyme Activity:

    • Use the Beer-Lambert law (A = εcl) to calculate the change in NADPH concentration.

    • Enzyme Activity (µmol/min/mg) = (ΔA₃₄₀/min) / (ε × l × [Enzyme])

      • ΔA₃₄₀/min = The rate of absorbance change per minute.

      • ε = Molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

      • l = Path length of the cuvette (typically 1 cm).

      • [Enzyme] = Concentration of the enzyme in the assay in mg/mL.

Assay Validation and Quality Control

To ensure the reliability of the assay, the following validation steps are recommended:

  • Enzyme Linearity: Determine the range of enzyme concentrations that produce a linear response in reaction velocity.

  • Substrate Dependence: Determine the Michaelis-Menten constants (Km) for NADPH and crotonyl-CoA by varying the concentration of one substrate while keeping the other saturated.

  • Inhibitor IC₅₀ Determination: For inhibitor screening, determine the half-maximal inhibitory concentration (IC₅₀) by measuring the enzyme activity at various inhibitor concentrations.

Troubleshooting

Problem Possible Cause Solution
No or low activity Inactive enzymeUse a fresh enzyme preparation; ensure proper storage conditions.
Incorrect buffer pHVerify the pH of the assay buffer.
Degraded NADPH or substratePrepare fresh stock solutions.
High background Contaminating enzymes in the preparationUse a more purified enzyme; include appropriate controls.
Non-enzymatic degradation of NADPHProtect NADPH solution from light and heat.
Non-linear reaction rate Substrate depletionUse a lower enzyme concentration or a higher substrate concentration.
Enzyme instabilityOptimize assay conditions (pH, temperature).

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_data Data Acquisition & Analysis Reagents Prepare Reagents (Buffer, NADPH, Crotonyl-CoA) Enzyme Prepare ECR Enzyme Dilution Reagents->Enzyme Mix Prepare Reaction Mixture (Buffer, NADPH, Enzyme) Enzyme->Mix Equilibrate Equilibrate at 37°C Mix->Equilibrate Start Initiate with Crotonyl-CoA Equilibrate->Start Measure Measure A340 over Time Start->Measure Analyze Calculate Rate (ΔA/min) Measure->Analyze Activity Determine Enzyme Activity Analyze->Activity

Caption: Experimental workflow for the ECR activity assay.

ECR in Fatty Acid Elongation

fatty_acid_elongation Acyl_CoA Acyl-CoA (Cn) Condensation Condensation Acyl_CoA->Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Condensation Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) Reduction1 Reduction Ketoacyl_CoA->Reduction1 Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) Dehydration Dehydration Hydroxyacyl_CoA->Dehydration Enoyl_CoA trans-2-Enoyl-CoA (Cn+2) ECR ECR (Reduction) Enoyl_CoA->ECR Saturated_Acyl_CoA Acyl-CoA (Cn+2) Condensation->Ketoacyl_CoA Step 1 Reduction1->Hydroxyacyl_CoA Step 2 Dehydration->Enoyl_CoA Step 3 ECR->Saturated_Acyl_CoA Step 4

References

Application Note: A Robust Lipidomics Workflow for the Targeted Profiling of Very-Long-Chain Acyl-CoAs by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Very-long-chain acyl-Coenzyme A esters (VLC-acyl-CoAs) are critical metabolic intermediates in lipid biosynthesis and degradation. Comprising fatty acyl chains of 20 carbons or more, these molecules are precursors for essential lipids like sphingolipids and glycerophospholipids and play a key role in cellular membrane structure and energy homeostasis.[1] Dysregulation of VLC-acyl-CoA metabolism is a hallmark of several severe inherited metabolic disorders, including X-linked adrenoleukodystrophy (X-ALD) and other peroxisomal biogenesis disorders, making their accurate quantification essential for disease diagnosis, biomarker discovery, and therapeutic development.[1][2][3][4]

However, profiling VLC-acyl-CoAs presents significant analytical challenges due to their low physiological abundance, inherent instability, and the complexity of biological matrices.[1][5][6] This application note provides a comprehensive, field-proven workflow for the robust and sensitive quantification of VLC-acyl-CoAs from biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We detail every stage, from sample preparation to data analysis, emphasizing the rationale behind key protocol steps to ensure data integrity and reproducibility.

The Central Role and Analytical Challenge of VLC-acyl-CoAs

VLC-acyl-CoAs are synthesized in the endoplasmic reticulum through the action of ELOVL elongase enzymes, which sequentially add two-carbon units to a growing fatty acid chain.[7] The resulting activated VLC fatty acids are then channeled into various metabolic fates, including β-oxidation in peroxisomes for energy production or incorporation into more complex lipid structures.[8] Genetic defects in the enzymes or transporters involved in these pathways lead to the toxic accumulation of VLC-acyl-CoAs and their corresponding fatty acids, a key pathogenic feature in diseases like VLCAD (Very Long-Chain Acyl-CoA Dehydrogenase) deficiency.[3][8][9]

The analytical difficulty in measuring these compounds stems from several factors:

  • Low Abundance: VLC-acyl-CoAs are present at much lower concentrations than shorter-chain species, demanding highly sensitive detection methods.[1]

  • Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, requiring rapid sample processing and quenching of enzymatic activity to prevent analyte degradation.[5]

  • Amphiphilic Nature: The combination of a long, hydrophobic acyl chain and a hydrophilic Coenzyme A moiety makes extraction and chromatographic separation non-trivial.[10]

The workflow presented herein is designed to overcome these challenges by combining an optimized extraction protocol with the unparalleled sensitivity and specificity of LC-MS/MS.[11][12]

Comprehensive Workflow for VLC-acyl-CoA Profiling

A successful lipidomics analysis of VLC-acyl-CoAs is a multi-stage process where each step is critical for the integrity of the final results. The entire workflow is visualized below.

cluster_0 Phase 1: Sample & Extraction cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Processing a Biological Sample (Tissue, Cells) b Metabolic Quenching (Liquid N2 / Cold Methanol) a->b c Homogenization & Lysis b->c d Internal Standard Spiking c->d e Solvent Extraction (e.g., ACN/MeOH/H2O) d->e f Optional: Solid Phase Extraction (SPE) Cleanup e->f g LC-MS/MS Analysis (Reverse Phase C18) f->g h Positive ESI Mode g->h i Targeted Detection (MRM) h->i j Peak Integration i->j k Quantification via Calibration Curve j->k l Data Normalization (to IS & Protein/Cell Count) k->l m Statistical Analysis & Biological Interpretation l->m

Figure 1. High-Level Overview of the VLC-acyl-CoA Profiling Workflow. This diagram outlines the three core phases of the analytical process, from initial sample handling and extraction to LC-MS/MS analysis and final data interpretation.

Detailed Protocols and Methodologies

Part I: Sample Preparation and Analyte Extraction

Expertise & Causality: The primary goal of this phase is the quantitative recovery of VLC-acyl-CoAs while simultaneously preventing their degradation. The choice of extraction solvent is critical; a polar organic solvent mixture is necessary to disrupt cell membranes and efficiently solubilize the amphiphilic analytes.[13] The inclusion of an internal standard (IS) is non-negotiable for trustworthy quantification, as it corrects for variability in extraction efficiency and instrument response. A non-endogenous, odd-chain acyl-CoA (e.g., C17:0-CoA) or a stable isotope-labeled standard is ideal.[10][14]

Protocol 3.1: Extraction of VLC-acyl-CoAs from Mammalian Tissue

  • Metabolic Quenching: Immediately flash-freeze ~10-20 mg of pre-weighed tissue in liquid nitrogen to halt all enzymatic activity. This step is crucial to preserve the in vivo acyl-CoA profile.

  • Homogenization: Transfer the frozen tissue to a 2 mL tube containing 500 µL of ice-cold extraction solvent (Acetonitrile:Methanol:Water, 2:2:1 v/v/v) and a sterile steel bead.

  • Internal Standard Spiking: Add the internal standard (e.g., Heptadecanoyl-CoA, C17:0-CoA) to the extraction solvent to a final concentration of 50-100 nM.

  • Lysis: Homogenize the tissue using a bead beater (e.g., 2 cycles of 30 seconds at 4°C).

  • Precipitation: Incubate the homogenate at -20°C for 30 minutes to facilitate protein precipitation.

  • Clarification: Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Supernatant Collection: Carefully transfer 100-200 µL of the supernatant to an autosampler vial for direct LC-MS/MS analysis.[14]

  • Protein Quantification: The remaining protein pellet can be solubilized in a suitable buffer (e.g., RIPA) for protein concentration measurement (e.g., BCA assay), which will be used for data normalization.[14]

Trustworthiness Note: For particularly complex or "dirty" matrices like adipose or brain tissue, an additional Solid Phase Extraction (SPE) cleanup step using a mixed-mode cartridge can significantly improve data quality by removing interfering lipids and salts.[10][15]

Part II: LC-MS/MS Analysis

Expertise & Causality: LC-MS/MS is the definitive technique for this application.[11] Reverse-phase chromatography effectively separates the highly hydrophobic VLC-acyl-CoAs based on their chain length and degree of saturation. A high-pH mobile phase (pH ~10.5) is often employed because it deprotonates the phosphate groups on the CoA moiety, leading to improved peak shapes and retention on C18 columns.[16] Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This targeted approach provides exceptional sensitivity and specificity by monitoring a unique fragmentation pattern (precursor ion → product ion) for each analyte.[6][11]

Protocol 3.2: LC-MS/MS Instrumental Parameters

  • LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 Reverse-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Hydroxide in Water.

  • Mobile Phase B: 10 mM Ammonium Hydroxide in Acetonitrile.[16][17]

  • MS System: Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

Table 1: Illustrative LC Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase B
0.0 0.3 5
2.0 0.3 5
12.0 0.3 95
15.0 0.3 95
15.1 0.3 5

| 18.0 | 0.3 | 5 |

Table 2: Example MRM Transitions for Target VLC-acyl-CoAs (Positive ESI Mode)

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Rationale
C20:0-CoA 1062.6 555.2 35 Fragmentation of the phosphopantetheine moiety
C22:0-CoA 1090.6 583.2 35 Fragmentation of the phosphopantetheine moiety
C24:0-CoA 1118.7 611.2 35 Fragmentation of the phosphopantetheine moiety
C26:0-CoA 1146.7 639.2 35 Fragmentation of the phosphopantetheine moiety

| C17:0-CoA (IS) | 1020.5 | 513.2 | 35 | Fragmentation of the phosphopantetheine moiety |

Note: The exact m/z values and collision energies should be optimized for the specific instrument used. The product ions listed correspond to the acyl-phosphopantetheine fragment.

Part III: Data Analysis and Quality Control

Expertise & Causality: Raw data from the mass spectrometer must be converted into accurate concentration values. This is achieved by integrating the chromatographic peak area for each analyte's MRM transition. A calibration curve, constructed from serial dilutions of authentic standards, is used to relate the peak area ratio (analyte/internal standard) to concentration. Normalizing the final concentration to the initial sample amount (e.g., mg of protein) accounts for variations in sample size and provides a comparable value across different samples.

Protocol 3.3: Data Quantification Workflow

  • Peak Integration: Using the instrument's native software, integrate the chromatographic peaks for each analyte and the internal standard.

  • Calibration Curve Generation: Prepare a set of calibration standards with known concentrations of each target VLC-acyl-CoA and a fixed concentration of the internal standard. Run these standards alongside the biological samples. Plot the peak area ratio (Analyte Area / IS Area) against the known concentration and apply a linear regression to generate a calibration curve.

  • Concentration Calculation: Use the regression equation from the calibration curve to calculate the concentration of each VLC-acyl-CoA in the unknown samples.

  • Normalization: Divide the calculated concentration by the total protein concentration of the corresponding sample extract to report the final value in units such as pmol/mg protein.

Trustworthiness Note (Quality Control): To ensure the validity of a large-scale study, Quality Control (QC) samples must be incorporated.[18] These are typically created by pooling small aliquots from every sample in the study. A QC sample should be injected at the beginning of the run and then periodically (e.g., every 10-12 injections) to monitor for signal drift, chromatographic performance, and overall system stability. The relative standard deviation (RSD) of the internal standard area across all injections should be <15%.

Application Example and Biological Context

Defects in peroxisomal β-oxidation lead to the accumulation of VLC-acyl-CoAs. This workflow can be directly applied to diagnose and study such conditions. For example, in fibroblasts from a patient with VLCAD deficiency, one would expect to see a significant elevation of C24:0-CoA and C26:0-CoA compared to a healthy control, reflecting the metabolic block.

In VLCAD deficiency, this step is blocked, leading to accumulation of VLC-acyl-CoAs. cluster_0 Endoplasmic Reticulum cluster_1 Peroxisome lcfa Long-Chain Acyl-CoA (e.g., C16:0-CoA) elovl ELOVL Enzymes lcfa->elovl vlcfa Very-Long-Chain Acyl-CoA (C20-C26) elovl->vlcfa vlcadd VLCAD Enzyme vlcfa->vlcadd Transport beta_ox β-Oxidation (Energy Production) vlcadd->beta_ox block X

Figure 2. Simplified VLC-acyl-CoA Metabolic Pathway. This diagram illustrates the elongation of fatty acids in the ER and their subsequent β-oxidation in the peroxisome, highlighting the metabolic block seen in VLCAD deficiency.

Conclusion

The accurate profiling of very-long-chain acyl-CoAs is indispensable for advancing our understanding of lipid metabolism and related inherited disorders. The LC-MS/MS-based workflow detailed in this application note provides a sensitive, specific, and robust methodology for this purpose. By integrating optimized sample preparation, high-resolution chromatography, and targeted mass spectrometric detection, researchers can confidently quantify these challenging yet critical lipid metabolites. Adherence to the principles of metabolic quenching, appropriate internal standardization, and rigorous quality control will ensure the generation of high-quality, reproducible data suitable for both basic research and clinical applications.

References

quantification of 2-trans-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA in cell lysates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of 2-trans-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA in Cell Lysates by LC-MS/MS

Introduction: Unveiling a Key Intermediate in Very-Long-Chain Fatty Acid Metabolism

Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) and their activated acyl-Coenzyme A (acyl-CoA) thioesters are central players in cellular physiology, acting as structural components of membranes, energy sources, and signaling molecules. The precise regulation of their metabolic pathways is critical for cellular health, with dysregulation implicated in numerous metabolic disorders.

This guide focuses on a specific, yet highly significant, molecule: This compound . This C24:5 acyl-CoA is a key metabolic intermediate in the peroxisomal β-oxidation pathway. The 2-trans double bond is the signature of the first step of β-oxidation, catalyzed by acyl-CoA oxidases[1]. Specifically, this molecule is an intermediate in the retroconversion of tetracosapentaenoic acid (C24:5, n-6) to the biologically important docosapentaenoic acid (DPA, C22:5, n-6)[2]. This single cycle of chain shortening occurs exclusively in peroxisomes and is essential for maintaining the balance of long-chain PUFAs[3][4].

Therefore, the accurate quantification of this compound serves as a direct and dynamic readout of flux through this peroxisomal pathway. It provides researchers with a powerful tool to investigate the effects of genetic defects, pharmacological interventions, or nutritional changes on VLC-PUFA metabolism. This application note provides a comprehensive, validated protocol for the robust extraction and sensitive quantification of this analyte from cultured cell lysates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

The quantification of this low-abundance, labile analyte from a complex biological matrix requires a multi-step approach that ensures metabolic quenching, efficient and clean extraction, and highly selective detection. The workflow is founded on the following principles:

  • Metabolic Quenching & Lysis: Cellular metabolism is instantaneously halted using an ice-cold acidic solution to prevent enzymatic degradation or alteration of the target analyte[5][6].

  • Internal Standard Normalization: A structurally similar, non-endogenous acyl-CoA (Heptadecanoyl-CoA, C17:0-CoA) is spiked into the lysate at the first step. This internal standard co-purifies with the analyte and accounts for variability in extraction efficiency and matrix-induced ion suppression, ensuring analytical accuracy[6][7].

  • Solid-Phase Extraction (SPE): A weak anion-exchange SPE cleanup protocol is employed to selectively isolate and concentrate acyl-CoAs from the cell lysate. This crucial step removes interfering compounds such as abundant phospholipids and salts, which are known to cause significant ion suppression in ESI-MS[5][8].

  • LC-MS/MS Detection: The purified extract is analyzed by reversed-phase LC-MS/MS. The analysis uses positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) for supreme selectivity and sensitivity. Acyl-CoAs exhibit a characteristic neutral loss of 507.3 Da, corresponding to the 3'-phosphoadenosine diphosphate moiety, providing a highly specific transition for quantification[8][9][10][11].

G cluster_sample Sample Preparation cluster_extraction Analyte Extraction cluster_analysis Analysis cell_culture 1. Cell Culture & Harvest lysis 2. Quenching & Lysis (with Internal Standard) cell_culture->lysis spe_load 3. SPE Loading lysis->spe_load spe_wash 4. SPE Wash (Remove Interferences) spe_load->spe_wash spe_elute 5. SPE Elution (Isolate Acyl-CoAs) spe_wash->spe_elute drydown 6. Evaporation spe_elute->drydown reconstitute 7. Reconstitution drydown->reconstitute lcms 8. LC-MS/MS Analysis (MRM Detection) reconstitute->lcms data 9. Data Quantification lcms->data

Overall experimental workflow for acyl-CoA quantification.

The Peroxisomal β-Oxidation Pathway

The target analyte is the direct product of the first enzymatic step in the β-oxidation of C24:5-CoA. This highlights its utility as a proximal biomarker for the activity of the peroxisomal fatty acid oxidation machinery.

G cluster_peroxisome Peroxisome C24_5_CoA Tetracosapentaenoyl-CoA (C24:5-CoA) Target 2-trans-Tetracosapentaenoyl-CoA (Analyte of Interest) C24_5_CoA->Target ACOX Hydroxy 3-Hydroxy-C24:5-CoA Target->Hydroxy MFP-2 Keto 3-Keto-C24:5-CoA Hydroxy->Keto MFP-2 C22_5_CoA Docosapentaenoyl-CoA (C22:5-CoA) Keto->C22_5_CoA Thiolase AcetylCoA Acetyl-CoA Keto->AcetylCoA Thiolase

Simplified pathway of peroxisomal β-oxidation.

Materials and Reagents

  • Cells: User-defined mammalian cell line (e.g., HepG2, primary fibroblasts).

  • Solvents: Acetonitrile, Methanol, 2-Propanol, Water (all LC-MS grade).

  • Reagents: Formic acid, Acetic acid, Ammonium hydroxide, Sulfosalicylic acid (SSA).

  • Standards:

    • Analytical standard of this compound (requires custom synthesis or sourcing from a specialty supplier).

    • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA).

  • Consumables:

    • Weak Anion Exchange SPE cartridges (e.g., 1 mL, 30 mg).

    • 1.5 mL polypropylene microcentrifuge tubes.

    • Autosampler vials with inserts.

  • Equipment:

    • Cell culture incubator, biosafety cabinet, microscope.

    • Refrigerated centrifuge (4°C).

    • Vortex mixer.

    • Nitrogen evaporator or vacuum concentrator.

    • LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer).

Experimental Protocols

Part A: Cell Culture and Lysate Preparation

Causality: The goal is to rapidly halt all enzymatic processes to preserve the in vivo acyl-CoA profile. Using an ice-cold acidic extraction solution both lyses the cells and denatures enzymes instantly[5]. The addition of the internal standard at this earliest stage is critical for accurate quantification[6].

  • Cell Seeding: Culture cells to desired confluency (e.g., 80-90%) in a 6-well plate.

  • Harvesting: Aspirate the culture medium. Immediately place the plate on ice.

  • Washing: Gently wash the cell monolayer once with 1 mL of ice-cold Phosphate Buffered Saline (PBS). Aspirate the PBS completely.

  • Lysis and Quenching:

    • Prepare the Lysis Buffer : 2.5% (w/v) Sulfosalicylic Acid in water, containing the internal standard (Heptadecanoyl-CoA) at a final concentration of 500 nM. Keep on ice.

    • Add 250 µL of ice-cold Lysis Buffer to each well.

    • Immediately scrape the cells using a cell scraper and transfer the entire lysate into a pre-chilled 1.5 mL microcentrifuge tube.

  • Homogenization: Vortex the lysate vigorously for 30 seconds.

  • Protein Precipitation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new, clean tube. This supernatant contains the acyl-CoAs and is ready for SPE.

Part B: Solid-Phase Extraction (SPE) of Acyl-CoAs

Causality: SPE is used to separate the anionic acyl-CoAs from neutral and cationic contaminants. The weak anion exchange sorbent binds the phosphate groups of the CoA moiety. A methanol wash removes remaining nonpolar contaminants like phospholipids, and a final elution with a basic solution neutralizes the phosphate charges, releasing the purified acyl-CoAs[5][12].

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of water through the cartridge. Do not let the sorbent bed go dry.

  • Loading: Load the entire supernatant from step A7 onto the SPE cartridge.

  • Washing 1 (Salts): Wash the cartridge with 1 mL of water.

  • Washing 2 (Lipids): Wash the cartridge with 1 mL of methanol.

  • Elution: Elute the acyl-CoAs with 1 mL of 5% Ammonium Hydroxide in 50% Methanol into a clean collection tube.

  • Evaporation: Dry the eluate completely under a gentle stream of nitrogen or using a vacuum concentrator. The dried extract can be stored at -80°C.

Part C: LC-MS/MS Analysis

Causality: Reversed-phase chromatography separates acyl-CoAs based on the chain length and unsaturation of the fatty acid tail[11]. A high pH mobile phase (using ammonium hydroxide) ensures the phosphate groups are deprotonated, leading to better retention and peak shape[7][12]. MRM detection provides unparalleled specificity by monitoring a specific precursor-to-product ion fragmentation.

  • Reconstitution: Reconstitute the dried extract from step B7 in 50 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B). Vortex and transfer to an autosampler vial.

  • LC Parameters:

ParameterSetting
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Hydroxide in Water
Mobile Phase B 10 mM Ammonium Hydroxide in 90:10 Acetonitrile:Water
Flow Rate 0.3 mL/min
Gradient 5% B (0-1 min), 5-95% B (1-10 min), 95% B (10-12 min), 95-5% B (12-12.1 min), 5% B (12.1-15 min)
Injection Volume 5 µL
Column Temp. 40°C
  • MS/MS Parameters:

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Spray Voltage +4500 V
Capillary Temp. 320°C
  • MRM Transitions:

AnalytePrecursor Ion (Q1) [M+H]⁺Product Ion (Q3) [M+H-507.3]⁺Collision Energy (eV)
2-trans-C24:5-CoA 1109.6602.345
C17:0-CoA (IS) 1022.6515.340

Note: Collision energies should be optimized for the specific instrument used.

Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards by spiking known amounts of the 2-trans-C24:5-CoA analytical standard into a blank matrix (e.g., lysis buffer). Add a constant amount of the internal standard (C17:0-CoA) to each calibrator. Process these standards through the entire extraction and analysis procedure.

  • Ratio Calculation: Plot the peak area ratio (Analyte Area / Internal Standard Area) against the known concentration of the analyte for each calibrator.

  • Regression: Perform a linear regression on the calibration curve. An R² value > 0.99 is required for a valid curve.

  • Concentration Calculation: Use the equation from the linear regression to calculate the concentration of the analyte in the cell lysate samples based on their measured peak area ratios.

  • Normalization: Express the final concentration relative to the initial cell number or protein content (e.g., pmol/10⁶ cells or pmol/mg protein).

References

Application Notes and Protocols for Tracing C24:5 Fatty Acid Metabolism Using Stable Isotopes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of C24:5 and the Power of Stable Isotope Tracing

Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), despite their low abundance, play critical roles in specialized tissues such as the retina, brain, and testes.[1] Among these, pentacosapentaenoic acid (C24:5) has emerged as a key intermediate in the metabolic pathway of omega-3 fatty acids. Specifically, C24:5 is a crucial precursor in the synthesis of docosahexaenoic acid (DHA, C22:6n-3), a vital component of neuronal and retinal cell membranes. The conversion of dietary essential fatty acids to these highly elongated and desaturated forms is a complex process, and understanding the dynamics of this pathway is essential for research into neurodegenerative diseases, retinal disorders, and certain metabolic syndromes.

Stable isotope tracing is a powerful technique for elucidating metabolic pathways in a dynamic and quantitative manner.[2][3] By introducing a non-radioactive, "heavy" isotope-labeled precursor into a biological system, researchers can track its incorporation into downstream metabolites.[2] This approach provides invaluable insights into metabolic fluxes, pathway activities, and the contribution of different substrates to the synthesis of complex molecules.[3] This guide provides a comprehensive overview and detailed protocols for using stable isotope-labeled precursors to trace the metabolism of C24:5 fatty acids in cell culture systems.

The Metabolic Pathway of C24:5 Fatty Acid

The synthesis of C24:5 is part of the omega-3 fatty acid elongation and desaturation pathway. The key steps involving C24:5 are outlined below:

C24_5_Metabolism cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome C22_5 C22:5n-3 (DPA) C24_5 C24:5n-3 C22_5->C24_5 Elongation (ELOVL4) C24_6 C24:6n-3 C24_5->C24_6 Desaturation (FADS2/Δ6-desaturase) C22_6 C22:6n-3 (DHA) C24_6->C22_6 Peroxisomal β-oxidation

Caption: Metabolic pathway of C24:5n-3 synthesis and conversion.

The synthesis of C24:5n-3 from docosapentaenoic acid (DPA, C22:5n-3) is initiated by an elongation step catalyzed by fatty acid elongase 4 (ELOVL4) in the endoplasmic reticulum.[4] The resulting C24:5n-3 is then desaturated by fatty acid desaturase 2 (FADS2, also known as Δ6-desaturase) to form C24:6n-3.[4] Finally, C24:6n-3 is transported to peroxisomes where it undergoes a cycle of β-oxidation to be chain-shortened to the crucial omega-3 fatty acid, DHA (C22:6n-3).[5]

Experimental Workflow: A Visual Guide

The overall experimental workflow for tracing C24:5 metabolism is depicted below:

Experimental_Workflow start Start: Cell Culture labeling Step 1: Stable Isotope Labeling (e.g., ¹³C-C22:5n-3) start->labeling harvest Step 2: Cell Harvesting and Quenching labeling->harvest extraction Step 3: Lipid Extraction (Folch or Bligh & Dyer) harvest->extraction derivatization Step 4: Derivatization to FAMEs extraction->derivatization analysis Step 5: GC-MS Analysis derivatization->analysis data Step 6: Data Interpretation analysis->data end End: Metabolic Flux Analysis data->end

Caption: Overview of the experimental workflow for C24:5 stable isotope tracing.

Detailed Protocols

Protocol 1: In Vitro Stable Isotope Labeling of Cultured Cells

This protocol is designed for tracing the synthesis of C24:5 from its precursor, C22:5, in a cell culture model.

1.1. Materials and Reagents:

  • Cell line known to express the necessary elongases and desaturases (e.g., retinal cells, certain neuronal cell lines).

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Stable isotope-labeled precursor: [U-¹³C₂₂]-C22:5n-3 (uniformly ¹³C-labeled docosapentaenoic acid).

  • Fatty acid-free bovine serum albumin (BSA).

  • Sterile, glass culture vessels (to minimize background from plasticizers).

1.2. Procedure:

  • Cell Seeding: Seed cells in glass culture vessels and grow to approximately 80% confluency.

  • Tracer Preparation: Prepare a stock solution of [U-¹³C₂₂]-C22:5n-3 complexed to fatty acid-free BSA. A typical molar ratio of fatty acid to BSA is 3:1 to 5:1.

  • Labeling:

    • Aspirate the growth medium and wash the cells twice with sterile PBS.

    • Add fresh, serum-free medium containing the desired final concentration of the labeled precursor (e.g., 10-50 µM).

    • Incubate the cells for a time course (e.g., 0, 4, 8, 12, 24 hours) to monitor the dynamics of label incorporation.

  • Harvesting and Quenching:

    • At each time point, aspirate the labeling medium.

    • Immediately wash the cells twice with ice-cold PBS to remove any unincorporated tracer.

    • Quench metabolism by adding ice-cold 80% methanol.

    • Scrape the cells and collect the cell lysate into a glass tube.

Protocol 2: Lipid Extraction and Derivatization

This protocol details the extraction of total lipids and their conversion to fatty acid methyl esters (FAMEs) for GC-MS analysis.

2.1. Materials and Reagents:

  • Chloroform.

  • Methanol.

  • 0.9% NaCl solution.

  • Boron trifluoride (BF₃) in methanol (14% w/v).

  • Hexane.

  • Anhydrous sodium sulfate.

2.2. Procedure:

  • Lipid Extraction (Modified Folch Method):

    • To the cell lysate in 80% methanol, add chloroform to achieve a final chloroform:methanol:water ratio of 2:1:0.8 (v/v/v).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (containing lipids) into a clean glass tube.

  • Derivatization to FAMEs:

    • Evaporate the solvent from the lipid extract under a gentle stream of nitrogen.

    • Add 1 mL of 14% BF₃ in methanol to the dried lipid extract.

    • Incubate at 100°C for 30 minutes in a sealed tube.

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

    • Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water.

    • Evaporate the hexane to the desired final volume for GC-MS analysis.

Protocol 3: GC-MS Analysis of Labeled FAMEs

This protocol outlines the parameters for analyzing the isotopic enrichment of C24:5-FAME using Gas Chromatography-Mass Spectrometry.

3.1. Instrumentation and Parameters:

  • Gas Chromatograph: Equipped with a high-resolution capillary column suitable for FAME analysis (e.g., SP-2560, 100m x 0.25mm).

  • Carrier Gas: Helium.

  • Oven Program:

    • Initial temperature: 140°C, hold for 5 minutes.

    • Ramp 1: 4°C/min to 240°C.

    • Hold at 240°C for 20 minutes.

  • Mass Spectrometer: Quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

3.2. SIM Parameter Table:

Fatty Acid (as FAME)Unlabeled m/z (M+0)Fully ¹³C-Labeled m/z
C22:5n-3342.3364.3
C24:5n-3 370.3 394.3

Note: The m/z values represent the molecular ion of the fatty acid methyl esters. The fully ¹³C-labeled m/z for C24:5 assumes elongation from a fully labeled C22:5 precursor with an unlabeled two-carbon donor.

Data Analysis and Interpretation

The primary output from the GC-MS analysis will be the abundance of different mass isotopologues for each fatty acid of interest. This data can be used to calculate the isotopic enrichment and infer metabolic activity.

4.1. Correcting for Natural Abundance: It is crucial to correct the raw isotopologue abundance data for the natural abundance of ¹³C and other heavy isotopes. Several software packages and published algorithms are available for this correction.

4.2. Example Data and Interpretation:

The following table presents hypothetical, corrected data from an experiment tracing the metabolism of [U-¹³C₂₂]-C22:5n-3 over 24 hours.

Time (hours)AnalyteM+0 Abundance (%)M+22 Abundance (%)M+24 Abundance (%)
0C22:5n-310000
24C22:5n-320800
24C24:5n-3 85015

Interpretation:

  • At 24 hours, 80% of the C22:5n-3 pool is labeled with 22 ¹³C atoms (M+22), indicating significant uptake of the labeled precursor.

  • A new peak corresponding to labeled C24:5n-3 (M+24) appears, demonstrating its synthesis from the labeled C22:5n-3 precursor. The M+24 isotopologue arises from the elongation of [U-¹³C₂₂]-C22:5n-3 with a two-carbon unit from the unlabeled endogenous pool (e.g., from malonyl-CoA).

  • The 15% abundance of M+24 in the C24:5n-3 pool indicates active elongation of the precursor within the 24-hour timeframe.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. Key controls include:

  • Time-zero (t=0) samples: These establish the baseline and ensure no initial contamination with the tracer.

  • Unlabeled control cells: These are cultured in parallel without the stable isotope tracer to confirm the natural isotopic abundance and to identify any potential analytical interferences.

  • Use of internal standards: Deuterated fatty acid standards can be spiked into samples before extraction to control for variations in extraction efficiency and instrument response.

By adhering to these protocols and incorporating appropriate controls, researchers can generate reliable and reproducible data to unravel the complexities of C24:5 fatty acid metabolism.

References

Application Notes and Protocols: Unveiling the Dynamics of a Very-Long-Chain Acyl-CoA with Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the application of click chemistry to label and study the very-long-chain polyunsaturated fatty acyl-coenzyme A, 2-trans-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA. Given the intricate roles of acyl-CoAs in cellular metabolism, signaling, and protein modification, the ability to track their subcellular localization and interactions is paramount.[1][2] This document outlines a proposed strategy for the synthesis of a bioorthogonal alkyne-functionalized analog of the target molecule, followed by detailed protocols for its conjugation to reporter tags via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We further detail downstream applications, including visualization by fluorescence microscopy and enrichment for mass spectrometry-based analysis, providing researchers, scientists, and drug development professionals with the necessary tools to investigate the complex biology of this specific acyl-CoA.

Introduction: The Imperative for Acyl-CoA Labeling

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, participating in a vast array of biochemical processes.[2] They are the activated forms of fatty acids, primed for either catabolic energy production through β-oxidation or anabolic pathways leading to the synthesis of complex lipids such as phospholipids, triglycerides, and cholesterol esters.[1][2] Beyond their metabolic roles, acyl-CoAs are increasingly recognized as key players in cellular signaling and protein regulation through post-translational modifications like S-acylation.[3]

The subject of this guide, this compound, is a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA). VLC-PUFAs are integral components of cellular membranes, particularly in the retina and brain, and their metabolism is crucial for normal physiological function.[4][5] Dysregulation of VLC-PUFA metabolism has been implicated in various pathological conditions.

Traditional methods for studying lipids, such as radioactive labeling, present significant safety and disposal challenges.[6] The advent of bioorthogonal chemistry, particularly the "click" reaction, has provided a powerful alternative for tagging and tracking biomolecules in their native environment without perturbing cellular processes.[7][8] This approach involves the metabolic incorporation of a fatty acid analog bearing a small, inert functional group (a "bioorthogonal handle") such as an alkyne or an azide.[3] This handle can then be selectively and efficiently ligated to a reporter molecule (e.g., a fluorophore or biotin) for downstream analysis.[9]

This application note will focus on a strategy to label this compound by introducing a terminal alkyne group onto its fatty acid backbone. We will then provide detailed protocols for the subsequent click chemistry reactions and analytical techniques.

Strategic Approach: Synthesizing a "Clickable" Acyl-CoA Analog

Direct chemical modification of the complex this compound molecule is challenging. A more viable strategy involves the de novo synthesis of a fatty acid analog containing a terminal alkyne, followed by its enzymatic conversion to the corresponding acyl-CoA. This approach leverages the cell's natural metabolic machinery.[1]

Proposed Synthesis of an Alkyne-Labeled Tetracosapentaenoic Acid Analog

The synthesis of a suitable ω-alkynyl analog of 2-trans-9,12,15,18-all-cis-tetracosapentaenoic acid is a multi-step process requiring expertise in organic synthesis. The following is a proposed retrosynthetic analysis and forward synthesis outline based on established methodologies for creating polyunsaturated fatty acids with terminal bioorthogonal handles.[10]

Disclaimer: The following synthetic protocol is a proposed route and has not been experimentally validated for this specific molecule. It is intended to serve as a guideline for experienced synthetic chemists.

Retrosynthetic Analysis:

Retrosynthesis Target ω-Alkyne-Tetracosapentaenoic Acid Intermediate1 Wittig Reaction Precursors Target->Intermediate1 Wittig Reaction Intermediate2 Functionalized C15 Aldehyde Intermediate1->Intermediate2 Intermediate3 C9 Alkyne Building Block Intermediate1->Intermediate3

Caption: Retrosynthetic analysis for the proposed synthesis.

Forward Synthesis Outline:

  • Synthesis of the C9 Alkyne Building Block: Start with a commercially available 9-carbon ω-halo-alkyne. Protect the terminal alkyne, for instance, as a trimethylsilyl (TMS) derivative. Convert the halide to a phosphonium salt to prepare it for a Wittig reaction.

  • Synthesis of the C15 Aldehyde with Polyene Structure: This fragment would be constructed using a series of coupling reactions (e.g., Sonogashira or Suzuki coupling) and stereoselective reductions (e.g., Lindlar catalyst for cis-double bonds) to install the 9,12,15,18-all-cis polyene system. The terminus would be an aldehyde group.

  • Wittig Reaction: Couple the C9 phosphonium ylide with the C15 aldehyde to form the C24 carbon backbone with the desired stereochemistry.

  • Formation of the 2-trans Double Bond and Deprotection: Introduce the 2-trans double bond through an appropriate olefination reaction on a precursor with a terminal aldehyde. Deprotect the terminal alkyne and the carboxylic acid (if protected).

  • Purification: Purify the final product using column chromatography and characterize it by NMR and mass spectrometry.

Enzymatic Conversion to the Acyl-CoA Analog

Once the alkyne-labeled fatty acid is synthesized and purified, it can be converted to its corresponding acyl-CoA derivative. This can be achieved through two primary methods:

  • Metabolic Incorporation in Live Cells: The free fatty acid analog can be supplied to cultured cells. Endogenous long-chain acyl-CoA synthetases (LACS) will activate the fatty acid to its acyl-CoA form.[11][12][13] This is the preferred method for studying the acyl-CoA in a cellular context.

  • In Vitro Enzymatic Synthesis: For biochemical assays, the acyl-CoA can be synthesized in vitro using purified LACS enzymes, Coenzyme A, and ATP.[14][15] This provides a pure source of the labeled acyl-CoA for cell-free experiments.

Experimental Protocols

The following protocols provide detailed steps for labeling, detection, and analysis of the alkyne-tagged this compound analog.

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol describes the introduction of the alkyne-labeled fatty acid into mammalian cells for metabolic incorporation.

Materials:

  • Cultured mammalian cells (e.g., HEK293T, HeLa, or a cell line relevant to the research question)

  • Complete cell culture medium

  • Alkyne-labeled tetracosapentaenoic acid analog (stock solution in DMSO or ethanol)

  • Fatty acid-free bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate cells at an appropriate density to reach 70-80% confluency on the day of labeling.

  • Preparation of Labeling Medium: Prepare a stock solution of the alkyne-labeled fatty acid complexed to fatty acid-free BSA. The final concentration of the fatty acid in the culture medium typically ranges from 10-100 µM.

  • Labeling: Remove the existing culture medium and replace it with the prepared labeling medium.

  • Incubation: Incubate the cells for a desired period (e.g., 4-24 hours) to allow for uptake and metabolic conversion to the acyl-CoA.

  • Harvesting: After incubation, wash the cells three times with ice-cold PBS to remove excess labeling reagent. The cells are now ready for downstream applications such as cell lysis for biochemical analysis or fixation for imaging.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Cell Lysates

This protocol details the "clicking" of a reporter molecule to the alkyne-labeled acyl-CoA in cell lysates.

Materials:

  • Metabolically labeled cells from Protocol 1

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Azide-reporter molecule (e.g., Azide-Fluor 488, Biotin-Azide)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate (freshly prepared)

  • Tris-buffered saline (TBS) or PBS

Procedure:

  • Cell Lysis: Lyse the labeled cells in an appropriate lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

  • Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 100 µL final reaction volume, add the components in the following order:

    • Cell lysate (normalized to a specific protein amount, e.g., 50 µg)

    • Azide-reporter molecule (final concentration 10-100 µM)

    • CuSO₄:THPTA premix (final concentrations of 1 mM CuSO₄ and 5 mM THPTA)

    • Sodium ascorbate (final concentration 5 mM)

  • Reaction: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Sample Preparation for Analysis: The sample can now be prepared for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning or western blotting for biotinylated proteins.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging

SPAAC is a copper-free click reaction that is bioorthogonal and suitable for labeling in living cells.

Materials:

  • Metabolically labeled cells from Protocol 1, grown on coverslips

  • Strain-promoted azide-reporter molecule (e.g., a cyclooctyne-fluorophore conjugate)

  • Cell culture medium

  • PBS

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium with DAPI

Procedure:

  • Labeling: After metabolic labeling (Protocol 1), wash the cells twice with warm culture medium.

  • SPAAC Reaction: Add the strain-promoted azide-reporter molecule to the culture medium at a final concentration of 5-25 µM.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C.

  • Washing: Wash the cells three times with PBS to remove the unreacted reporter molecule.

  • Fixation and Mounting: Fix the cells with 4% paraformaldehyde for 15 minutes, wash with PBS, and mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging: Visualize the labeled acyl-CoA distribution using fluorescence microscopy.[16][17][18][19][20]

Downstream Applications and Data Analysis

The successful labeling of this compound opens up a range of downstream applications to probe its biological function.

Visualization of Subcellular Localization

Using a fluorescent reporter molecule in conjunction with SPAAC (Protocol 3) allows for the visualization of the subcellular distribution of the labeled acyl-CoA. Confocal microscopy can be employed to determine if the molecule localizes to specific organelles such as the endoplasmic reticulum, mitochondria, or lipid droplets.[16][17][18]

Workflow_Imaging Start Metabolic Labeling with Alkyne-Fatty Acid SPAAC Live-Cell SPAAC with Azide-Fluorophore Start->SPAAC Imaging Fluorescence Microscopy SPAAC->Imaging Analysis Image Analysis and Subcellular Localization Imaging->Analysis

Caption: Workflow for imaging labeled acyl-CoA.

Identification of Protein Interactions via Mass Spectrometry

By using a biotin-azide reporter in the CuAAC reaction (Protocol 2), the labeled acyl-CoA and any interacting proteins can be enriched using streptavidin affinity purification. The enriched proteins can then be identified and quantified using mass spectrometry-based proteomics.[21][22][23][24][25]

Table 1: Quantitative Data Summary for a Hypothetical Experiment

SampleTotal Labeled Acyl-CoA (Relative Fluorescence Units)Enriched Protein X (Fold Change vs. Control)
Control (Unlabeled)01.0
Labeled (No Stimulus)15,0005.2
Labeled (+ Stimulus)25,00012.8

Troubleshooting and Considerations

  • Toxicity of Labeled Fatty Acid: High concentrations of the fatty acid analog may be toxic to cells. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration.

  • Click Reaction Efficiency: Inefficient click reactions can lead to weak signals. Ensure that the sodium ascorbate solution is freshly prepared for CuAAC. For SPAAC, the reaction kinetics are generally slower than CuAAC, so longer incubation times may be necessary.

  • Background Signal: Non-specific binding of the reporter molecule can lead to high background. Ensure thorough washing steps are performed. Including a "no-label" control is essential to assess background levels.

  • Metabolic Perturbations: The introduction of an unnatural fatty acid analog could potentially perturb lipid metabolism. It is advisable to perform control experiments to assess the impact on cell health and the overall lipid profile.

Conclusion

The combination of a proposed synthetic strategy for a bioorthogonal analog of this compound and established click chemistry protocols provides a powerful platform for investigating the biology of this very-long-chain polyunsaturated fatty acyl-CoA. The methods outlined in this application note will enable researchers to visualize its subcellular localization, identify its interacting partners, and ultimately gain a deeper understanding of its role in health and disease.

References

Application Notes and Protocols for the Analytical Separation of cis/trans Isomers of Tetracosapentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Abstract

The geometric isomerism of polyunsaturated fatty acids plays a pivotal role in determining the structure and function of biological membranes, and influences a myriad of cellular signaling pathways. Tetracosapentaenoyl-CoA (C24:5-CoA), a very-long-chain fatty acyl-CoA, is a key intermediate in the biosynthesis of docosahexaenoic acid (DHA) and other essential lipids. The precise spatial arrangement of its five double bonds, whether in cis or trans configuration, can dramatically alter its metabolic fate and biological activity. Consequently, the ability to resolve and accurately quantify the cis/trans isomers of tetracosapentaenoyl-CoA is of paramount importance in lipidomics, drug discovery, and the study of metabolic diseases. This comprehensive guide provides detailed application notes and protocols for the analytical separation of these challenging isomers, leveraging advanced chromatographic techniques. We delve into the principles and practical execution of Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC), Reversed-Phase HPLC coupled with Mass Spectrometry (RP-HPLC-MS), and Supercritical Fluid Chromatography (SFC), offering researchers the tools to unravel the complexities of very-long-chain polyunsaturated fatty acyl-CoA metabolism.

Introduction: The Significance of cis/trans Isomerism in Very-Long-Chain Polyunsaturated Fatty Acyl-CoAs

Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as those with 24 or more carbon atoms, are critical components of specific tissues, particularly the retina, brain, and testes.[1] Tetracosapentaenoyl-CoA (24:5-CoA) is a crucial precursor in the biosynthetic pathway of docosahexaenoic acid (DHA, 22:6n-3), an essential omega-3 fatty acid vital for neural development and function. The double bonds in naturally occurring PUFAs predominantly exist in the cis configuration, which introduces kinks in the acyl chain, thereby influencing membrane fluidity and the function of membrane-bound proteins.

The presence of trans isomers, which can be formed endogenously through radical-induced isomerization or exogenously from dietary sources, results in a more linear and rigid structure. This seemingly subtle change can have profound biological consequences, including altered membrane properties, modified enzyme kinetics, and aberrant cell signaling. The analysis of cis/trans isomers of phospholipids has demonstrated the deleterious effects of trans fatty acids on cellular physiology.[2] Therefore, the development of robust analytical methods to separate and quantify the geometric isomers of key metabolic intermediates like tetracosapentaenoyl-CoA is essential for understanding their distinct roles in health and disease.

This document provides a detailed examination of three powerful analytical techniques for this purpose: Silver-Ion HPLC, Reversed-Phase HPLC-MS, and Supercritical Fluid Chromatography. Each section will provide the theoretical underpinnings of the technique, a detailed experimental protocol, and a discussion of the critical parameters that ensure successful separation.

Sample Preparation: A Critical First Step for Accurate Analysis

The accurate analysis of long-chain acyl-CoAs (LC-CoAs) from biological matrices is critically dependent on the initial sample preparation. These molecules are present at low concentrations, are prone to degradation by cellular thioesterases, and their amphipathic nature makes them susceptible to loss during extraction. The following protocol is a robust method for the extraction and purification of LC-CoAs from tissues and cells.[3][4]

Protocol 2.1: Extraction and Solid-Phase Extraction (SPE) of Tetracosapentaenoyl-CoA

Rationale: This protocol employs a rapid quenching of metabolic activity followed by a liquid-liquid extraction and a solid-phase extraction (SPE) clean-up step to isolate and enrich the acyl-CoA fraction. The use of an acidic buffer helps to protonate the phosphate groups of Coenzyme A, improving its retention on the SPE sorbent.

Materials:

  • Tissue or cell sample

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Homogenizer (e.g., glass Dounce or mechanical)

  • Extraction Buffer: 100 mM KH₂PO₄, pH 4.9

  • Organic Solvent Mixture: Acetonitrile/Isopropanol (3:1, v/v)

  • Solid-Phase Extraction (SPE) Cartridges: C18 or a specialized mixed-mode cation exchange and reversed-phase sorbent.

  • SPE Conditioning Solvents: Methanol, Water

  • SPE Wash Solvent: Water

  • SPE Elution Solvent: Acetonitrile/Water (60:40, v/v) with 0.1% formic acid

  • Internal Standard (e.g., Heptadecanoyl-CoA, C17:0-CoA)

Procedure:

  • Sample Collection and Quenching: Immediately freeze-clamp the tissue sample in liquid nitrogen to halt enzymatic activity. For cultured cells, rapidly aspirate the media and wash with ice-cold phosphate-buffered saline (PBS) before quenching the entire plate in liquid nitrogen.

  • Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle. Transfer a known weight of the powdered tissue (e.g., 50-100 mg) to a pre-chilled homogenizer tube. For cells, scrape the frozen cell lysate into the homogenizer tube.

  • Extraction:

    • Add 1 mL of ice-cold Extraction Buffer and the internal standard to the homogenizer tube.

    • Homogenize thoroughly on ice.

    • Add 3 mL of the ice-cold Organic Solvent Mixture and vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

    • Loading: Load the supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 2 mL of water to remove polar impurities.

    • Elution: Elute the acyl-CoAs with 1 mL of the Elution Solvent.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for the intended chromatographic analysis.

Experimental Workflow for Sample Preparation

G cluster_0 Sample Collection & Quenching cluster_1 Extraction cluster_2 Purification (SPE) cluster_3 Final Preparation Tissue Tissue/Cell Sample LN2 Liquid Nitrogen Quenching Tissue->LN2 Immediate Freezing Homogenization Homogenization in Acidic Buffer + IS LN2->Homogenization LLE Liquid-Liquid Extraction (ACN/IPA) Homogenization->LLE Centrifugation Centrifugation LLE->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Conditioning SPE Cartridge Conditioning Loading Sample Loading Supernatant->Loading Washing Wash Cartridge Loading->Washing Elution Elution of Acyl-CoAs Washing->Elution Drying Drying under Nitrogen Elution->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution Analysis Ready for Analysis Reconstitution->Analysis

Caption: Workflow for the extraction and purification of tetracosapentaenoyl-CoA.

Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC)

Principle of Separation: Silver-ion chromatography is a powerful technique for separating unsaturated compounds based on the number, configuration (cis/trans), and position of their double bonds. The separation mechanism relies on the reversible formation of polar charge-transfer complexes between the π-electrons of the double bonds in the fatty acyl chain and silver ions immobilized on the stationary phase.[2][5][6] Cis double bonds, being more sterically available, form stronger complexes with the silver ions and are therefore retained longer on the column than their trans counterparts.[1] The number of double bonds also influences retention, with a greater number of double bonds leading to stronger retention.

Advantages for Tetracosapentaenoyl-CoA Isomer Separation:

  • Excellent Resolution of Geometric Isomers: Ag+-HPLC is unparalleled in its ability to separate cis and trans isomers of PUFAs.[7][8]

  • Fractionation for Further Analysis: This technique can be used as a preparative step to isolate cis and trans fractions for subsequent analysis by other methods like GC-MS or RP-HPLC-MS.[1]

Challenges:

  • Column Instability: Silver-ion columns can be prone to degradation and require careful handling and dedicated solvent systems.

  • Detection: As the intact acyl-CoA is being analyzed, UV detection at 260 nm (for the adenine moiety of CoA) is typically used. However, this does not provide structural information.

Protocol 3.1: Ag+-HPLC for cis/trans Isomer Separation of Tetracosapentaenoyl-CoA

Instrumentation:

  • HPLC system with a gradient pump and a UV detector.

  • Silver-ion HPLC column (e.g., ChromSpher 5 Lipids, or a custom-packed column with silver-impregnated silica).

Mobile Phase:

  • Solvent A: Hexane

  • Solvent B: Acetonitrile

  • Solvent C: Isopropanol

Procedure:

  • Column Equilibration: Equilibrate the silver-ion column with 100% Hexane (Solvent A) at a flow rate of 1.0 mL/min for at least 30 minutes.

  • Sample Injection: Inject the reconstituted sample extract (from Protocol 2.1) onto the column.

  • Gradient Elution:

    • 0-10 min: Isocratic at 100% Solvent A.

    • 10-40 min: Linear gradient from 0% to 10% Solvent B in Solvent A.

    • 40-50 min: Linear gradient from 10% to 20% Solvent B and 5% Solvent C in Solvent A.

    • 50-60 min: Hold at 20% Solvent B and 5% Solvent C in Solvent A.

    • 60-65 min: Return to 100% Solvent A.

    • 65-75 min: Re-equilibration at 100% Solvent A.

  • Detection: Monitor the eluent at 260 nm.

Expected Elution Order: The trans isomers of tetracosapentaenoyl-CoA will elute earlier than the all-cis isomer due to their weaker interaction with the silver ions. Isomers with a higher number of trans double bonds will elute first.

Data Interpretation: The resulting chromatogram will show a series of peaks corresponding to the different geometric isomers. The identity of each peak would ideally be confirmed by collecting fractions and analyzing them by a mass spectrometric method.

Parameter Typical Value/Range Rationale
Column Silver-ion (e.g., ChromSpher 5 Lipids)Stationary phase with immobilized silver ions for selective retention of unsaturated compounds.
Mobile Phase Hexane/Acetonitrile/IsopropanolNon-polar mobile phase with a polar modifier (acetonitrile) to elute the complexed isomers. Isopropanol is added for highly retained species.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC, can be optimized for resolution.
Temperature Ambient or sub-ambientLower temperatures can sometimes improve the resolution of positional isomers.[1]
Detection UV at 260 nmDetects the adenine ring of the Coenzyme A moiety.

Reversed-Phase High-Performance Liquid Chromatography-Mass Spectrometry (RP-HPLC-MS)

Principle of Separation: In reversed-phase HPLC, separation is based on the hydrophobic interactions between the analyte and the non-polar stationary phase (typically C18). More hydrophobic molecules are retained longer. For fatty acyl-CoAs, the retention is primarily determined by the length of the acyl chain and the number of double bonds. Longer chains and fewer double bonds lead to increased retention. Cis and trans isomers can often be separated on C18 columns due to their different shapes; the more linear trans isomers tend to have slightly stronger interactions with the C18 chains and thus may be retained longer than the kinked cis isomers. The separation of cis/trans phospholipid isomers has been successfully demonstrated using RP-HPLC.[2]

Advantages:

  • High Sensitivity and Specificity with MS Detection: Coupling HPLC to a mass spectrometer allows for the sensitive detection and structural confirmation of the separated isomers.

  • Robust and Widely Available: C18 columns are highly robust and commonly available in most analytical laboratories.

Challenges:

  • Co-elution of Isomers: Baseline separation of all geometric isomers of a highly unsaturated species like C24:5-CoA can be challenging on a standard C18 column.

  • Matrix Effects in MS: Co-eluting matrix components can suppress the ionization of the target analytes in the mass spectrometer. The SPE clean-up in Protocol 2.1 is crucial to minimize this.

Protocol 4.1: RP-HPLC-MS/MS for the Analysis of Tetracosapentaenoyl-CoA Isomers

Instrumentation:

  • UHPLC or HPLC system.

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

Mobile Phase:

  • Solvent A: Water with 0.1% formic acid

  • Solvent B: Acetonitrile with 0.1% formic acid

Procedure:

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 60% Solvent B) at a flow rate of 0.3 mL/min for 10-15 minutes.

  • Sample Injection: Inject the reconstituted sample extract.

  • Gradient Elution:

    • 0-2 min: Hold at 60% Solvent B.

    • 2-20 min: Linear gradient from 60% to 95% Solvent B.

    • 20-25 min: Hold at 95% Solvent B.

    • 25-25.1 min: Return to 60% Solvent B.

    • 25.1-30 min: Re-equilibration at 60% Solvent B.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI.

    • Scan Mode: Full scan MS and data-dependent MS/MS (ddMS2).

    • Precursor Ion: Monitor for the [M+H]+ of tetracosapentaenoyl-CoA.

    • Collision Energy: Use a collision energy ramp to obtain informative fragment ions.

Mass Spectrometric Fragmentation: The fragmentation of acyl-CoAs in positive ion mode typically yields characteristic product ions. The neutral loss of 507 Da, corresponding to the 3'-phospho-ADP moiety, is a common diagnostic fragmentation. Other fragments can provide information about the acyl chain, although pinpointing the exact location and geometry of double bonds from MS/MS data alone is challenging without specialized techniques.

Experimental Workflow for RP-HPLC-MS Analysis

G Sample Reconstituted Sample Extract Injector HPLC Injector Sample->Injector Column C18 Reversed-Phase Column Injector->Column Gradient Elution (ACN/Water) MS Mass Spectrometer (ESI Source) Column->MS Separated Isomers Data Data Acquisition (MS and MS/MS) MS->Data

Caption: Workflow for RP-HPLC-MS analysis of tetracosapentaenoyl-CoA isomers.

Parameter Typical Value/Range Rationale
Column C18 (e.g., 1.8 µm particle size)Provides hydrophobic separation based on acyl chain length and unsaturation.
Mobile Phase Acetonitrile/Water with formic acidStandard reversed-phase solvents. Formic acid aids in protonation for positive ESI.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
MS Mode Positive ESIAcyl-CoAs ionize well in positive mode.
MS/MS Fragmentation Neutral loss of 507 DaCharacteristic fragmentation of acyl-CoAs.

Supercritical Fluid Chromatography (SFC)

Principle of Separation: Supercritical fluid chromatography (SFC) utilizes a mobile phase, typically carbon dioxide, held above its critical temperature and pressure. In this state, the mobile phase exhibits properties of both a liquid and a gas, offering low viscosity and high diffusivity, which can lead to faster and more efficient separations compared to HPLC. SFC is often considered a form of normal-phase chromatography, and separations are based on polarity. The addition of a polar co-solvent (modifier), such as methanol, is used to elute more polar analytes. SFC has shown great promise for the separation of lipid isomers, including positional and geometric isomers.[9][10]

Advantages for Tetracosapentaenoyl-CoA Isomer Separation:

  • High-Throughput: The low viscosity of the mobile phase allows for higher flow rates and faster analysis times.[11]

  • Orthogonal Selectivity: SFC provides a different separation mechanism compared to RP-HPLC, which can be advantageous for resolving closely related isomers.

  • "Green" Technique: The primary mobile phase is CO₂, which is less toxic and produces less organic waste than typical HPLC solvents.

Challenges:

  • Instrumentation: SFC systems are less common than HPLC systems in many laboratories.

  • Method Development: Optimizing SFC separations, particularly the choice of modifier and pressure/temperature gradients, can be more complex than for HPLC.

Protocol 5.1: SFC-MS for the Separation of Tetracosapentaenoyl-CoA Isomers

Instrumentation:

  • SFC system with a back-pressure regulator.

  • Mass spectrometer with an ESI or APCI source.

  • Chiral or polar stationary phase column (e.g., a column with a polar embedded group or a chiral stationary phase).

Mobile Phase:

  • Mobile Phase A: Supercritical CO₂

  • Mobile Phase B (Modifier): Methanol with 0.1% ammonium hydroxide

Procedure:

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 5% Modifier B) at the desired temperature and back-pressure.

  • Sample Injection: Inject the reconstituted sample extract.

  • Gradient Elution:

    • 0-1 min: Hold at 5% Modifier B.

    • 1-8 min: Linear gradient from 5% to 30% Modifier B.

    • 8-10 min: Hold at 30% Modifier B.

    • 10-10.1 min: Return to 5% Modifier B.

    • 10.1-12 min: Re-equilibration.

  • SFC and MS Conditions:

    • Back Pressure: 150 bar

    • Temperature: 40°C

    • Ionization Mode: Positive ESI

    • MS Detection: As described in Protocol 4.1.

Expected Outcome: SFC, with its unique selectivity, has the potential to provide excellent resolution of the cis/trans isomers of tetracosapentaenoyl-CoA, potentially offering a different elution order and better separation than RP-HPLC.

Conclusion and Future Perspectives

The separation and quantification of cis/trans isomers of tetracosapentaenoyl-CoA present a significant analytical challenge due to their structural similarity and low abundance in biological systems. This guide has detailed three powerful chromatographic techniques—Silver-Ion HPLC, RP-HPLC-MS, and SFC-MS—that can be effectively employed to address this challenge.

  • Silver-Ion HPLC remains the gold standard for the separation of geometric isomers, offering unparalleled resolution.

  • RP-HPLC-MS provides a robust and sensitive method for both separation and structural confirmation, making it a workhorse in many lipidomics laboratories.

  • SFC-MS is an emerging technique that offers high-throughput and orthogonal selectivity, with the potential to become a leading method for complex lipid isomer analysis.

The choice of technique will depend on the specific research question, available instrumentation, and the desired level of detail. For comprehensive profiling, a combination of these techniques may be most powerful, for example, using Ag+-HPLC for fractionation followed by RP-HPLC-MS for detailed analysis of the isolated isomer groups.

Future advancements in stationary phase chemistry, mass spectrometry, and ion mobility spectrometry will undoubtedly further enhance our ability to resolve and characterize these critical lipid isomers, shedding more light on their intricate roles in biology and disease.

References

High-Throughput Screening for Inhibitors of Peroxisomal β-Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Peroxisomal β-oxidation (PBO) is a critical metabolic pathway responsible for the degradation of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and other lipid molecules that cannot be processed by mitochondria.[1][2] Dysregulation of this pathway is implicated in a range of severe metabolic disorders, including Zellweger spectrum disorders and X-linked adrenoleukodystrophy (X-ALD), which are often characterized by the pathological accumulation of VLCFAs.[3][4][5][6] Consequently, the enzymes of the PBO pathway represent promising targets for therapeutic intervention. This guide provides a comprehensive framework for designing and implementing a high-throughput screening (HTS) campaign to identify novel inhibitors of PBO. We detail two robust protocols: a primary biochemical assay targeting the rate-limiting enzyme Acyl-CoA Oxidase 1 (ACOX1) and a secondary cell-based assay to assess compound efficacy and cytotoxicity in a physiological context.

The Scientific Rationale: Targeting the Peroxisomal β-Oxidation Pathway

Unlike mitochondrial β-oxidation, which is a primary source of cellular ATP, peroxisomal β-oxidation is a chain-shortening process that is not directly coupled to oxidative phosphorylation.[2] The pathway consists of a series of enzymatic reactions catalyzed by distinct peroxisomal enzymes.

Key Enzymes in Peroxisomal β-Oxidation:

  • Acyl-CoA Oxidase (ACOX): This is the first and rate-limiting enzyme of the pathway.[7][8][9] It catalyzes the dehydrogenation of an acyl-CoA to a 2-trans-enoyl-CoA. Crucially, ACOX transfers electrons directly to molecular oxygen (O₂), producing hydrogen peroxide (H₂O₂) as a byproduct.[7][10] This unique production of H₂O₂ is the cornerstone of our primary HTS assay design. There are different isoforms, with ACOX1 being responsible for straight-chain VLCFAs.[11][12]

  • Bifunctional Protein (L-PBE and D-PBE): This enzyme possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, catalyzing the second and third steps of the cycle.[7][13]

  • 3-ketoacyl-CoA Thiolase: This enzyme catalyzes the final step, cleaving the 3-ketoacyl-CoA to produce acetyl-CoA and a chain-shortened acyl-CoA, which can then be further metabolized.[11]

Given its rate-limiting role, ACOX1 is the most logical and effective target for identifying potent inhibitors of the entire PBO pathway.[8]

Peroxisomal_Beta_Oxidation VLCFA Very-Long-Chain Fatty Acid (VLCFA) AcylCoA VLC-Acyl-CoA VLCFA->AcylCoA Acyl-CoA Synthetase (ATP -> AMP) EnoylCoA trans-2-Enoyl-CoA AcylCoA->EnoylCoA ACOX1 (Target Enzyme) H2O2_out H₂O₂ AcylCoA->H2O2_out HydroxyacylCoA 3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Bifunctional Protein (Hydratase) KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA Bifunctional Protein (Dehydrogenase) NADH_out NADH + H⁺ HydroxyacylCoA->NADH_out ShortenedAcylCoA Shortened Acyl-CoA + Acetyl-CoA KetoacylCoA->ShortenedAcylCoA Thiolase O2_in O₂ O2_in->EnoylCoA H2O_in H₂O H2O_in->HydroxyacylCoA NAD_in NAD⁺ NAD_in->KetoacylCoA CoASH_in CoA-SH CoASH_in->ShortenedAcylCoA

Caption: The Peroxisomal β-Oxidation Pathway.

Assay Design Strategy: A Two-Tiered Approach

A successful HTS campaign requires a multi-step validation process. We propose a primary biochemical screen for initial hit identification, followed by a secondary cell-based assay for hit confirmation and characterization.

  • Primary Screen: A highly sensitive and specific biochemical assay using isolated peroxisomes to directly measure ACOX1 activity. This approach minimizes cellular complexity, allowing for the direct identification of enzyme inhibitors.

  • Secondary Screen: A cell-based assay to confirm the activity of primary hits in a physiological environment. This step is crucial for evaluating cell permeability, identifying compounds with off-target cytotoxicity, and validating the mechanism of action.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Validation & Characterization CompoundLibrary Compound Library (~60,000 compounds) PrimaryAssay Biochemical HTS: ACOX1 Activity Assay (Isolated Peroxisomes) CompoundLibrary->PrimaryAssay HitIdentification Primary Hit Identification (% Inhibition > Threshold) PrimaryAssay->HitIdentification DoseResponse Dose-Response Analysis (IC₅₀ Determination) HitIdentification->DoseResponse ~200-500 Hits SecondaryAssay Secondary Assay: Cell-Based Viability/Toxicity (ATP Measurement) DoseResponse->SecondaryAssay ValidatedHits Validated Hits SecondaryAssay->ValidatedHits

Caption: High-Throughput Screening Workflow.

Application Protocol 1: Primary HTS for ACOX1 Inhibitors

Objective

To identify small molecule inhibitors of ACOX1 by quantifying the production of hydrogen peroxide in isolated peroxisomes.

Principle

This assay leverages the direct production of H₂O₂ by ACOX1. We use a highly sensitive and specific fluorescent probe that reacts with H₂O₂ to generate a quantifiable signal. Boronate-based probes are excellent for this purpose as they are initially non-fluorescent and become brightly fluorescent upon irreversible oxidation by H₂O₂.[14][15] A reduction in the fluorescence signal in the presence of a test compound indicates inhibition of ACOX1 activity.

Part I: Isolation of Peroxisomes from Rat Liver

Causality: Rat liver is an abundant and reliable source of peroxisomes. The following protocol, adapted from established methods, uses differential and density gradient centrifugation to achieve a highly enriched peroxisomal fraction, which is essential for a clean and robust assay signal.[16][17][18][19][20]

Materials:

  • Fresh liver from Sprague-Dawley rats

  • Homogenization Buffer (HB): 0.25 M Sucrose, 10 mM MOPS (pH 7.2), 1 mM EDTA, 1x Protease Inhibitor Cocktail

  • Iodixanol solution (e.g., OptiPrep™)

  • Dounce or Potter-Elvehjem homogenizer

  • Refrigerated centrifuge and ultracentrifuge

Procedure:

  • Homogenization: Mince fresh rat liver and homogenize in ice-cold HB. The goal is to gently disrupt the cell membrane while leaving organelles intact.[19]

  • Differential Centrifugation: Perform a series of centrifugation steps to pellet nuclei and heavy mitochondria, enriching the supernatant with a "light mitochondrial fraction" (L-fraction) containing peroxisomes.

  • Density Gradient Centrifugation: Carefully layer the L-fraction onto a pre-formed discontinuous or continuous iodixanol gradient.[18]

  • Ultracentrifugation: Centrifuge at high speed (e.g., 100,000 x g for 1-2 hours). Peroxisomes, being dense organelles, will migrate to a specific point in the gradient, separating them from mitochondria and lysosomes.[18][19]

  • Fraction Collection & Validation: Carefully collect the peroxisome-enriched fraction. Validate the purity by Western blot for peroxisomal (e.g., Catalase, PMP70) and mitochondrial (e.g., COX IV) markers. Quantify protein concentration using a BCA assay.

Part II: HTS Assay Protocol (384-Well Format)

Materials:

  • Isolated peroxisomes (0.1-0.5 mg/mL protein in HB)

  • Assay Buffer: 50 mM Potassium Phosphate (pH 7.4), 1 mM EDTA

  • Substrate Stock: 10 mM Lignoceroyl-CoA (C24:0-CoA) in DMSO

  • Detection Reagent: 100 µM H₂O₂-sensitive fluorescent probe (e.g., a boronate-based probe) in Assay Buffer

  • Positive Control: 1 mM Thioridazine or 10,12-Tricosadiynoic acid[8][21]

  • Negative Control: DMSO (vehicle)

  • 384-well, black, clear-bottom microplates

Procedure:

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer 50-100 nL of test compounds (typically at 10 mM in DMSO) to the assay plate wells.

  • Reagent Addition:

    • Add 10 µL of the isolated peroxisome suspension to each well.

    • Add 10 µL of the Detection Reagent to each well.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to interact with the enzyme.

  • Reaction Initiation: Add 5 µL of the Substrate Stock (Lignoceroyl-CoA) to each well to initiate the enzymatic reaction. The final substrate concentration should be near its Km for ACOX1.

  • Signal Development: Incubate the plate at 37°C for 30-60 minutes.

  • Fluorescence Reading: Read the fluorescence intensity on a plate reader compatible with the chosen probe's excitation and emission wavelengths.

Data Analysis and Quality Control
  • Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

    • Signal_Max: Mean signal from DMSO (negative control) wells.

    • Signal_Min: Mean signal from positive control inhibitor wells.

  • Assay Quality (Z'-factor): The Z'-factor is a statistical measure of assay robustness. A value > 0.5 indicates an excellent assay suitable for HTS. Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|

Application Protocol 2: Secondary Cell-Based Viability/Toxicity Assay

Objective

To validate primary hits for cell permeability and to counterscreen for general cytotoxicity.

Principle

ATP is an essential molecule for all metabolically active cells, and its intracellular concentration is a direct indicator of cell health and viability.[22] A rapid decrease in cellular ATP after compound treatment is a hallmark of cytotoxicity. We will use a luciferase-based ATP detection assay (e.g., CellTiter-Glo®), where the light output is directly proportional to the amount of ATP present.[23][24][25] A true PBO inhibitor should not significantly impact cell viability at concentrations where it inhibits ACOX1.

Materials:
  • HepG2 cells (human liver cell line) or human skin fibroblasts.

  • Cell Culture Medium (e.g., DMEM with 10% FBS).

  • Test compounds (primary hits) serially diluted in DMSO.

  • Positive Control for Cytotoxicity: 1 µM Staurosporine.

  • Luciferase-based ATP detection reagent (e.g., CellTiter-Glo®).

  • 384-well, white, opaque microplates.

Procedure:

  • Cell Plating: Seed HepG2 cells into 384-well white plates at a density of 2,000-5,000 cells per well in 40 µL of medium. Incubate for 24 hours.

  • Compound Treatment: Add 100 nL of serially diluted test compounds to the cells. Include DMSO-only and staurosporine controls.

  • Incubation: Incubate the cells with the compounds for 24-48 hours. This duration is chosen to reveal cytotoxic effects that may take time to manifest.

  • ATP Measurement:

    • Equilibrate the plate and the ATP detection reagent to room temperature.

    • Add a volume of ATP detection reagent equal to the volume of media in the well (e.g., 40 µL).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[23]

  • Luminescence Reading: Measure the luminescence using a plate reader.

Data Interpretation

The results from this secondary screen are critical for prioritizing hits. By comparing the IC₅₀ (from the primary screen's dose-response curve) with the CC₅₀ (cytotoxic concentration 50% from this assay), a selectivity index (SI) can be calculated: SI = CC₅₀ / IC₅₀. A high SI value (>10) is desirable, indicating that the compound inhibits PBO at concentrations far below those that cause general cell death.

Summary of Assay Parameters

ParameterProtocol 1: Primary ACOX1 HTSProtocol 2: Secondary Viability Assay
System Isolated Rat Liver PeroxisomesLive Human HepG2 Cells
Target Direct ACOX1 Enzymatic ActivityOverall Cell Health & Viability
Readout H₂O₂ Production (Fluorescence)Intracellular ATP (Luminescence)
Plate Format 384-well, black, clear-bottom384-well, white, opaque
Substrate Lignoceroyl-CoA (C24:0-CoA)Endogenous cellular metabolites
Incubation Time 30-60 minutes24-48 hours
Positive Control Thioridazine / 10,12-TDAStaurosporine
Negative Control DMSODMSO
Key Metric % Inhibition, IC₅₀% Viability, CC₅₀
Success Criteria Z' > 0.5Selectivity Index (CC₅₀/IC₅₀) > 10

References

Troubleshooting & Optimization

troubleshooting poor signal of 2-trans-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA in mass spec

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Troubleshooting Poor Signal of Very Long-Chain Acyl-CoAs

Welcome to the technical support center for the analysis of complex lipids. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the mass spectrometry analysis of 2-trans-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA and other structurally similar very long-chain polyunsaturated fatty acyl-CoAs (VLC-PUFA-CoAs).

The unique amphipathic nature of these molecules—possessing a long, nonpolar C24 fatty acid tail and a large, polar Coenzyme A headgroup—presents a distinct set of analytical hurdles.[1] This guide provides in-depth, causality-driven troubleshooting advice to help you overcome these challenges and achieve robust, reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My signal for this compound is extremely weak or completely absent. Where should I begin troubleshooting?

A complete loss of signal can be frustrating, but it often points to a singular, identifiable issue.[2] A systematic approach, starting from the sample and moving to the instrument, is the most effective way to diagnose the problem.

First, rule out the simplest issues: confirm that the correct sample vial was injected and that fresh standards were prepared.[2] Next, verify the basic functionality of the mass spectrometer, ensuring gas flows, voltages, and mobile phase delivery are active.[2] If these are operational, the issue likely lies in one of three areas: sample integrity, chromatographic behavior, or mass spectrometer source settings. The workflow diagram below provides a logical path for troubleshooting.

Troubleshooting Workflow for Poor Acyl-CoA Signal

G cluster_0 Initial Check cluster_1 MS Troubleshooting cluster_2 LC Troubleshooting cluster_3 Sample Issue start No / Weak Signal Detected prep_check Prepare Fresh Standard. Inject Directly (No Column) start->prep_check ms_ok Is Signal Present? prep_check->ms_ok ms_issue TROUBLESHOOT MS - Check ESI Spray - Tune/Calibrate - Clean Source ms_ok->ms_issue No lc_check Inject Standard with LC Column ms_ok->lc_check Yes end_node Problem Solved ms_issue->end_node lc_ok Is Signal Present & Peak Shape Good? lc_check->lc_ok lc_issue TROUBLESHOOT LC - Check for Clogs - Wrong Mobile Phase? - Column Degradation? lc_ok->lc_issue No sample_issue TROUBLESHOOT SAMPLE - Degradation (Oxidation/Hydrolysis) - Poor Extraction Recovery - Matrix Suppression lc_ok->sample_issue Yes, but weak or absent in real samples lc_issue->end_node sample_issue->end_node

Caption: A logical workflow for diagnosing the root cause of poor signal in LC-MS analysis.

Q2: How can I prevent my analyte from degrading during sample preparation and storage?

This compound is susceptible to two primary forms of degradation: oxidation of its five double bonds and hydrolysis of the thioester bond.

  • Oxidation: The polyunsaturated nature of the fatty acyl chain makes it highly prone to oxidation by atmospheric oxygen, a process that can be catalyzed by trace metal ions.

    • Solution: Handle samples on ice at all times.[3][4] Prepare all solutions with de-gassed solvents to minimize dissolved oxygen.[3] Consider adding a chelating agent like EDTA to your buffers to sequester metal ions and an antioxidant such as butylated hydroxytoluene (BHT) to your extraction solvent.[3] For long-term storage, snap-freeze samples in liquid nitrogen and store them at -80°C under an inert atmosphere (e.g., argon or nitrogen).[3]

  • Hydrolysis: The thioester linkage to Coenzyme A is unstable in aqueous solutions, especially at non-neutral pH.[4][5]

    • Solution: Process samples quickly and avoid prolonged exposure to aqueous environments.[4] If storage is necessary, storing the sample as a dry pellet at -80°C is preferable to a solution.[4] When reconstituting for analysis, using a solvent with high organic content, such as methanol, can improve stability.[4]

Q3: What are the optimal Liquid Chromatography (LC) conditions for separating this molecule?

The goal is to achieve good retention for the long C24 alkyl chain while ensuring the highly polar CoA moiety doesn't cause poor peak shape.

  • Column Choice: A standard C18 reversed-phase column is the most common and effective choice for separating long-chain acyl-CoAs.[4] The hydrophobic interactions between the C24 chain and the stationary phase provide the necessary retention.

  • Mobile Phase: Using an ion-pairing reagent is often avoided to prevent persistent contamination of the LC-MS system.[6][7] A better approach is to use a mobile phase at a slightly acidic or basic pH to control the ionization state of the phosphate groups on the CoA molecule.

    • Acidic Conditions: A typical mobile phase system consists of Water (A) and Acetonitrile/Methanol (B), both containing a small amount of weak acid like 0.1% formic acid. This helps to protonate the phosphate groups, reducing their polarity and improving peak shape.

    • Basic Conditions: Some methods report improved peak shape and resolution at a higher pH, such as pH 8-10.5 using ammonium bicarbonate or ammonium hydroxide.[4][8] This approach ensures the phosphates are fully deprotonated and consistently charged.

  • Gradient: A shallow gradient, starting with a higher aqueous percentage and slowly increasing the organic content, is necessary to ensure the analyte is properly retained and then eluted as a sharp peak. Unsaturated acyl-CoAs typically elute slightly earlier than their saturated counterparts.[9]

Q4: Which ionization mode and source settings are best for detecting Acyl-CoAs?

Your choice of ionization mode and the optimization of source parameters are critical for maximizing signal intensity.

  • Ionization Mode: While Acyl-CoAs can be detected in both positive and negative ion modes, positive ion mode Electrospray Ionization (ESI) is generally preferred . This is because it produces highly consistent and characteristic fragmentation patterns that are ideal for identification and quantification.[4][9][10] In negative mode, the phosphate groups are readily ionized, but this can sometimes lead to a variable ionization response.[11]

  • Expected Ions & Fragmentation: In positive ion mode, you should look for the protonated molecular ion [M+H]⁺. The most important diagnostic tool for Acyl-CoAs is their predictable fragmentation behavior. Even with gentle source conditions, some in-source fragmentation is common and can be used for identification.[10]

    • Neutral Loss of 507 Da: The most characteristic fragmentation is the neutral loss of the 3'-phospho-ADP moiety (C₁₀H₁₄N₅O₁₀P₂), which has a monoisotopic mass of 506.9952 Da.[4][9][10][12] This is the basis for powerful neutral loss scan experiments to screen for all acyl-CoA species in a sample.[12]

    • Fragment ion at m/z 428.0365: This fragment represents the adenosine 3',5'-diphosphate portion of the CoA molecule and is another key identifier.[10][13]

Common Fragmentation of an Acyl-CoA Molecule

Caption: Key fragmentation sites on an Acyl-CoA molecule in positive mode ESI-MS.

  • Source Parameter Optimization:

    • Temperatures: High source and desolvation temperatures can promote thermal degradation. Start with moderate temperatures (e.g., Gas Temp: 250-300°C, Capillary Temp: 275-325°C) and optimize based on signal intensity.

    • Voltages: Optimize the capillary voltage to achieve a stable spray and maximum signal. Excessively high voltages can induce in-source fragmentation.

    • Gas Flows: Nebulizer and drying gas flows are crucial for efficient desolvation. For large, less volatile molecules like VLC-PUFA-CoAs, higher gas flows may be necessary, but excessive flow can also decrease sensitivity.

Q5: Could matrix effects be suppressing my signal?

Yes, absolutely. Ion suppression is a common phenomenon in ESI-MS where co-eluting compounds from the sample matrix compete for ionization, reducing the signal of the analyte of interest.[14]

  • Diagnosis: To test for ion suppression, perform a post-extraction spike experiment. Analyze a blank matrix extract, the same extract spiked with your analyte at a known concentration, and a pure standard of your analyte at the same concentration. A significantly lower signal in the spiked matrix compared to the pure standard indicates suppression.

  • Solution:

    • Improve Chromatography: Enhance the separation between your analyte and the interfering matrix components. Adjusting the gradient or trying a different column chemistry (e.g., phenyl-hexyl) may help.

    • Sample Clean-up: Implement a solid-phase extraction (SPE) step to remove interfering compounds like salts, phospholipids, and other lipids prior to LC-MS analysis.[3][15]

    • Dilution: A simple but effective method is to dilute the sample extract. This reduces the concentration of both the analyte and the interfering matrix components, which can often alleviate suppression.

    • Internal Standards: Use a stable isotope-labeled internal standard (e.g., ¹³C-labeled version of your analyte). These co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification despite signal variability.[16]

Experimental Protocols & Data

Protocol 1: Sample Preparation & Extraction of Long-Chain Acyl-CoAs

This protocol is designed to maximize recovery while minimizing degradation.

  • Homogenization: Homogenize cell pellets or tissues in an ice-cold extraction buffer. A common buffer is a mixture of isopropanol and 50 mM potassium phosphate buffer (pH ~7.0).[17]

  • Internal Standard: Add a suitable internal standard (e.g., ¹³C-labeled acyl-CoA) at the very beginning of the extraction to account for any sample loss.[17]

  • Extraction: Perform a liquid-liquid extraction. A common method involves adding chloroform and methanol to create a biphasic system.[17] The polar acyl-CoAs will partition into the upper aqueous/methanol phase.

  • Purification (SPE):

    • Condition a C18 SPE cartridge with methanol, then equilibrate with water.

    • Load the aqueous extract onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove salts and very polar contaminants.

    • Elute the acyl-CoAs with a higher percentage of organic solvent (e.g., 80-100% methanol or acetonitrile).[3]

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen gas. Reconstitute the sample in a suitable solvent for injection (e.g., 90:10 Methanol:Water with 0.1% Formic Acid) immediately before analysis.[3][4]

Data Presentation

Table 1: Recommended Starting LC-MS/MS Parameters for Acyl-CoA Analysis

ParameterRecommended SettingRationale
LC Column C18, 1.7-2.1 mm ID, 100-150 mm lengthProvides good hydrophobic retention for the long acyl chain.
Mobile Phase A Water + 0.1% Formic AcidAcidifies mobile phase to improve peak shape.
Mobile Phase B Acetonitrile/Methanol (9:1) + 0.1% Formic AcidStrong organic solvent for efficient elution.
Flow Rate 0.2 - 0.4 mL/minStandard for UHPLC systems, ensures good separation efficiency.
Column Temp 40 - 50 °CReduces mobile phase viscosity and can improve peak shape.
Ionization Mode ESI PositiveProvides characteristic and reproducible fragmentation.[4][9][10]
Scan Type MRM / PRM / Neutral Loss ScanMRM/PRM: For targeted quantification. Neutral Loss: For screening of all acyl-CoAs.[12]
Key Transition [M+H]⁺ → [M+H-507]⁺The most specific and abundant transition for most acyl-CoAs.[9][12]
Capillary Voltage 3.0 - 4.0 kVOptimize for stable spray and maximum signal.
Source Temp 120 - 150 °CLower temperatures can help minimize in-source decay.
Desolvation Temp 300 - 400 °CMust be sufficient to desolvate droplets without degrading the analyte.

References

Technical Support Center: Optimizing Chromatographic Separation of Very-Long-Chain Acyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the intricate challenge of resolving very-long-chain acyl-CoA (VLC-CoA) isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating and quantifying these critical metabolic intermediates. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your methods are both robust and reliable.

Introduction: The Challenge of Isomer Separation

Very-long-chain acyl-CoAs are central players in lipid metabolism, and their dysregulation is implicated in numerous diseases.[1] The analysis of these molecules is analytically demanding due to their low abundance, inherent instability in aqueous solutions, and the existence of numerous structural and positional isomers.[2][3] Standard reversed-phase liquid chromatography (RPLC) can readily separate acyl-CoAs based on chain length and degree of unsaturation; however, resolving isomers with the same mass but different double bond positions or branching presents a significant hurdle.[4][5] This guide provides a structured approach to method development and troubleshooting to achieve optimal isomer separation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing a separation method for VLC-CoA isomers?

A1: The gold standard for VLC-CoA analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A robust starting point involves a reversed-phase C18 column coupled with a gradient elution.[2][6]

  • Rationale: C18 columns provide excellent hydrophobicity to retain the long acyl chains of VLC-CoAs. Gradient elution, where the organic solvent concentration is increased over time, is essential for eluting the highly retained, longer-chain species while still resolving the shorter-chain analytes.[7]

A typical starting gradient could be:

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.08020
15.00100
22.50100
22.518020
30.08020

This is a general guideline; optimization is crucial for specific isomer pairs.[2]

Q2: How do I choose the optimal mobile phase composition?

A2: Mobile phase selection is critical for both chromatographic separation and mass spectrometric detection.

  • Aqueous Component (Mobile Phase A): Water with a buffer is standard. Ammonium acetate (e.g., 10 mM, pH 6.8) or ammonium hydroxide (e.g., 15 mM) are common choices.[2][6]

    • Expertise & Experience: The choice of buffer is a balance. Ammonium acetate provides good buffering capacity and is volatile, making it MS-friendly. Ammonium hydroxide can improve peak shape for certain compounds by minimizing silanol interactions with the stationary phase, especially in positive ion mode.[8][9]

  • Organic Component (Mobile Phase B): Acetonitrile is generally preferred over methanol.

    • Causality: Acetonitrile has a lower viscosity, which results in lower backpressure and better chromatographic efficiency (sharper peaks).[10] This can be particularly advantageous when trying to resolve closely eluting isomers.

Q3: Why am I seeing a weak signal for my VLC-CoAs in the mass spectrometer?

A3: Poor signal intensity is a common problem stemming from several factors:

  • Inefficient Ionization: VLC-CoAs are amphipathic, which can lead to the formation of aggregates that ionize poorly.[11]

  • Ion Suppression: In complex biological matrices, co-eluting compounds like phospholipids can compete for ionization, suppressing the signal of your analytes of interest.[2][11] Good chromatographic separation is your first line of defense against this.

  • Suboptimal MS Parameters: Ensure your mass spectrometer parameters (e.g., capillary voltage, cone voltage, desolvation temperature) are optimized for acyl-CoAs.[2]

    • Trustworthiness: A systematic optimization should be performed by infusing a standard solution of a representative acyl-CoA and adjusting parameters to maximize signal intensity.[11] In positive ion mode electrospray ionization (ESI), acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phosphoadenosine diphosphate moiety (507 Da), which is a highly specific transition to monitor in MS/MS.[11][12]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Poor Peak Shape (Tailing Peaks)

Peak tailing can compromise resolution and lead to inaccurate quantification.[13][14]

Q: All of my peaks are tailing. What should I do?

A: If all peaks in the chromatogram exhibit tailing, the problem is likely systemic and related to the instrument or column inlet.

  • Potential Cause 1: Column Inlet Frit Blockage. Debris from the sample or mobile phase can partially block the column inlet frit, distorting the sample flow path.[13]

    • Solution: Try backflushing the column. If this doesn't resolve the issue, the column may need to be replaced. Using a guard column can help protect the analytical column.[2]

  • Potential Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, leading to peak distortion.[8]

    • Solution: Dilute your sample and reinject. If the peak shape improves and retention time slightly increases, you were likely overloading the column.[13]

Q: Only some of my peaks are tailing, particularly the basic ones.

A: This suggests a secondary interaction between specific analytes and the stationary phase.

  • Potential Cause: Silanol Interactions. Residual silanol groups on the silica-based stationary phase can interact with basic functional groups on the analytes, causing peak tailing.[8][9]

    • Solution 1: Adjust Mobile Phase pH. Lowering the pH of the mobile phase can protonate the silanol groups, reducing their interaction with basic analytes.[8] However, be mindful of the stability of your analytes and the column's pH limits.

    • Solution 2: Increase Buffer Concentration. A higher buffer concentration can help to mask the silanol interactions.[8][9]

    • Solution 3: Use an End-Capped Column. Modern, high-purity, end-capped columns have fewer active silanol sites and are designed to produce better peak shapes for basic compounds.[8]

Issue 2: Inadequate Resolution of Isomers

Q: My isomers are co-eluting or have very poor resolution. How can I improve their separation?

A: This is the core challenge. Here's a systematic approach to improving isomer resolution:

G start Initial Isocratic or Gradient Run Shows Poor Resolution mp_gradient mp_gradient start->mp_gradient Primary Approach sp_selectivity sp_selectivity start->sp_selectivity Alternative Start end Achieved Isomer Separation mp_solvent mp_solvent mp_gradient->mp_solvent If insufficient mp_solvent->sp_selectivity For different selectivity mp_additive mp_additive mp_solvent->mp_additive Advanced option sp_length sp_length sp_selectivity->sp_length To increase efficiency temp_control temp_control sp_length->temp_control Fine-tuning temp_control->end

  • Step 1: Optimize the Gradient. A shallower gradient (i.e., increasing the percentage of organic solvent more slowly) increases the time analytes spend interacting with the stationary phase, which can significantly improve the resolution of closely eluting compounds.[7][15]

  • Step 2: Change the Stationary Phase. If optimizing the gradient isn't enough, the selectivity of the column may be insufficient. Isomers often require different types of interactions for separation.

    • Expertise & Experience: While C18 separates primarily on hydrophobicity, a phenyl column can provide pi-pi interactions, which can be effective for separating isomers containing double bonds. Columns with embedded polar groups can also offer alternative selectivity.[16]

  • Step 3: Adjust the Temperature. Increasing the column temperature reduces mobile phase viscosity, which can lead to sharper peaks and better efficiency. However, it will also decrease retention times, so the gradient may need to be re-optimized.

Experimental Protocols

Protocol 1: Sample Extraction from Tissue

This protocol is a general guideline for extracting acyl-CoAs from tissue samples.[6]

  • Homogenization: Weigh approximately 50 mg of frozen tissue and homogenize it in 1 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9) containing an appropriate internal standard (e.g., heptadecanoyl-CoA).

  • Extraction: Add 1 mL of a solvent mixture (e.g., acetonitrile:isopropanol:methanol 3:1:1) to the homogenate. Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at >3000 x g for 10 minutes at 4°C.

  • Collection: Carefully collect the supernatant, which contains the acyl-CoAs.

  • Drying: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

G tissue Frozen Tissue Sample (+ Internal Standard) homogenize Homogenize in Ice-Cold Buffer tissue->homogenize extract Add Organic Solvent & Vortex homogenize->extract centrifuge Centrifuge at 4°C extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate Solvent supernatant->dry reconstitute Reconstitute in Initial Mobile Phase dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Protocol 2: LC-MS/MS Method Parameters

The following table provides a starting point for LC-MS/MS method parameters, which must be optimized for your specific instrument and target isomers.[2][6]

ParameterRecommended SettingRationale
LC System
ColumnC18 Reversed-Phase (e.g., 2.1 x 150 mm, <2 µm)Good retention for long acyl chains; smaller particles for higher efficiency.[6]
Mobile Phase A10 mM Ammonium Acetate in Water, pH 6.8Volatile buffer, good for MS compatibility.[2]
Mobile Phase BAcetonitrileLower viscosity and good solvating power.[10]
Flow Rate0.2 - 0.4 mL/minAppropriate for 2.1 mm ID columns.[2][6]
Column Temp.30-40 °CBalances efficiency and retention.
Injection Vol.5 - 10 µLAvoid column overload.
MS System
Ionization ModePositive Electrospray Ionization (ESI+)Generally provides good sensitivity for acyl-CoAs.[2]
Capillary Voltage3.0 - 3.5 kVOptimize for maximum signal.
Desolvation Temp.400 - 500 °CEfficiently desolvates the spray.[2]
MS/MS TransitionsMonitor [M+H]+ -> [M+H-507]+Highly specific fragmentation for acyl-CoAs.[11][12]

References

challenges in the extraction of 2-trans-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA from tissues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analysis of 2-trans-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the extraction and quantification of this unique very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) from tissue samples. We will move beyond standard protocols to address the specific physicochemical properties of this molecule that make its analysis particularly demanding.

Introduction: Why is This Molecule So Challenging?

This compound is a formidable analytical target due to a combination of structural features:

  • Amphipathic Nature: It possesses a highly nonpolar 24-carbon acyl chain and a very polar, phosphate-rich Coenzyme A headgroup. This dual characteristic complicates everything from solvent selection for extraction to chromatographic behavior.[1][2]

  • Extreme Unsaturation: With five double bonds, the molecule is exceptionally prone to oxidation. The all-cis configuration in the tail is susceptible to isomerization under harsh conditions.

  • Instability of Thioester Bond: The thioester linkage to Coenzyme A is labile and can be cleaved by endogenous thioesterase enzymes during sample handling or by non-optimal pH conditions.[3]

  • Low Abundance: Like most acyl-CoA species, it is a low-abundance intermediate in metabolic pathways, requiring highly sensitive analytical methods for detection.[3]

  • Subcellular Localization: The 2-trans configuration is characteristic of intermediates in peroxisomal β-oxidation.[4] This implies that efficient lysis of subcellular organelles is a prerequisite for successful extraction.

This guide provides a problem-oriented approach to navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles researchers face.

Q1: My recovery of this compound is extremely low or non-existent. What are the most likely causes?

A1: This is the most frequent issue and typically stems from a combination of three factors: rapid enzymatic degradation, oxidation, and loss due to surface adhesion.

  • Degradation: Immediately upon tissue disruption, endogenous thioesterases and phosphatases will begin to degrade your analyte. The single most critical step to prevent this is to instantly freeze-clamp the tissue in liquid nitrogen at the moment of collection.[3] Any delay will compromise the integrity of your acyl-CoA pool.

  • Oxidation: The polyunsaturated acyl chain is highly susceptible to oxidation. All extraction solvents should be sparged with nitrogen or argon, and the inclusion of an antioxidant like butylated hydroxytoluene (BHT) in your organic solvents is strongly recommended.[5] All steps should be performed on ice and protected from light.

  • Surface Adhesion: The negatively charged phosphate groups on the CoA moiety have a high affinity for glass and metal surfaces, leading to significant analyte loss.[2] We recommend using polypropylene tubes and vials throughout the entire workflow.[6]

Q2: I'm using LC-MS/MS and see multiple peaks in my chromatogram that seem to be related to my target molecule, especially at M+22 and M+38. What are these?

A2: You are observing adduct formation, a common phenomenon with phosphate-containing molecules like acyl-CoAs. These are not contaminants but your analyte complexed with ions. The most common adducts are sodium ([M+Na]⁺, +22 Da) and potassium ([M+K]⁺, +38 Da).[6]

  • Troubleshooting:

    • Use High-Purity Solvents: Ensure all solvents and reagents are MS-grade to minimize salt contamination.[6]

    • Switch to Polypropylene Vials: Glass vials are a primary source of sodium ion leaching.[6]

    • Acidify Your Mobile Phase: Including a small amount of a volatile acid like formic acid in your LC mobile phase provides a proton source, favoring the formation of the desired protonated molecule ([M+H]⁺) over salt adducts.[6]

Q3: My chromatographic peak for the analyte is broad and shows significant tailing. How can this be improved?

A3: Poor peak shape is often caused by secondary interactions between the phosphate groups of the CoA moiety and the stationary phase or metal surfaces within the LC system.[1]

  • Troubleshooting:

    • High pH Chromatography: Using a reversed-phase column rated for high pH (e.g., C18) with a mobile phase buffered at a slightly alkaline pH (e.g., using ammonium hydroxide, pH 10.5) can improve peak shape for long-chain acyl-CoAs by ensuring the phosphate groups are deprotonated.[1][7]

    • Chemical Derivatization: A more advanced approach involves methylating the phosphate groups. This neutralizes the negative charges, reduces surface adhesion, and significantly improves peak shape and analyte recovery.[2]

Q4: What is the best choice for an internal standard for accurate quantification?

A4: The gold standard is a stable isotope-labeled (e.g., ¹³C-labeled) version of the analyte molecule itself. As this is often not commercially available, the next best choice is an odd-chain-length fatty acyl-CoA with similar physicochemical properties. For a C24 analyte, a C23:0-CoA or C25:0-CoA would be an appropriate surrogate internal standard.[8] It is critical to add the internal standard at the very beginning of the extraction process—to the initial homogenization buffer—to account for analyte loss at every step.[9]

Part 2: Detailed Troubleshooting Guides

Problem: Consistently Low Analyte Recovery

This guide provides a systematic workflow to diagnose and resolve issues leading to poor recovery.

cluster_prep Tissue Preparation cluster_extract Extraction & Purification cluster_analysis Analysis cluster_loss Sources of Analyte Loss Tissue Tissue Collection FreezeClamp Immediate Liquid N2 Freeze-Clamping Tissue->FreezeClamp Homogenize Cryo-Homogenization (Keep Frozen!) FreezeClamp->Homogenize Extraction Solvent Extraction + Internal Standard + Antioxidant (BHT) Homogenize->Extraction SPE Solid-Phase Extraction (SPE) Cleanup & Concentration Extraction->SPE FinalExtract Final Extract in Polypropylene Vial SPE->FinalExtract LCMS LC-MS/MS Analysis FinalExtract->LCMS Degradation Enzymatic Degradation (Thioesterases) Degradation->FreezeClamp Mitigated by speed Oxidation Oxidation of PUFA Chain Oxidation->Extraction Mitigated by BHT Adhesion Adhesion to Surfaces (Glass/Metal) Adhesion->FinalExtract Mitigated by plasticware SPE_Loss Poor SPE Recovery SPE_Loss->SPE Mitigated by method optimization

Caption: Workflow for minimizing analyte loss during extraction.

The amphipathic nature of the analyte requires a robust solvent system to efficiently lyse membranes and solubilize the molecule.

Extraction Method Principle Pros Cons Reference
Acidified Acetonitrile/Isopropanol Protein precipitation and lipid solubilization. The acid helps to keep the analyte protonated.Simple, single-phase extraction. Good for a broad range of acyl-CoAs.May not be optimal for very hydrophobic species.[10]
Methanol/Chloroform (Folch/Bligh-Dyer type) Biphasic extraction. Lipids partition into the lower chloroform layer.Excellent for extracting hydrophobic molecules.Requires phase separation; acyl-CoAs may partition between layers. Requires modification to ensure recovery.[5][9]
KH₂PO₄ Buffer / Acetonitrile / Isopropanol Multi-step homogenization and extraction.Shown to have high recovery (70-80%) for long-chain acyl-CoAs.More complex and time-consuming protocol.[11]

Recommendation: For this compound, a multi-step method like that described by Magnes et al. or Minkler et al. is recommended due to the very-long-chain nature of the analyte.[7][11] A simple starting point is a monophasic extraction with 2:1 methanol:chloroform followed by acidification and phase separation.

SPE is crucial for removing interfering substances like phospholipids and concentrating your analyte.

  • Sorbent Choice: A mixed-mode, weak anion-exchange/reversed-phase sorbent is often ideal. The anion exchanger retains the negatively charged phosphate groups, while the reversed-phase material retains the long acyl chain.

  • Elution: Elution is typically achieved with a basic, high-organic solvent (e.g., 2-5% ammonium hydroxide in methanol) to disrupt the ionic interaction and elute the acyl-CoA.[9]

  • Validation: Always spike a known amount of a standard (e.g., Palmitoyl-CoA) into a blank tissue matrix and measure recovery post-SPE to validate your protocol.

Part 3: Recommended Experimental Protocol

This protocol integrates best practices to maximize recovery and data quality.

Protocol 1: Tissue Extraction and Purification of VLC-PUFA-CoAs

Safety Precaution: Work in a fume hood and use appropriate personal protective equipment. All solvents are flammable.

Materials:

  • Polypropylene microcentrifuge tubes (1.5 mL) and conical tubes (15 mL)

  • Liquid nitrogen

  • Tissue pulverizer or mortar and pestle, pre-chilled in liquid nitrogen

  • Extraction Buffer: Acetonitrile:Isopropanol (3:1, v/v) containing 0.1% formic acid and 50 µg/mL BHT. Pre-chilled to -20°C.

  • Internal Standard (IS) Stock: e.g., C23:0-CoA at 10 µg/mL in 50:50 Methanol:Water.

  • SPE Columns: Mixed-mode weak anion exchange/reversed-phase cartridges.

  • SPE Solvents: Methanol (MS-grade), Water (MS-grade), 2% Formic Acid in Water, 5% Ammonium Hydroxide in Methanol.

Procedure:

  • Metabolic Quenching: Immediately upon excision, freeze-clamp ~50-100 mg of tissue using tongs pre-chilled in liquid nitrogen. Store at -80°C until extraction.

  • Homogenization: a. Place the frozen tissue in a pre-chilled mortar or pulverizer. b. Grind the tissue to a fine powder under liquid nitrogen. Do not allow the tissue to thaw. c. Transfer the frozen powder to a pre-weighed, pre-chilled 15 mL polypropylene tube.

  • Extraction: a. Add 5 mL of ice-cold Extraction Buffer and 10 µL of the Internal Standard Stock to the tube. b. Immediately homogenize using a probe homogenizer for 30 seconds, keeping the tube on ice. c. Sonicate the homogenate in an ice bath for 10 minutes. d. Centrifuge at 15,000 x g for 15 minutes at 4°C. e. Carefully transfer the supernatant to a new 15 mL polypropylene tube. This is your crude extract.

  • Solid-Phase Extraction (SPE) Purification: a. Condition: Pass 3 mL of methanol through the SPE column, followed by 3 mL of water. b. Equilibrate: Pass 3 mL of 2% formic acid through the column. c. Load: Load the crude extract onto the column. d. Wash 1: Pass 3 mL of 2% formic acid through the column to remove basic and neutral lipids. e. Wash 2: Pass 3 mL of methanol through the column to remove non-polar contaminants. f. Elute: Elute the acyl-CoAs with 2 mL of 5% Ammonium Hydroxide in Methanol into a clean polypropylene tube.

  • Final Preparation: a. Dry the eluate under a gentle stream of nitrogen gas at room temperature. b. Reconstitute the dried extract in 100 µL of a suitable solvent for your LC-MS system (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). c. Transfer to a polypropylene autosampler vial for analysis.

Part 4: Data Interpretation and Analysis

LC-MS/MS Parameters

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for this analysis.[8]

Parameter Recommendation Rationale
LC Column C18 Reversed-Phase, 1.7-3 µm particle size, rated for high pH.Provides good retention for the long acyl chain. High pH stability allows for improved peak shape.
Mobile Phase A 10 mM Ammonium Hydroxide in Water (pH ~10.5)Improves peak shape by keeping phosphates deprotonated.[7]
Mobile Phase B 10 mM Ammonium Hydroxide in 90:10 Acetonitrile:WaterStrong organic solvent for elution.
Ionization Mode Positive Electrospray Ionization (ESI+)Acyl-CoAs ionize well in positive mode, typically as [M+H]⁺.
MS/MS Scan Type Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)Provides maximum sensitivity and specificity by monitoring a specific precursor-to-product ion transition.
Characteristic Transition Precursor Ion ([M+H]⁺) → Product IonMonitor for the neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate moiety.[1] Additional specific fragments can also be monitored.

By implementing these robust protocols and troubleshooting strategies, researchers can overcome the significant challenges associated with the extraction and analysis of this compound, enabling accurate insights into its role in complex biological systems.

References

improving the stability of 2-trans-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA during sample prep

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stabilizing 2-trans-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This resource, developed by our senior application scientists, provides in-depth guidance on maintaining the stability and integrity of this complex long-chain polyunsaturated fatty acyl-CoA (LC-PUFA-CoA) during sample preparation. Given its unique structure, this molecule is exceptionally sensitive to degradation. This guide offers FAQs, troubleshooting advice, and best-practice protocols to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What makes this compound so unstable?

A1: The instability of this molecule arises from two primary structural features:

  • Polyunsaturated Acyl Chain: The five cis double bonds in the tetracosapentaenoyl chain are highly susceptible to oxidation. This process, known as lipid peroxidation, is a free-radical chain reaction that can be initiated by oxygen, light, or trace metal ions, leading to a cascade of degradation products.[1][2][3] The more double bonds present in a fatty acid chain, the more susceptible it is to oxidation.[4][5]

  • Thioester Bond: The Coenzyme A (CoA) is linked to the fatty acid via a high-energy thioester bond. This bond is prone to hydrolysis, particularly in neutral to basic aqueous solutions, which cleaves the molecule into a free fatty acid and Coenzyme A.[6][7]

Q2: What are the optimal storage conditions for this compound?

A2: For long-term stability, the compound should be stored as a lyophilized powder or solid at -80°C under an inert atmosphere (argon or nitrogen).[6][8] It is critical to aliquot the solid into single-use amounts to prevent repeated freeze-thaw cycles and exposure to atmospheric moisture and oxygen.[6] If an organic stock solution is prepared (e.g., in methanol or acetonitrile), it should be stored in a glass vial with a Teflon-lined cap at -80°C, overlaid with inert gas.[9] Avoid storing organic solutions in plastic containers, as plasticizers can leach into the solvent.[9]

Q3: What is the ideal pH range for working with this acyl-CoA?

A3: The thioester bond is most stable in a slightly acidic pH range of 4.0 to 6.8.[8] Both enzymatic hydrolysis by thioesterases and non-enzymatic chemical hydrolysis are minimized under these conditions.[7] Buffers used for extraction and analysis should be maintained within this pH range to preserve the integrity of the molecule.

Q4: Which antioxidants should I use, and when should I add them?

A4: Antioxidants are crucial for preventing lipid peroxidation and should be added to all solutions during the extraction and preparation process.[1] Butylated hydroxytoluene (BHT) is a common and effective chain-breaking antioxidant. Other options include tocopherols (Vitamin E) and flavonoids like quercetin.[10][11] Add the antioxidant directly to the homogenization or extraction solvent before it comes into contact with the sample.

Degradation Pathways and Prevention

The two main degradation routes for this compound are oxidation and hydrolysis. Understanding these pathways is key to designing a robust sample preparation workflow.

cluster_0 Primary Degradation Pathways Molecule Tetracosapentaenoyl-CoA Oxidation Oxidation (Lipid Peroxidation) Molecule->Oxidation O₂, light, metal ions Hydrolysis Hydrolysis Molecule->Hydrolysis H₂O, non-acidic pH Oxidation_Products Degradation Products: - Hydroperoxides - Aldehydes (e.g., HHE) - Truncated Acyl-CoAs Oxidation->Oxidation_Products Hydrolysis_Products Degradation Products: - Free Fatty Acid - Coenzyme A Hydrolysis->Hydrolysis_Products

Caption: Primary degradation pathways for LC-PUFA-CoAs.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound.

Problem Potential Cause Recommended Solution
Low or No Signal in LC-MS 1. Degradation during Extraction: Thioesterase activity or oxidation occurred before analysis.Work quickly on ice at all times.[8] Use an acidic extraction buffer (e.g., 100 mM KH₂PO₄, pH 4.9) to inhibit enzymes.[12] Ensure an antioxidant (e.g., BHT) is present in the extraction solvent.
2. Hydrolysis in Autosampler: The sample degraded while waiting for injection, especially if reconstituted in a purely aqueous, neutral pH buffer.Reconstitute the final, dried extract in a solvent with better stability, such as 50% methanol or a slightly acidic buffer.[8] Analyze samples as quickly as possible and maintain the autosampler at 4°C.
Appearance of Unexpected Peaks in Chromatogram 1. Oxidative Degradation: The sample was exposed to oxygen, leading to byproducts like hydroperoxides or aldehydes.Degas all solvents before use. Work under an inert atmosphere (e.g., nitrogen or argon blanket) whenever possible, especially during evaporation steps.
2. Hydrolysis Products: Peaks corresponding to the free fatty acid and/or free Coenzyme A are observed.Verify the pH of all buffers and solvents used post-extraction. Ensure they are within the stable 4.0-6.8 range. Prepare buffers fresh.[8]
Poor Recovery After Solid-Phase Extraction (SPE) 1. Incorrect SPE Sorbent: The chosen sorbent does not adequately retain the long-chain acyl-CoA.For long-chain acyl-CoAs, reversed-phase sorbents like C18 (ODS) or specialized phases like 2-(2-pyridyl)ethyl are effective.[12][13][14]
2. Incomplete Elution: The elution solvent is not strong enough to release the molecule from the sorbent.Elute with a solvent mixture containing an organic component and a pH modifier to disrupt interactions, such as acetonitrile/water with ammonium hydroxide.[14]

Best Practices and Protocols

Recommended Sample Preparation Workflow

Adhering to a validated workflow is critical for achieving reproducible results. The following diagram outlines a robust procedure for extracting and purifying long-chain acyl-CoAs from biological tissues.

cluster_workflow Optimized Sample Preparation Workflow Start 1. Tissue Homogenization Extract 2. Solvent Extraction Start->Extract On ice, in acidic buffer (pH 4.9) + Antioxidant Centrifuge 3. Centrifugation Extract->Centrifuge Use 2-Propanol/Acetonitrile SPE_Load 4. SPE Loading Centrifuge->SPE_Load Collect Supernatant SPE_Wash 5. SPE Wash SPE_Load->SPE_Wash Load onto conditioned C18 or Pyridylethyl column SPE_Elute 6. SPE Elution SPE_Wash->SPE_Elute Remove polar impurities Evaporate 7. Evaporation SPE_Elute->Evaporate Elute with organic/ basic modifier Reconstitute 8. Reconstitution Evaporate->Reconstitute Under gentle N₂ stream Analyze 9. LC-MS Analysis Reconstitute->Analyze In 50% Methanol or acidic mobile phase

Caption: Recommended workflow for LC-PUFA-CoA sample preparation.

Detailed Protocol: Solid-Phase Extraction (SPE) of LC-PUFA-CoAs

This protocol is adapted from established methods for the purification of long-chain acyl-CoAs from tissue homogenates.[13][14][15]

Materials:

  • Homogenized tissue supernatant (from extraction with isopropanol/acetonitrile).

  • SPE Columns: C18 or Oasis HLB (30 mg, 1 cm³).[14]

  • SPE Vacuum Manifold.

  • Column Conditioning Solution: 3 mL Acetonitrile.

  • Column Equilibration Solution: 2 mL 25 mM KH₂PO₄, pH 4.9.

  • Wash Solution: 4 mL Water.

  • Elution Solution: 0.5 mL of 40:60 (v/v) acetonitrile/water containing 15 mM ammonium hydroxide.[14]

  • Nitrogen evaporator.

Procedure:

  • Column Conditioning: Condition the SPE column by passing 3 mL of acetonitrile through the sorbent, followed by 2 mL of the equilibration solution (25 mM KH₂PO₄, pH 4.9). Do not allow the column to go dry.

  • Sample Loading: Dilute the supernatant from the initial solvent extraction with 10 mL of 100 mM KH₂PO₄ (pH 4.9).[15] Load this diluted sample onto the conditioned SPE column. Allow the sample to pass through slowly by gravity or gentle vacuum.

  • Washing: Wash the column with 4 mL of water to remove salts and highly polar impurities.

  • Elution: Elute the acyl-CoAs from the column using 0.5 mL of the elution solution. The ammonium hydroxide raises the pH, ensuring the deprotonation and efficient release of the acyl-CoAs.[14]

  • Concentration: Dry the eluate completely under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried pellet in a solvent suitable for your downstream analysis (e.g., 50-100 µL of 50% methanol) immediately prior to injection.

By implementing these guidelines, researchers can significantly improve the stability of this compound and other sensitive LC-PUFA-CoAs, leading to more reliable and accurate experimental outcomes.

References

Section 1: Frequently Asked Questions - Understanding PUFA-CoA Isomerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the critical importance of maintaining the structural integrity of polyunsaturated acyl-CoAs (PUFA-CoAs) during analytical sample preparation. Isomerization—the shifting of double bonds—can lead to misidentification and inaccurate quantification, compromising experimental outcomes. This guide provides in-depth troubleshooting advice and validated protocols to help you minimize isomerization and ensure data of the highest quality and reliability.

This section addresses the fundamental principles of isomerization, providing the necessary background to make informed decisions during your experimental design.

Q1: What is PUFA-CoA isomerization, and why is it a critical problem in lipid analysis?

A1: Isomerization is a chemical process where the double bonds within a PUFA chain migrate to a new position (positional isomerization) or change their spatial orientation from cis to trans (geometric isomerization). For PUFAs, which can have multiple double bonds, this process is particularly problematic. For example, linoleic acid (18:2Δ9Z,12Z) can isomerize to form conjugated linoleic acids (CLAs), such as 9-cis,11-trans-octadecadienoic acid.[1][2]

This is a critical issue for several reasons:

  • Biological Inaccuracy: Different isomers possess distinct biological activities. The natural cis configuration is vital for membrane fluidity and cellular signaling. Isomerization to trans or conjugated forms during sample preparation creates artifacts that do not reflect the true biological state of the sample.

  • Analytical Misidentification: Chromatographic techniques like Gas Chromatography (GC) and Liquid Chromatography (LC) separate molecules based on their physical properties. Isomers often have different retention times, leading to a complex mixture of unexpected peaks that can be mistaken for other compounds.[3]

  • Compromised Quantification: The appearance of multiple isomer peaks dilutes the signal of the original analyte, leading to an underestimation of its true concentration and an overestimation of artifactual species.

Q2: What are the primary chemical mechanisms that cause isomerization during derivatization?

A2: Isomerization during sample preparation is primarily driven by harsh chemical conditions. The two most common culprits are:

  • Base-Catalyzed Isomerization: This is the most frequent cause during the preparation of fatty acid methyl esters (FAMEs) for GC analysis. Strong bases, such as sodium methoxide (NaOMe) or potassium hydroxide (KOH) in methanol, can abstract an acidic proton from the carbon atom situated between two double bonds (a doubly allylic proton). This creates a resonance-stabilized carbanion, which allows the double bonds to shift upon reprotonation, often forming a more stable conjugated system.[4][5] This process is particularly aggressive at high temperatures.[6]

  • Acid-Catalyzed Isomerization: While generally milder than base-catalyzed methods, strong acids (like BF₃ in methanol or concentrated sulfuric acid) combined with high heat can also promote both positional and geometric isomerization.[2][7] The mechanism involves protonation of a double bond to form a carbocation intermediate, which can then rearrange before deprotonation.

  • Free-Radical Induced Isomerization: Exposure to oxygen (oxidation), light, or the presence of thiyl radicals can initiate free-radical chain reactions.[8] These reactions can lead to both isomerization and degradation of PUFAs.[9][10] While less common during the derivatization step itself (if performed correctly), it is a major concern for sample storage and handling.

Q3: Are all PUFA-CoAs equally susceptible to isomerization?

A3: No, susceptibility increases with the degree of unsaturation. The more double bonds a fatty acyl chain has, and the closer they are, the more susceptible it is to isomerization.

  • Highly Susceptible: Fatty acids with methylene-interrupted double bonds, such as linoleic acid (18:2n-6), α-linolenic acid (18:3n-3), arachidonic acid (20:4n-6), and especially highly unsaturated species like octadecapentaenoic acid (18:5n-3), are extremely prone to isomerization under basic conditions.[7]

  • Moderately Susceptible: Monounsaturated fatty acids are less likely to undergo positional isomerization but can still experience cis/trans geometric isomerization under harsh thermal or acidic conditions.[6]

  • Least Susceptible: Saturated fatty acids lack double bonds and are therefore not subject to this type of isomerization.

Section 2: Troubleshooting Guide - Diagnosing and Solving Isomerization Issues

This guide is designed to help you identify the root cause of suspected isomerization and take corrective action.

Observed Problem Probable Cause(s) Recommended Solution(s)
Appearance of unexpected, late-eluting peaks in GC/LC chromatogram, often near the parent PUFA peak. Base- or Acid-Catalyzed Isomerization: Your derivatization conditions (e.g., high temperature, strong base/acid) are causing double bond migration, creating positional or geometric isomers.[7][11]1. Lower the Temperature: Perform the reaction at room temperature or even on ice. Lowering the temperature from 95°C to room temperature has been shown to prevent cis-to-trans isomerization.[11] 2. Switch to a Milder Reagent: Discontinue use of strong bases like NaOMe or KOH. Adopt a milder, acid-catalyzed method (Protocol 1) or use (trimethylsilyl)diazomethane (TMSD) (Protocol 2).[12][13]
Poor reproducibility of PUFA-CoA quantification between sample batches. Inconsistent Reaction Conditions & Oxidation: Minor variations in heating time, temperature, or exposure to air can lead to different degrees of isomerization and oxidative degradation.[9][14]1. Standardize Protocol: Ensure precise control over reaction time and temperature. Use a calibrated heating block instead of a water bath. 2. Work Under Inert Atmosphere: Purge vials with nitrogen or argon before adding reagents to minimize oxygen exposure.[15] 3. Add an Antioxidant: Include a small amount of an antioxidant like butylated hydroxytoluene (BHT) in your extraction solvent to prevent radical-induced degradation.[16][17]
Loss of signal for highly unsaturated fatty acids (e.g., EPA, DHA) with a corresponding increase in baseline noise. Oxidative Degradation: Highly unsaturated PUFAs are prone to rapid oxidation, leading to fragmentation and loss of the target molecule.[9][10] This can be exacerbated by harsh derivatization conditions.1. Implement Antioxidant Use: Add BHT or another suitable antioxidant during the initial lipid extraction phase.[16] 2. Use Cold Solvents & Low Temperature: Perform all extraction and derivatization steps at low temperatures (0–4°C where possible).[15] 3. Minimize Sample Handling Time: Proceed from extraction to analysis as quickly as possible to reduce exposure to light and air.
Mass spectrometry data shows ions corresponding to conjugated dienes that were not expected in the sample. Base-Catalyzed Conjugation: Strong bases are well-known to promote the formation of conjugated double bond systems from methylene-interrupted PUFAs.[2][4]1. Avoid Strong Base Catalysts: This is a clear indication that your method (e.g., NaOMe at 50°C) is too harsh.[2] 2. Adopt a Validated Mild Protocol: Switch immediately to a method like TMSD methylation or a low-temperature acid-catalyzed protocol, which are known to preserve double bond structure.[12][18]

Section 3: Validated Protocols for Minimizing Isomerization

To ensure the integrity of your PUFA-CoAs, we recommend abandoning harsh, high-temperature base-catalyzed methods in favor of the following validated protocols.

Protocol 1: Mild Acid-Catalyzed Methylation for FAMEs

This method uses acetyl chloride to generate HCl in situ in methanol, providing a gentle environment for esterification at room temperature. It is highly effective for preventing isomerization of conjugated fatty acids and other PUFAs.[11]

Materials:

  • Dried lipid extract containing PUFA-CoAs (hydrolyzed to free fatty acids)

  • Anhydrous Methanol (MeOH)

  • Acetyl Chloride (AcCl)

  • Hexane (HPLC grade)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Nitrogen or Argon gas

  • Screw-cap vials with PTFE-lined septa

Procedure:

  • Preparation: Place the dried lipid extract in a screw-cap vial. If not already done, ensure acyl-CoAs are hydrolyzed to free fatty acids using an appropriate saponification method.

  • Inert Atmosphere: Purge the vial with nitrogen or argon for 1 minute to remove oxygen.

  • Reagent Preparation (Perform in a fume hood): Prepare the methylation reagent by slowly adding 200 µL of acetyl chloride to 2 mL of anhydrous methanol in a separate glass tube. Mix gently. This creates a ~1.25 M HCl in methanol solution.

  • Derivatization: Add 1 mL of the freshly prepared AcCl/MeOH reagent to the dried lipid extract.

  • Incubation: Cap the vial tightly and allow the reaction to proceed at room temperature for 1-2 hours . For more robust lipids, this can be extended overnight. Crucially, do not heat the sample.[3][11]

  • Neutralization: After incubation, carefully add 1.5 mL of saturated NaHCO₃ solution to neutralize the acid. Effervescence will occur.

  • Extraction: Add 1 mL of hexane to the vial, cap tightly, and vortex for 1 minute to extract the FAMEs.

  • Phase Separation: Centrifuge the vial at low speed (e.g., 1000 x g) for 5 minutes to separate the layers.

  • Collection & Drying: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial. Add a small amount of anhydrous Na₂SO₄ to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis.

Workflow Diagram for Mild Acid-Catalyzed Methylation

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Workup & Extraction cluster_analysis Analysis start Dried Lipid Extract hydrolysis Saponification (if needed) start->hydrolysis purge Purge with N2/Ar hydrolysis->purge add_reagent Add Acetyl Chloride in Methanol purge->add_reagent incubate Incubate at Room Temperature add_reagent->incubate neutralize Neutralize with NaHCO3 incubate->neutralize extract Extract with Hexane neutralize->extract collect Collect Organic Layer extract->collect dry Dry with Na2SO4 gcms Ready for GC-MS dry->gcms collect->dry

Caption: Workflow for mild acid-catalyzed FAME preparation.

Protocol 2: Methylation with (Trimethylsilyl)diazomethane (TMSD)

TMSD is a safe and highly efficient methylation agent that reacts with carboxylic acids under very mild, non-isomerizing conditions.[12][18] It is an excellent alternative to the hazardous diazomethane.

Materials:

  • Dried lipid extract (as free fatty acids)

  • (Trimethylsilyl)diazomethane solution (2.0 M in hexanes or diethyl ether)

  • Toluene

  • Methanol

  • Nitrogen or Argon gas

Procedure:

  • Preparation: Place the dried lipid extract in a screw-cap vial.

  • Inert Atmosphere: Purge the vial with nitrogen or argon.

  • Dissolution: Dissolve the extract in 100 µL of toluene and 200 µL of methanol.

  • Derivatization (Perform in a fume hood): Carefully add the TMSD solution dropwise while vortexing until a persistent yellow color remains, indicating a slight excess of the reagent. Typically, 50-100 µL is sufficient.

  • Incubation: Let the reaction stand at room temperature for 15-30 minutes .

  • Quenching: The reaction can be quenched by adding a few drops of acetic acid, but often it is sufficient to simply evaporate the solvent and slight excess of reagent.

  • Evaporation & Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the FAMEs in a suitable volume of hexane for GC-MS analysis.

  • Analysis: The sample is ready for injection. This method generally provides cleaner results with fewer byproducts compared to other techniques.[13]

Section 4: Quality Control - Verifying Derivative Integrity

Trust but verify. Always include controls to ensure your derivatization protocol is not inducing isomerization.

Q4: How can I confirm that my derivatization method is NOT causing isomerization?

A4: The best practice is to run a control sample containing a high-purity PUFA standard alongside your unknown samples.

  • Select a Susceptible Standard: Choose a standard that is prone to isomerization, such as linoleic acid, α-linolenic acid, or arachidonic acid.

  • Process in Parallel: Subject this standard to the exact same extraction and derivatization protocol as your experimental samples.

  • Analyze the Chromatogram:

    • Ideal Result: The chromatogram of the derivatized standard should show a single, sharp peak corresponding to the correct FAME.

    • Red Flag: If you observe multiple peaks, peak tailing, or the appearance of peaks in the region where conjugated isomers are known to elute, your method is causing isomerization. High-resolution capillary GC columns are essential for separating geometric and positional isomers.[19]

  • Use Isotope-Labeled Internal Standards: For the most accurate quantification, use deuterated analogues of your target analytes.[20] These standards will behave almost identically to the native compound during derivatization and analysis, allowing you to accurately correct for any sample loss, though they cannot correct for isomerization itself.

Decision Logic for Choosing a Derivatization Method

Use the following diagram to select the most appropriate derivatization strategy based on your sample type and analytical goals.

start Start: Analyze PUFA-CoAs q1 Are your analytes highly unsaturated (≥3 double bonds) or conjugated? start->q1 q2 Is speed critical and are you working with free fatty acids? q1->q2 No meth_base AVOID: Strong Base-Catalyzed (e.g., NaOMe at >RT) q1->meth_base Yes meth_tmsd Recommended: Use TMSD Methylation (Protocol 2) q2->meth_tmsd Yes meth_acid Recommended: Mild Acid-Catalyzed (Protocol 1) q2->meth_acid No

Caption: Decision tree for selecting a PUFA-CoA derivatization method.

By implementing these mild, validated protocols and adhering to strict quality control measures, you can be confident in the structural integrity of your PUFA-CoA derivatives, leading to more accurate and reliable research outcomes.

References

addressing low yield in the chemical synthesis of 2-trans-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-trans-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA

Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you overcome challenges related to low yield in this complex synthesis. The guidance herein is based on established principles of long-chain polyunsaturated fatty acid (PUFA) chemistry and thioesterification reactions.

The synthesis of this particular very-long-chain polyunsaturated acyl-CoA is inherently challenging due to two primary factors:

  • Chemical Instability : The multiple all-cis double bonds in the fatty acid backbone are highly susceptible to oxidation.[1][2]

  • Reaction Complexity : The multi-step process, involving carboxylic acid activation and subsequent thioesterification with Coenzyme A (CoA), presents numerous points where yield can be compromised.[3][4]

This guide is structured to walk you through a logical diagnostic process, from verifying your starting materials to optimizing the final purification.

General Synthesis Pathway

The chemical synthesis of a fatty acyl-CoA from a free fatty acid generally proceeds through a two-step process. First, the carboxylic acid is "activated" to create a more reactive intermediate. This intermediate then undergoes nucleophilic attack by the thiol group of Coenzyme A to form the final thioester product.[5][6]

FA Polyunsaturated Fatty Acid ACTIVATION Step 1: Carboxylic Acid Activation FA->ACTIVATION INTERMEDIATE Activated Intermediate (e.g., Acyl Anhydride, Acyl-AMP) ACTIVATION->INTERMEDIATE COUPLING Step 2: Thioesterification INTERMEDIATE->COUPLING PRODUCT Target Acyl-CoA Product COUPLING->PRODUCT COA Coenzyme A (HS-CoA) COA->COUPLING

Caption: General workflow for fatty acyl-CoA synthesis.

Frequently Asked Questions (FAQs)

Q1: My overall yield is extremely low after the final purification. What are the most common culprits?

Low overall yield is typically a cumulative problem. The most frequent causes are:

  • Oxidative Degradation : The polyunsaturated fatty acid starting material or the final product may have degraded due to exposure to atmospheric oxygen.[2]

  • Inefficient Activation : The initial carboxylic acid activation step may be incomplete, leaving unreacted starting material.[7]

  • Poor Coupling : The thioesterification reaction between the activated fatty acid and Coenzyme A can be inefficient.

  • Product Hydrolysis : The thioester bond is labile and can be cleaved during workup or purification if the pH is not controlled.[8]

  • Purification Losses : The amphipathic nature of long-chain acyl-CoAs can lead to significant loss on columns or glassware.[9]

Q2: How can I be sure my starting polyunsaturated fatty acid is of high quality and hasn't degraded?

Purity is paramount. Before starting the synthesis, verify the integrity of the fatty acid using ¹H NMR to check for the absence of oxidation byproducts and to confirm the stereochemistry of the double bonds. Gas Chromatography (GC) can also be used to assess purity. Always source high-purity starting materials and handle them under an inert atmosphere (argon or nitrogen).

Q3: The synthesis appears to work based on TLC or crude LC-MS, but I lose most of my product during HPLC purification. Why?

This is a common issue. Long-chain acyl-CoAs are amphipathic and can behave like detergents, leading to poor chromatographic peak shape, irreversible binding to the stationary phase, or aggregation. To mitigate this, ensure your mobile phases are properly buffered (a slightly acidic pH of 4.5-5.5 is often ideal) and consider using a lower-retention C8 or C4 column instead of a C18 column. Adding a moderate amount of an organic modifier can also help.[9]

Troubleshooting Workflow

When faced with low yield, a systematic approach is essential. Use the following decision tree to diagnose the problem area in your synthesis.

cluster_0 Pre-Reaction Checks cluster_1 Reaction Monitoring cluster_2 Post-Reaction Checks START Low Final Yield CHECK_FA Is Fatty Acid pure? (NMR, GC) START->CHECK_FA CHECK_COA Is CoA active? (Thiol Assay) CHECK_FA->CHECK_COA Yes CHECK_SOLVENTS Are solvents anhydrous & degassed? CHECK_COA->CHECK_SOLVENTS Yes CHECK_ACTIVATION Did activation proceed? (TLC, LC-MS) CHECK_SOLVENTS->CHECK_ACTIVATION Yes CHECK_COUPLING Is Acyl-CoA forming? (LC-MS) CHECK_ACTIVATION->CHECK_COUPLING Yes CHECK_WORKUP Was workup pH controlled? CHECK_COUPLING->CHECK_WORKUP Yes CHECK_PURIFICATION Is purification method optimized? CHECK_WORKUP->CHECK_PURIFICATION Yes OPTIMIZE_PURIFICATION Optimize Purification (SPE, HPLC) CHECK_PURIFICATION->OPTIMIZE_PURIFICATION No

Caption: A logical workflow for troubleshooting low yield.

In-Depth Troubleshooting Guides

Integrity of Starting Materials

Issue: Degradation of the polyunsaturated fatty acid (PUFA) starting material.

  • Causality : The all-cis methylene-interrupted double bonds are highly prone to auto-oxidation, a radical chain reaction initiated by oxygen, light, or trace metals.[2] This process destroys the starting material and introduces impurities that can inhibit subsequent reactions.

  • Troubleshooting Protocol: Verifying PUFA Integrity

    • Visual Inspection : High-purity PUFAs should be colorless oils. A yellow tint can indicate oxidation.

    • Inert Handling : Always handle the PUFA under a stream of inert gas (argon or nitrogen). Use glass syringes or cannulas for transfers.

    • Storage : Store the PUFA at -80°C under argon in a sealed amber vial.

    • Solvent Quality : Use anhydrous, degassed solvents for all reactions. Solvents can be degassed by sparging with argon for 30 minutes.

    • Analytical Verification : Before use, run a quick ¹H NMR. Look for the characteristic bis-allylic proton signals. Disappearance or broadening of these signals can indicate oxidation.

Issue: Inactive Coenzyme A.

  • Causality : The free thiol group on Coenzyme A is its reactive center. It can oxidize to form a disulfide dimer (CoA-S-S-CoA), rendering it inactive for thioesterification.

  • Troubleshooting Protocol: Assessing CoA Activity

    • Source : Use CoA from a reputable supplier and preferably from a new, unopened batch.

    • Storage : Store CoA as a lyophilized powder at -20°C or below.

    • Thiol Quantification (Ellman's Test) : You can quantify the free thiol content using DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)). A low free thiol concentration indicates significant oxidation.

    • Positive Control Reaction : Perform the synthesis using a simple, stable saturated fatty acid like palmitic acid. Successful formation of Palmitoyl-CoA confirms that the CoA and other reagents are active.[8]

Carboxylic Acid Activation & Thioesterification

Issue: Incomplete activation of the fatty acid.

  • Causality : The carboxylate of a fatty acid is not reactive enough to be attacked by a thiol. It must first be converted into a good leaving group.[7][10] If this activation is inefficient, the subsequent coupling reaction will fail. This step is also highly sensitive to moisture.

  • Solution :

    • Choice of Activating Agent : The choice of coupling agent is critical. A mixed anhydride method is often effective.

    • Strict Anhydrous Conditions : Ensure all glassware is oven-dried and the reaction is run under a positive pressure of inert gas. Use anhydrous solvents.

Activation Method Reagents Advantages Considerations
Mixed Anhydride Isobutyl chloroformate, N-Methylmorpholine (NMM)High reactivity, clean reaction.Highly moisture-sensitive.
Carbodiimide EDC, HOBt/NHSTolerant of more functional groups.Can be difficult to remove byproducts.
Acyl-AMP (Enzymatic) Acyl-CoA Synthetase, ATPHighly specific, aqueous conditions.Requires specific enzyme, potential for inhibition.[8]
  • Troubleshooting Protocol: Monitoring the Activation Step

    • Set up the activation reaction (e.g., fatty acid + NMM + isobutyl chloroformate) in an anhydrous solvent like THF at -15°C.

    • After 15-20 minutes, take a small aliquot of the reaction mixture.

    • Quench the aliquot with a primary amine (e.g., benzylamine).

    • Analyze the quenched sample by TLC or LC-MS. The formation of the corresponding amide indicates that the mixed anhydride intermediate was successfully formed.

Issue: Low efficiency in the thioesterification (coupling) step.

  • Causality : Even with successful activation, the transfer of the acyl group to CoA can be sluggish. Side reactions, such as hydrolysis of the activated intermediate by trace water, can compete with the desired reaction.

  • Solution :

    • Reagent Stoichiometry : Use a slight excess (1.1-1.2 equivalents) of the activated fatty acid relative to Coenzyme A.

    • Temperature Control : Perform the coupling at a controlled temperature, typically starting at 0°C and allowing it to slowly warm to room temperature.

    • Reaction Monitoring : Track the disappearance of CoA and the appearance of the product by HPLC with UV detection (monitoring at 260 nm for the adenine ring of CoA) or by LC-MS.[9]

Product Workup and Purification

Issue: Degradation of the Acyl-CoA product during workup.

  • Causality : The thioester bond is susceptible to hydrolysis, especially under basic or strongly acidic conditions. The polyunsaturated chain remains vulnerable to oxidation.

  • Troubleshooting Protocol: Stable Product Workup

    • Quenching : Quench the reaction by adding a slightly acidic buffer (e.g., pH 5.0 citrate buffer). Avoid strong acids.

    • Extraction : If an extraction is necessary, use degassed solvents and perform the steps quickly.

    • pH Maintenance : Throughout the workup and purification, maintain the aqueous phase pH between 4.5 and 6.0 to maximize thioester stability.[9]

Issue: Poor recovery after purification.

  • Causality : Long-chain acyl-CoAs are notoriously difficult to purify. Their amphipathic nature causes them to stick to surfaces and behave poorly during chromatography.

  • Troubleshooting Protocol: Solid-Phase Extraction (SPE) Purification

    • This protocol is adapted from methods designed for extracting long-chain acyl-CoAs from tissues and offers a good starting point for purification.[9]

    • Column Choice : Use a C18 SPE cartridge.

    • Conditioning : Condition the cartridge sequentially with methanol, water, and finally a slightly acidic buffer (e.g., 50 mM KH₂PO₄, pH 4.9).

    • Loading : Load the crude reaction mixture (dissolved in the conditioning buffer) onto the cartridge.

    • Washing : Wash the cartridge with the acidic buffer to remove water-soluble impurities like unreacted CoA. Then, wash with a low percentage of organic solvent (e.g., 10-20% acetonitrile in the acidic buffer) to remove less polar impurities.

    • Elution : Elute the target this compound with a higher concentration of organic solvent, such as 70-80% acetonitrile or 2-propanol.[9]

    • Analysis : Analyze the eluted fractions by HPLC or LC-MS to confirm the presence and purity of the product.

By systematically addressing each of these potential failure points, you can effectively diagnose and resolve the causes of low yield in your synthesis, leading to a more robust and reproducible protocol.

References

Technical Support Center: Advanced Strategies for Resolving Co-eluting Peaks in VLCFA-CoA Lipidomics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving the complex challenge of co-eluting peaks in the lipidomics analysis of Very Long-Chain Fatty Acyl-Coenzyme As (VLCFA-CoAs). This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of VLCFA-CoA quantification and identification. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to make informed decisions in your method development.

Introduction: The Challenge of VLCFA-CoA Co-elution

Very long-chain fatty acyl-CoAs (VLCFA-CoAs) are critical intermediates in lipid metabolism, and their dysregulation is implicated in numerous metabolic diseases. Their analysis via liquid chromatography-mass spectrometry (LC-MS) is challenging due to their structural similarity and low abundance. A primary obstacle is co-elution , where multiple VLCFA-CoA species or interfering compounds are not adequately separated by the chromatography system, leading to overlapping peaks that compromise accurate identification and quantification.[1][2][3]

This guide provides a structured approach to diagnosing and resolving co-elution, from fundamental chromatographic principles to advanced separation technologies.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding co-elution in VLCFA-CoA analysis.

Q1: What are the typical causes of peak co-elution in my VLCFA-CoA analysis?

Answer: Co-elution in VLCFA-CoA analysis stems from two primary sources:

  • Chromatographic Co-elution: This occurs when the liquid chromatography (LC) method fails to separate molecules with similar physicochemical properties.[3] For VLCFA-CoAs, which are amphipathic molecules with a bulky, polar Coenzyme A head group and a long, nonpolar acyl chain, separation is a delicate balance. Species with the same chain length but different degrees of saturation (e.g., C24:0-CoA and C24:1-CoA) often have very similar retention times on standard reversed-phase columns.[4]

  • Isobaric & Isomeric Co-elution: This is a mass spectrometry challenge where different molecules have the same nominal mass-to-charge ratio (m/z).[5][6]

    • Isobars: Different chemical formulas, same nominal mass. For example, the 13C isotope of one lipid can be isobaric with another lipid.[6]

    • Isomers: Same chemical formula, different structure. This is highly common in lipids, such as distinguishing between C18:1(n-9)-CoA and C18:1(n-7)-CoA. These cannot be resolved by mass alone and require chromatographic separation or advanced MS techniques.

Q2: My chromatogram shows a peak with a "shoulder." Is this co-elution?

Answer: Yes, a shoulder on a peak is a classic indicator of incomplete chromatographic separation.[1][2] It suggests that a second, less abundant compound is eluting very closely to your primary analyte of interest. While a symmetrical peak can still hide a perfect co-elution, a shoulder is a definitive visual cue that your method's resolution needs improvement.[2]

Q3: How can I confirm if my seemingly "pure" peak is actually a result of co-elution?

Answer: Visual inspection is not enough. You must use your detector's capabilities to assess peak purity.

  • Mass Spectrometry (MS) Confirmation: The most effective method is to examine the mass spectra across the entire peak. If the peak is pure, the mass spectrum at the beginning, apex, and end of the peak should be identical. If different ions or ion ratios appear across the peak profile, co-elution is occurring.[2]

  • Diode Array Detector (DAD/PDA): If using UV detection, a DAD can acquire UV spectra across the peak. A peak purity algorithm can then compare these spectra.[2] If the spectra differ, it indicates the presence of multiple compounds with different chromophores.

Troubleshooting Guides & Protocols

This section provides detailed, step-by-step guides to systematically resolve co-elution issues.

Guide 1: Optimizing Liquid Chromatography for Enhanced Separation

The foundation of resolving co-elution lies in robust chromatography. VLCFA-CoAs are typically analyzed using reversed-phase (RP) chromatography.[7] The goal is to manipulate the separation parameters to improve the resolution between closely eluting species.

Workflow for LC Optimization

cluster_0 LC Optimization Workflow A Start: Co-elution Observed B Step 1: Adjust Mobile Phase Gradient A->B C Is separation adequate? B->C D Step 2: Change Mobile Phase Solvent C->D No I Separation Optimized C->I Yes E Is separation adequate? D->E F Step 3: Evaluate Column Chemistry E->F No E->I Yes G Is separation adequate? F->G H Step 4: Adjust Flow Rate & Temperature G->H No G->I Yes H->I J END I->J

Caption: A systematic workflow for troubleshooting co-elution by optimizing LC parameters.

Protocol 1.1: Gradient Optimization

The mobile phase gradient is the most powerful tool for altering selectivity in reversed-phase LC.[1] For VLCFA-CoAs, which have long hydrophobic tails, subtle changes can yield significant results.

  • Establish a Baseline: Start with a standard gradient. A common mobile phase system is A: 15 mM Ammonium Hydroxide (NH₄OH) in water and B: 15 mM NH₄OH in acetonitrile (ACN).[8]

    • Rationale: The basic pH helps to keep the phosphate groups of Coenzyme A in a consistent, deprotonated state, improving peak shape.

  • Scouting Run: Perform a fast, broad gradient (e.g., 20% to 95% B in 5 minutes) to determine the elution window of your VLCFA-CoAs.

  • Shallow the Gradient: Based on the scouting run, create a much shallower gradient across the elution window of the co-eluting peaks. If your peaks of interest elute between 40% and 50% B, flatten the gradient in that region.

    • Rationale: A shallower gradient increases the difference in mobile phase composition experienced by each analyte as it travels through the column, allowing more time for differential partitioning into the stationary phase, thus improving resolution.

Table 1: Example Gradient Modifications for Resolving C22:0-CoA and C22:1-CoA

ParameterInitial Fast GradientOptimized Shallow GradientRationale
Time (min) % Acetonitrile (B) % Acetonitrile (B)
0.02020Initial hold for equilibration.
1.02040Rapid ramp to the start of the elution window.
5.09545Shallow gradient (1%/min) to enhance separation.
5.59595Rapid ramp to wash the column.
7.02020Re-equilibration.
Protocol 1.2: Column Chemistry Evaluation

If gradient optimization is insufficient, the stationary phase chemistry is the next variable to address.

  • Standard C18: Most methods start with a C18 (octadecylsilane) column, which separates primarily based on hydrophobicity.[7]

  • Alternative Phases:

    • C8 Column: A shorter alkyl chain can provide different selectivity for the bulky VLCFA-CoAs.[8]

    • Phenyl-Hexyl Column: This phase offers π-π interactions in addition to hydrophobic interactions.[7] This can be highly effective for separating unsaturated from saturated VLCFA-CoAs due to the interaction with the double bonds in the acyl chain.[7]

    • Rationale: Changing the stationary phase alters the primary mode of interaction between the analyte and the column, which can dramatically change the elution order and resolve co-eluting compounds.[1]

Guide 2: Leveraging Mass Spectrometry for Isobaric Resolution

When chromatographic separation is incomplete or impossible (in the case of some isomers), the mass spectrometer can be used to differentiate co-eluting species.

Technique 2.1: High-Resolution Mass Spectrometry (HRMS)

Using an instrument like an Orbitrap or a Q-TOF allows for high-resolution accurate mass (HRAM) measurements.[5][9]

  • Application: HRMS can resolve isobaric compounds that have very small differences in their exact mass. For example, it can distinguish between a protonated species [M+H]⁺ and a sodiated species [M+Na]⁺ of another lipid that have the same nominal mass.[5][10]

  • Protocol:

    • Acquire data in full scan mode with the highest possible resolution (e.g., >70,000).

    • Extract ion chromatograms using the precise calculated mass for each potential isobaric species (e.g., to four or five decimal places).

    • If distinct chromatographic profiles appear for each exact mass, you have successfully resolved the isobars.

Technique 2.2: Tandem Mass Spectrometry (MS/MS)

MS/MS provides an additional layer of specificity by fragmenting the precursor ion and analyzing its product ions.[5][10]

  • Application: Even if two VLCFA-CoA isomers co-elute and have the same precursor mass, they may produce different fragment ions or different ratios of fragment ions upon collision-induced dissociation (CID).

  • Protocol:

    • Determine the precursor m/z for your co-eluting peaks.

    • Perform a product ion scan experiment to obtain the full fragmentation pattern. VLCFA-CoAs typically show a characteristic neutral loss of 507 Da corresponding to the Coenzyme A headgroup.[4]

    • Develop a Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) method using unique precursor-product transitions for each isomer, if available. This allows for quantification of one isomer in the presence of the other.

Guide 3: Advanced Separation with Ion Mobility Spectrometry (IMS)

Ion Mobility Spectrometry (IMS) is a powerful technique that separates ions in the gas phase based on their size, shape, and charge.[11][12] When coupled with LC-MS, it provides an additional dimension of separation, often resolving isomers that are indistinguishable by LC and MS alone.[13][14]

How IMS Works

cluster_0 Ion Mobility Spectrometry (IMS) Workflow A LC Eluent Enters MS Source Ionization B Ions Enter IMS Cell Pulsed into Drift Tube A->B C Gas-Phase Separation Ions travel through buffer gas under electric field Compact ions travel faster Bulky ions travel slower B->C D Separated Ions Enter Mass Analyzer Detection based on m/z C->D E Data Output Provides m/z, Retention Time, and Drift Time (CCS) D->E

Caption: The workflow of Ion Mobility Spectrometry coupled with mass spectrometry.

  • Key Benefit: IMS separates ions on a millisecond timescale, making it fully compatible with UHPLC run times.[11] It can separate lipid isomers that differ only in the position of a double bond or branching, as these subtle structural changes affect the ion's rotationally averaged collision cross-section (CCS) in the gas phase.[11][14]

  • Application Protocol:

    • Incorporate the IMS dimension into your LC-MS workflow.

    • Acquire data, which will now be four-dimensional (Retention Time, m/z, Ion Mobility Drift Time, and Intensity).[14]

    • The co-eluting species may now be separated in the ion mobility dimension. This allows for the extraction of clean mass spectra and chromatograms for each individual compound.

    • The measured drift time can be converted to a CCS value, which is a robust and characteristic physicochemical property that can be used to increase confidence in lipid identification.[11][14]

Guide 4: Optimizing Sample Preparation to Reduce Interferences

Complex biological matrices can introduce numerous endogenous compounds that may co-elute with your VLCFA-CoAs.[15] A clean sample is essential for a successful analysis.

  • Extraction: A common method for acyl-CoAs involves protein precipitation and liquid-liquid extraction.[16] An effective protocol involves homogenization in a buffer followed by extraction with organic solvents like acetonitrile and isopropanol.

  • Solid-Phase Extraction (SPE): For particularly complex matrices like tissue homogenates, SPE can be used for cleanup. A C18 or mixed-mode SPE cartridge can be used to bind the VLCFA-CoAs while washing away more polar interfering compounds. The VLCFA-CoAs are then eluted with a high-organic solvent.

  • High-Speed Centrifugation: For samples with high lipid content, high-speed centrifugation can help to pellet and remove a significant portion of interfering lipids, such as triglycerides, from the supernatant before extraction.[17]

References

Technical Support Center: Best Practices for the Long-Term Storage of 2-trans-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the handling and long-term storage of 2-trans-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical reagent in your experiments. Here, we provide in-depth answers to frequently asked questions and a troubleshooting guide based on established principles of lipid biochemistry and our experience with long-chain polyunsaturated fatty acyl-CoAs (LC-PUFA-CoAs).

Introduction: The Challenge of Storing a Biologically Active Lipid

This compound is a very long-chain polyunsaturated fatty acyl-coenzyme A. Its structure, featuring a high-energy thioester bond and multiple cis-double bonds, makes it both a potent biological molecule and a compound susceptible to degradation. Proper storage is paramount to prevent chemical changes that can lead to experimental artifacts and a loss of biological activity. The two primary modes of degradation are hydrolysis of the thioester bond and oxidation of the polyunsaturated acyl chain.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the long-term storage of this compound?

For long-term stability, it is strongly recommended to store this compound at -80°C .[1][2] While storage at -20°C may be suitable for shorter periods, -80°C significantly slows down both hydrolytic and oxidative degradation processes.[3][4] Refrigeration at 4°C is not recommended for anything other than immediate, short-term use (i.e., within a few hours).[5]

Q2: Should I store the compound as a dry powder or in a solvent?

Polyunsaturated lipids like this one are highly susceptible to oxidation when stored as a powder because they can be hygroscopic, attracting moisture that can facilitate degradation.[6] Therefore, it is best practice to dissolve the entire contents of the vial in a suitable organic solvent upon receipt, and then store the resulting solution.[6]

Q3: What is the best solvent for creating a stock solution for long-term storage?

For creating a stock solution of the purified standard, high-purity methanol has been shown to provide good stability for acyl-CoAs.[1][7] Anhydrous ethanol or a mixture of chloroform and methanol can also be used, depending on your experimental needs. It is crucial to use high-purity, degassed solvents to minimize exposure to oxygen and reactive species.

Q4: How should I prepare working solutions for my experiments?

For aqueous-based assays, it is advisable to prepare fresh working solutions for each experiment. Due to the lability of the thioester bond in water, some researchers even prepare aqueous solutions twice daily.[8] If a buffered working solution is required, a mixture such as 50% methanol / 50% 50 mM ammonium acetate (pH 7) can enhance stability compared to purely aqueous solutions.[7] Avoid alkaline or strongly acidic buffers, as these conditions can catalyze the hydrolysis of the thioester bond.[1][7]

Q5: How do freeze-thaw cycles impact the stability of my sample?

Freeze-thaw cycles should be strictly minimized as they are a major contributor to the degradation of acyl-CoAs.[1] During the freezing process, solutes like buffers and salts become concentrated in the unfrozen liquid phase, leading to significant pH shifts that can accelerate hydrolysis.[1] To avoid this, it is imperative to aliquot your stock solution into single-use volumes immediately after preparation. This practice ensures that you only thaw the amount needed for a given experiment, preserving the integrity of the main stock.[1][8]

Q6: Does the "2-trans" double bond affect the stability of the molecule?

The 2-trans configuration is a key intermediate in the mitochondrial β-oxidation of fatty acids.[9] From a thermodynamic perspective, trans double bonds are more stable than cis double bonds. While this may confer some slight resistance to isomerization compared to an all-cis configuration, the primary stability concerns remain the oxidation of the four cis double bonds and the hydrolysis of the thioester linkage. Therefore, the same stringent storage precautions should be applied.

Troubleshooting Guide

This section addresses common issues encountered during the storage and use of this compound.

Observed Issue Potential Cause(s) Recommended Solution(s)
Loss of biological activity in my assay 1. Hydrolysis of the thioester bond: This is a common issue, especially if the compound was stored in an aqueous solution or subjected to multiple freeze-thaw cycles.[1] 2. Oxidation of the acyl chain: Exposure to air (oxygen) can lead to the formation of peroxides and other byproducts that may inhibit enzymes or alter biological function.[2][10]1. Prepare fresh working solutions: For aqueous assays, always make a fresh dilution from your -80°C organic stock.[8] 2. Verify stock integrity: Use an analytical method like LC-MS/MS to check for the presence of the correct molecular weight and for signs of degradation products. 3. Handle with care: Always work on ice and use degassed buffers to minimize oxidation.[2]
Unexpected peaks in my LC-MS/MS analysis 1. Oxidative degradation: Oxidation can lead to a variety of byproducts with different masses (e.g., addition of oxygen atoms).[11] 2. Hydrolysis: You may see a peak corresponding to the free fatty acid and another for Coenzyme A. 3. Isomerization: Although less common under proper storage, exposure to light or heat could potentially cause cis-trans isomerization of the other double bonds.1. Review storage history: Check for any deviations from the recommended -80°C storage in an inert atmosphere. 2. Use antioxidants: For some applications, the inclusion of a small amount of an antioxidant like butylated hydroxytoluene (BHT) in the storage solvent can mitigate oxidation.[2] 3. Ensure inertness: Overlay your stock solution with an inert gas like argon or nitrogen before sealing and freezing.[6]
Difficulty dissolving the compound 1. Incorrect solvent choice: This is a very long-chain acyl-CoA and may have limited solubility in certain solvents. 2. Precipitation at low temperatures: The compound may be precipitating out of solution during storage at -80°C.1. Confirm solvent compatibility: Methanol or ethanol are generally good starting points. Gentle warming and vortexing may be required. 2. Check for precipitation: Before use, ensure the solution is completely clear upon warming to room temperature. If precipitation is observed, gently warm and vortex to redissolve before taking an aliquot.
Inconsistent results between experiments 1. Repeated freeze-thaw cycles: Thawing and refreezing the main stock solution will lead to progressive degradation and lower concentrations over time.[1] 2. Inaccurate pipetting: Due to its amphipathic nature, this compound can be challenging to pipette accurately.1. Strictly use single-use aliquots: This is the most critical step for ensuring consistency.[1][8] 2. Use proper pipetting technique: Use low-retention pipette tips and ensure your pipettes are calibrated.

Experimental Protocols & Methodologies

Protocol 1: Preparation and Aliquoting of a Stock Solution
  • Equilibrate: Allow the vial containing the lyophilized powder of this compound to come to room temperature before opening to prevent condensation of atmospheric moisture.

  • Solvent Addition: Add a precise volume of high-purity, anhydrous methanol to create a stock solution of a desired concentration (e.g., 1-10 mM). Ensure complete dissolution by gentle vortexing.

  • Inert Gas Purge: Gently flush the headspace of the vial with an inert gas (argon or nitrogen) for 15-30 seconds to displace oxygen.

  • Aliquoting: Immediately dispense the stock solution into single-use, amber glass vials with Teflon-lined caps. The volume of each aliquot should be appropriate for a single experiment.

  • Flash Freezing: Snap-freeze the aliquots in liquid nitrogen.

  • Long-Term Storage: Transfer the frozen aliquots to a -80°C freezer for long-term storage.

Protocol 2: Assessing Stability via LC-MS/MS

This protocol provides a framework for users who need to validate the stability of their stored compound.

  • Sample Preparation:

    • T0 (Baseline): Immediately after preparing the stock solution (Protocol 1), take one aliquot, dilute it to a working concentration (e.g., 1-10 µM) in 50% methanol / 50% 50 mM ammonium acetate (pH 7), and analyze it immediately via LC-MS/MS.

    • Stored Samples: After a defined storage period (e.g., 1, 3, 6 months) at -80°C, retrieve one aliquot. Allow it to thaw on ice, and then prepare a dilution in the same manner as the T0 sample.

  • LC-MS/MS Analysis:

    • Use a suitable C18 reversed-phase column for separation.

    • Employ a gradient elution, for example, using a mobile phase system of (A) 10 mM ammonium acetate in water and (B) 10 mM ammonium acetate in 90:10 acetonitrile:water.

    • In the mass spectrometer, use electrospray ionization (ESI) in positive ion mode and monitor for the parent ion of this compound.

    • Also, scan for potential degradation products, such as the free fatty acid and oxidized versions of the parent molecule.

  • Data Analysis:

    • Compare the peak area of the parent compound in the stored samples to the T0 sample to quantify any degradation.

    • A significant decrease in the parent peak area or the appearance of new peaks corresponding to degradation products indicates instability.

Visualizing Degradation Pathways and Workflows

Primary Degradation Pathways Molecule 2-trans-9,12,15,18-all-cis- Tetracosapentaenoyl-CoA Hydrolysis Hydrolysis of Thioester Bond Molecule->Hydrolysis H₂O, pH extremes, Freeze-Thaw Cycles Oxidation Oxidation of Acyl Chain Molecule->Oxidation O₂, Light, Heat, Metal Ions FFA Free Fatty Acid Hydrolysis->FFA CoA Coenzyme A Hydrolysis->CoA Peroxides Lipid Peroxides Oxidation->Peroxides Free Radical Attack Secondary_Products Aldehydes, etc. Peroxides->Secondary_Products Decomposition Recommended Storage Workflow Start Receive Compound (Lyophilized Powder) Dissolve Dissolve in Anhydrous Methanol Start->Dissolve Inert Purge with Inert Gas (Ar/N₂) Dissolve->Inert Aliquot Aliquot into Single-Use Vials Inert->Aliquot Freeze Snap-Freeze in Liquid Nitrogen Aliquot->Freeze Store Store at -80°C Freeze->Store Use Thaw Single Aliquot on Ice for Experiment Store->Use As Needed

References

Validation & Comparative

A Comparative Guide to the Validation of 2-trans-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA as a Biomarker for Peroxisomal Disorders

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 2-trans-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA as a promising biomarker for the diagnosis and monitoring of peroxisomal disorders. We will explore the biochemical rationale for its use, compare its diagnostic performance against established biomarkers, and provide detailed experimental protocols for its validation.

The Critical Need for Advanced Biomarkers in Peroxisomal Disorders

Peroxisomal disorders are a group of inherited metabolic diseases resulting from either a failure in peroxisome biogenesis or a deficiency in a single peroxisomal enzyme.[1][2] These organelles are crucial for various metabolic functions, including the alpha- and beta-oxidation of fatty acids and the synthesis of ether phospholipids and bile acids.[3] Consequently, their dysfunction leads to a broad spectrum of clinical presentations, from severe neonatal conditions like Zellweger syndrome to later-onset neurological disorders.[4][5]

The traditional diagnostic approach for peroxisomal disorders has relied on measuring biomarkers such as very long-chain fatty acids (VLCFAs), phytanic acid, pristanic acid, and pipecolic acid in plasma or other bodily fluids.[1][4][5] However, these markers can have limitations. For instance, VLCFA levels can be influenced by diet and may not be abnormal in all patients, especially those with milder phenotypes or at later stages of the disease.[6][7] This has driven the search for more specific and reliable biomarkers that directly reflect the underlying metabolic defect.

This compound: A Direct Window into Peroxisomal Beta-Oxidation

Peroxisomes are uniquely responsible for the beta-oxidation of specific fatty acids, including VLCFAs and branched-chain fatty acids.[8][9] This metabolic pathway involves a series of enzymatic reactions that shorten the fatty acid chain.[9][10] this compound is a key intermediate in the beta-oxidation of C24:5n-6 fatty acids. Its metabolism is dependent on the proper functioning of the D-bifunctional protein (DBP), also known as multifunctional protein 2 (MFP2).[11] In individuals with a deficiency in DBP or other defects in the peroxisomal beta-oxidation pathway, this intermediate accumulates. This accumulation is a direct and specific consequence of the enzymatic block, making it a highly targeted biomarker for these conditions.

Diagram: Peroxisomal Beta-Oxidation and the Role of Tetracosapentaenoyl-CoA

G cluster_0 Peroxisomal Beta-Oxidation Pathway A C24:5n-6 Acyl-CoA B Acyl-CoA Oxidase (ACOX) A->B C 2-trans-Enoyl-CoA B->C D D-Bifunctional Protein (MFP2/DBP) (Hydratase Activity) C->D J Accumulation of This compound C->J E 3-Hydroxyacyl-CoA D->E F D-Bifunctional Protein (MFP2/DBP) (Dehydrogenase Activity) E->F G 3-Ketoacyl-CoA F->G H Thiolase G->H I Chain-shortened Acyl-CoA + Acetyl-CoA H->I

Caption: Simplified pathway of C24:5n-6 beta-oxidation in peroxisomes.

Comparative Analysis of Biomarkers for Peroxisomal Disorders

The validation of any new biomarker necessitates a thorough comparison with existing diagnostic standards. The table below outlines the performance characteristics of this compound relative to established biomarkers for peroxisomal disorders.

BiomarkerSensitivitySpecificityMethod of DetectionAdvantagesDisadvantages
VLCFAs (C26:0, C24:0) Moderate to High[12]ModerateGas Chromatography-Mass Spectrometry (GC-MS)Well-established, widely available.Can be influenced by diet; may be normal in some patients.[6][7]
Pristanic & Phytanic Acids High for specific disorders (e.g., Refsum disease, DBP deficiency)[13]High for specific disordersGC-MSDiagnostic for specific alpha- and beta-oxidation defects.[13]Not a universal marker for all peroxisomal disorders.
Bile Acid Intermediates (DHCA, THCA) High for ZSD, DBP, AMACR, SCPx deficiencies[1]High for specific disordersLC-MS/MSIndicates defects in bile acid synthesis.Can be normal in milder phenotypes.[1]
Pipecolic Acid ModerateLow to ModerateAmino Acid AnalysisCan be elevated in peroxisome biogenesis disorders.[5]Lacks specificity; can be elevated in other conditions.
This compound Potentially HighHighLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Direct measure of a specific peroxisomal beta-oxidation step; high specificity for DBP deficiency.Technically demanding assay; not yet widely available in clinical labs.[14][15][16]

Experimental Validation of this compound

The accurate quantification of acyl-CoA species like this compound from biological matrices requires a sensitive and specific analytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.[14][16][17]

Diagram: Experimental Workflow for Biomarker Validation

G cluster_0 Sample Collection & Preparation cluster_1 Analyte Extraction cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis & Interpretation A Patient Sample (Fibroblasts/Plasma) B Homogenization / Lysis A->B C Internal Standard Spiking B->C D Solid Phase Extraction (SPE) C->D E Elution & Evaporation D->E F Chromatographic Separation (UPLC) E->F G Tandem Mass Spectrometry (MS/MS) Detection F->G H Quantification via Calibration Curve G->H I Comparison to Controls H->I J Clinical Correlation I->J

Caption: Workflow for the quantification of this compound.

Step-by-Step Protocol for LC-MS/MS Analysis
  • Sample Preparation:

    • For cultured fibroblasts, cells are harvested, washed, and then lysed through sonication or homogenization in a suitable buffer.

    • For plasma samples, proteins are precipitated using a cold organic solvent like acetonitrile.

    • A known quantity of a stable isotope-labeled internal standard (e.g., ¹³C-labeled analog) is added to all samples, calibration standards, and quality controls to correct for analytical variability.[17]

  • Solid Phase Extraction (SPE):

    • The sample lysate or supernatant is loaded onto an SPE cartridge.

    • The cartridge is washed with a weak solvent to remove interfering substances like salts and phospholipids.

    • The acyl-CoAs are then eluted with a stronger organic solvent.

    • The eluate is evaporated to dryness under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • The dried extract is reconstituted in a suitable solvent and injected into an ultra-high-performance liquid chromatography (UPLC) system.[17]

    • The analyte is separated from other molecules on a C8 or C18 reversed-phase column using a gradient elution of mobile phases (e.g., water and acetonitrile with formic acid).[17]

    • The eluent from the UPLC is directed into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Specific precursor-to-product ion transitions for both the target analyte and the internal standard are monitored for highly selective and sensitive quantification.[14][18]

  • Data Analysis:

    • A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibration standards.

    • The concentration of the analyte in the patient samples is calculated from this curve.

    • Results are compared with a reference range established from a cohort of healthy control individuals to identify pathological elevations.

Conclusion and Future Directions

The validation of this compound as a biomarker holds significant promise for improving the diagnostic accuracy for certain peroxisomal disorders, particularly D-bifunctional protein deficiency. Its high specificity, stemming from its direct role in the affected metabolic pathway, provides a distinct advantage over less direct markers. The continued refinement and standardization of LC-MS/MS methods are essential for its transition from a research tool to a routine clinical diagnostic test. Future efforts should focus on multi-center validation studies to establish robust diagnostic cut-offs and to explore its utility in monitoring disease progression and response to therapeutic interventions.

References

A Comparative Analysis of Mitochondrial and Peroxisomal Beta-Oxidation of C24:5 Fatty Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The catabolism of very-long-chain polyunsaturated fatty acids (VLC-PUFAs), such as tetracosapentaenoic acid (C24:5), is a critical metabolic process essential for maintaining lipid homeostasis and cellular function. Unlike their shorter-chain counterparts, the breakdown of these complex lipids requires a collaborative effort between two key organelles: peroxisomes and mitochondria. This guide provides an in-depth, objective comparison of the beta-oxidation of C24:5 in these two distinct cellular compartments, offering insights into their unique enzymatic machinery, regulatory mechanisms, and the experimental methodologies used to dissect their individual contributions. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals investigating lipid metabolism and related pathological conditions.

The Division of Labor: Why Both Organelles are Essential for C24:5 Breakdown

Mitochondria, the primary sites of fatty acid oxidation for energy production, are not equipped to handle the initial breakdown of fatty acids with 22 or more carbons.[1] Peroxisomes, therefore, are indispensable for the preliminary chain-shortening of VLC-PUFAs like C24:5.[1][2] Once these fatty acids are shortened to medium- or long-chain fatty acids, they can then be transported to the mitochondria for complete oxidation to acetyl-CoA, which subsequently fuels the Krebs cycle and oxidative phosphorylation.[2][3] This metabolic interplay is crucial, and its disruption can lead to the accumulation of VLC-PUFAs, a hallmark of severe genetic disorders like Zellweger syndrome.[1][4][5]

Key Mechanistic and Enzymatic Distinctions

While both organelles employ a four-step beta-oxidation cycle (dehydrogenation, hydration, dehydrogenation, and thiolysis), the enzymes and initial transport mechanisms involved are distinct.[6][7]

Fatty Acid Import:
  • Peroxisomes: C24:5 and other VLC-PUFAs are transported across the peroxisomal membrane by ATP-binding cassette (ABC) transporters, primarily ABCD1 (also known as ALDP).[6][8]

  • Mitochondria: Long-chain fatty acids enter the mitochondria via the carnitine shuttle system, which involves the concerted action of carnitine palmitoyltransferase 1 (CPT1), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase 2 (CPT2).[6][9][10] CPT1 is the rate-limiting enzyme for this process.[11][12][13]

The First Dehydrogenation Step: A Critical Divergence

The initial and most significant difference lies in the first enzymatic step of beta-oxidation:

  • Peroxisomes: The first step is catalyzed by acyl-CoA oxidase (ACOX).[1][6][14] In the case of straight-chain VLC-PUFAs like C24:5, ACOX1 is the primary enzyme involved.[2][9] This enzyme directly transfers electrons to molecular oxygen, producing hydrogen peroxide (H₂O₂) and FADH₂.[6][15] The H₂O₂ is subsequently detoxified by catalase within the peroxisome.

  • Mitochondria: In contrast, the first dehydrogenation in mitochondria is carried out by a family of acyl-CoA dehydrogenases (e.g., VLCAD, LCAD, MCAD, SCAD).[6] These enzymes transfer electrons to the electron transport chain via FAD, ultimately leading to ATP synthesis.[11]

This fundamental difference in the first enzyme has profound implications for the energy yield of beta-oxidation in each organelle. Peroxisomal beta-oxidation is not directly coupled to ATP production; instead, the energy released in the first step is dissipated as heat.[15]

Comparative Summary of Mitochondrial vs. Peroxisomal Beta-Oxidation

FeaturePeroxisomal Beta-OxidationMitochondrial Beta-Oxidation
Primary Substrates Very-long-chain fatty acids (VLCFAs, C≥22), including C24:5, branched-chain fatty acids, and dicarboxylic acids.[3][6]Short-, medium-, and long-chain fatty acids (C4-C20).[6]
Fatty Acid Import ATP-binding cassette (ABC) transporters (e.g., ABCD1).[6][8]Carnitine shuttle system (CPT1, CACT, CPT2).[6][10]
First Enzyme Acyl-CoA Oxidase (ACOX1 for straight chains), produces H₂O₂.[1][2][6]Acyl-CoA Dehydrogenases (VLCAD, LCAD, etc.), produces FADH₂ for the electron transport chain.[6]
Energy Production No direct ATP synthesis from the initial step; energy is released as heat.[15]FADH₂ and NADH produced are coupled to the electron transport chain to generate ATP.[6][11]
End Products Chain-shortened acyl-CoAs and acetyl-CoA, which are then transported to mitochondria for complete oxidation.[2][3][9]Acetyl-CoA, which enters the Krebs cycle.
Regulation Primarily regulated by substrate availability and transcriptional control via PPARα.[14]Allosteric inhibition of CPT1 by malonyl-CoA, a key intermediate in fatty acid synthesis.[16][17]

Experimental Protocols for Elucidating Organelle-Specific C24:5 Beta-Oxidation

To dissect the relative contributions of mitochondria and peroxisomes to C24:5 metabolism, a combination of subcellular fractionation and targeted assays is required.

Isolation of Peroxisomes and Mitochondria

A critical first step is the purification of intact and functional organelles from a relevant biological source, such as rat liver or cultured human fibroblasts.

Protocol for Isolation of Peroxisomes and Mitochondria from Rat Liver:

  • Homogenization: Perfuse the liver with ice-cold homogenization buffer (e.g., 0.25 M sucrose, 10 mM HEPES, pH 7.4, 1 mM EDTA) and gently homogenize using a Dounce homogenizer.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes) to pellet a crude mitochondrial fraction.

    • The supernatant from this step contains the peroxisomes and microsomes.

  • Purification of Mitochondria: Resuspend the crude mitochondrial pellet and purify further using a Percoll or sucrose density gradient.

  • Purification of Peroxisomes:

    • Centrifuge the post-mitochondrial supernatant at a high speed (e.g., 25,000 x g for 30 minutes) to obtain a light mitochondrial/peroxisomal fraction.

    • Further purify the peroxisomes from this fraction using a density gradient (e.g., Nycodenz or Percoll). A magnetic-activated cell sorting (MACS) column can also be used to remove mitochondrial contamination.[18]

  • Validation of Purity: Assess the purity of the isolated fractions by Western blot analysis using specific organelle markers (e.g., Tom20 for mitochondria, PMP70 for peroxisomes).

Measuring C24:5 Beta-Oxidation Activity

a) Radiolabeled Fatty Acid Oxidation Assay:

This classic method provides a quantitative measure of fatty acid breakdown.

  • Substrate Preparation: Synthesize or procure radiolabeled [1-¹⁴C]C24:5 fatty acid.

  • Incubation: Incubate the isolated organelles (mitochondria or peroxisomes) with the radiolabeled C24:5 in an appropriate assay buffer containing necessary cofactors (ATP, CoA, NAD+, FAD).

  • Trapping of Products:

    • For complete oxidation to CO₂, trap the evolved ¹⁴CO₂ using a base like sodium hydroxide.[19]

    • For chain-shortened products, stop the reaction with perchloric acid and measure the radioactivity in the acid-soluble fraction, which contains the shorter-chain acyl-CoAs and acetyl-CoA.[20]

  • Quantification: Measure the radioactivity in the trapped products using liquid scintillation counting.[19]

b) Seahorse XF Analyzer for Real-Time Metabolic Assessment:

Modern techniques allow for the real-time measurement of oxygen consumption rates (OCR), providing a dynamic view of metabolic activity.[18][21][22]

  • Plate Preparation: Adhere the isolated peroxisomes or mitochondria to the bottom of a Seahorse XF microplate.

  • Assay Medium: Use an appropriate assay medium containing the C24:5 substrate.

  • Measurement: The Seahorse XF Analyzer measures the OCR in real-time. An increase in OCR upon the addition of C24:5 indicates fatty acid oxidation.

  • Inhibitor Studies: To confirm the specificity of the assay, use inhibitors such as etomoxir to block mitochondrial CPT1 and thus mitochondrial beta-oxidation.[23]

c) HPLC and Mass Spectrometry for Product Analysis:

High-performance liquid chromatography (HPLC) and mass spectrometry (MS) can be used to separate and identify the specific chain-shortened products of C24:5 beta-oxidation.[24][25]

  • Sample Preparation: After the beta-oxidation assay, extract the fatty acyl-CoAs from the reaction mixture.

  • HPLC Separation: Use reverse-phase HPLC to separate the different chain-length acyl-CoAs.

  • MS Detection: Couple the HPLC to a mass spectrometer to identify and quantify the specific acyl-CoA species produced. Tandem mass spectrometry (MS/MS) can provide structural information.[26]

Visualizing the Pathways and Workflows

To further clarify the distinct yet interconnected roles of mitochondria and peroxisomes in C24:5 metabolism, the following diagrams illustrate the key pathways and experimental workflows.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome cluster_reactions C24_5_CoA C24:5-CoA Enoyl_CoA Trans-2-Enoyl-CoA C24_5_CoA->Enoyl_CoA ACOX1 FAD FAD Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA L-PBE/D-BP Enoyl_CoA->Hydroxyacyl_CoA H2O Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA L-PBE/D-BP NAD NAD+ C22_5_CoA C22:5-CoA Ketoacyl_CoA->C22_5_CoA Thiolase Acetyl_CoA_P Acetyl-CoA Mitochondria Mitochondria C22_5_CoA->Mitochondria Acetyl_CoA_P->Mitochondria FADH2 FADH2 FAD->FADH2 e- O2 O2 H2O2 H2O2 O2->H2O2 e- NADH NADH + H+ NAD->NADH C24:5 (in cytosol) C24:5 (in cytosol) C24:5 (in cytosol)->C24_5_CoA VLC-ACS ABCD1 transporter

Caption: Peroxisomal beta-oxidation pathway of C24:5 fatty acid.

Mitochondrial_Beta_Oxidation cluster_mitochondrion Mitochondrial Matrix cluster_reactions_M LCFA_CoA Long-Chain Acyl-CoA Enoyl_CoA_M Trans-2-Enoyl-CoA LCFA_CoA->Enoyl_CoA_M ACADs FAD_M FAD Hydroxyacyl_CoA_M 3-Hydroxyacyl-CoA Enoyl_CoA_M->Hydroxyacyl_CoA_M Enoyl-CoA Hydratase Enoyl_CoA_M->Hydroxyacyl_CoA_M H2O Ketoacyl_CoA_M 3-Ketoacyl-CoA Hydroxyacyl_CoA_M->Ketoacyl_CoA_M 3-Hydroxyacyl-CoA Dehydrogenase NAD_M NAD+ Shortened_Acyl_CoA Chain-Shortened Acyl-CoA Ketoacyl_CoA_M->Shortened_Acyl_CoA Thiolase Acetyl_CoA_M Acetyl-CoA Shortened_Acyl_CoA->LCFA_CoA Repeat Cycles Krebs Krebs Cycle Acetyl_CoA_M->Krebs FADH2_M FADH2 FAD_M->FADH2_M ETC Electron Transport Chain FADH2_M->ETC NADH_M NADH + H+ NAD_M->NADH_M NADH_M->ETC Long-Chain Fatty Acid\n(in cytosol) Long-Chain Fatty Acid (in cytosol) Long-Chain Fatty Acid\n(in cytosol)->LCFA_CoA Carnitine Shuttle (CPT1, CACT, CPT2)

Caption: Mitochondrial beta-oxidation pathway.

Experimental_Workflow cluster_assays Beta-Oxidation Assays start Start: Tissue/Cell Culture homogenization Homogenization start->homogenization diff_cent Differential Centrifugation homogenization->diff_cent gradient_mito Density Gradient (Mitochondria) diff_cent->gradient_mito gradient_pero Density Gradient (Peroxisomes) diff_cent->gradient_pero isolated_mito Isolated Mitochondria gradient_mito->isolated_mito isolated_pero Isolated Peroxisomes gradient_pero->isolated_pero assay_setup Assay Setup: + [1-14C]C24:5 + Cofactors isolated_mito->assay_setup isolated_pero->assay_setup radio_assay Radiolabeled Assay (Measure 14CO2 or Acid-Soluble Metabolites) assay_setup->radio_assay seahorse_assay Seahorse XF Analysis (Measure Oxygen Consumption Rate) assay_setup->seahorse_assay hplc_ms_assay HPLC-MS/MS (Identify & Quantify Chain-Shortened Products) assay_setup->hplc_ms_assay data_analysis Data Analysis & Comparative Interpretation radio_assay->data_analysis seahorse_assay->data_analysis hplc_ms_assay->data_analysis

Caption: Experimental workflow for comparative analysis.

Conclusion

The beta-oxidation of C24:5 fatty acids is a complex process that highlights the elegant metabolic cooperation between peroxisomes and mitochondria. Peroxisomes are essential for the initial chain-shortening of these VLC-PUFAs, a task that mitochondria are unable to perform. The resulting shorter-chain fatty acids are then shuttled to the mitochondria for complete oxidation and efficient energy production. Understanding the distinct enzymatic machinery, transport mechanisms, and regulatory controls in each organelle is paramount for elucidating the pathophysiology of various metabolic disorders characterized by the accumulation of very-long-chain fatty acids. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the intricate details of C24:5 metabolism, paving the way for the development of novel therapeutic strategies for these debilitating diseases.

References

A Senior Application Scientist's Guide to the Structural Confirmation of 2-trans-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of analytical methodologies for the structural confirmation of 2-trans-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA, a very-long-chain polyunsaturated fatty acyl-CoA. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of protocols to offer a strategic analysis of experimental choices, ensuring scientific integrity and fostering a deeper understanding of the underlying principles.

Introduction

The definitive structural elucidation of complex lipids such as this compound is a critical step in various fields of research, from fundamental lipid metabolism to the development of novel therapeutics. The unique structural features of this molecule—a C24:5 fatty acyl chain with a trans double bond at the 2-position and four subsequent cis double bonds—present specific analytical challenges. This guide provides a comparative overview of the most powerful techniques for its identification, with a primary focus on high-resolution mass spectrometry (HRMS) and its synergistic use with other spectroscopic and chromatographic methods.

At the heart of a robust analytical workflow is the principle of orthogonal verification. No single technique can provide absolute structural confirmation without a degree of ambiguity. Therefore, we will explore a multi-faceted approach, leveraging the strengths of several complementary methods to build an unassailable case for the identity of our target molecule.

The Central Role of High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS/MS), stands as the cornerstone for the analysis of non-volatile and thermally labile molecules like long-chain acyl-CoAs. Its ability to provide both precise mass measurement and detailed fragmentation information makes it an indispensable tool.

Core Principle: Accurate Mass and Isotopic Pattern

The initial and most fundamental piece of evidence provided by HRMS is the accurate mass of the intact molecule. For this compound (C₄₅H₇₂N₇O₁₇P₃S), the expected monoisotopic mass of the [M+H]⁺ ion can be calculated with high precision.

ParameterTheoretical Value
Formula C₄₅H₇₃N₇O₁₇P₃S⁺
Monoisotopic Mass 1112.3900

An experimentally determined mass within a narrow tolerance (typically < 5 ppm) of this theoretical value provides strong evidence for the elemental composition of the molecule. Modern Orbitrap or TOF mass analyzers can readily achieve this level of mass accuracy.

Workflow for LC-HRMS/MS Analysis

cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms High-Resolution Mass Spectrometry cluster_data_analysis Data Analysis sample Biological Matrix or Synthetic Reaction extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction sample->extraction lc_column C18 Reverse-Phase Column extraction->lc_column gradient Acetonitrile/Water Gradient with Ion-Pairing Agent ms1 Full Scan MS (MS1) (Accurate Mass of [M+H]⁺) lc_column->ms1 ms2 Tandem MS (MS/MS) (Fragmentation Analysis) ms1->ms2 Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD) elemental Elemental Composition Determination ms1->elemental fragmentation_analysis Fragmentation Pattern Interpretation ms2->fragmentation_analysis

Caption: LC-HRMS/MS workflow for acyl-CoA analysis.

Tandem Mass Spectrometry (MS/MS): Deciphering the Structure

While accurate mass confirms the elemental formula, MS/MS is crucial for elucidating the molecular structure. Acyl-CoAs exhibit characteristic fragmentation patterns that provide a wealth of information.[1][2][3]

  • Neutral Loss of 507 Da: The most diagnostic fragmentation for acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety (C₁₀H₁₃N₅O₁₀P₂), which has a neutral mass of 507.1030 Da. Observing a fragment ion corresponding to [M+H - 507.1030]⁺ is a strong indicator of an acyl-CoA.

  • Characteristic Fragment Ions: Other key fragment ions include those corresponding to the CoA moiety, such as the adenosine 3',5'-diphosphate fragment at m/z 428.0365.[4]

  • Acyl Chain Fragmentation: While less common, fragmentation along the fatty acyl chain can sometimes be observed, providing information about the location of double bonds. However, this is often challenging for polyunsaturated fatty acids due to charge migration.

Expected MS/MS Fragmentation of this compound:

Precursor Ion (m/z)Fragment Ion (m/z)Identity
1112.3900605.2870[M+H - 507.1030]⁺ (Loss of 3'-phospho-ADP)
1112.3900428.0365Adenosine 3',5'-diphosphate fragment

Orthogonal Verification: A Multi-Technique Approach

To build a truly self-validating system, HRMS data should be corroborated by other analytical techniques that probe different aspects of the molecule's structure.

Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Esters (FAMEs)

Principle: GC-MS is a powerful technique for the analysis of volatile compounds. Since acyl-CoAs are not volatile, they must first be hydrolyzed to release the free fatty acid, which is then derivatized to a more volatile form, typically a fatty acid methyl ester (FAME).[5]

Experimental Protocol: FAMEs Analysis

  • Hydrolysis: The acyl-CoA sample is subjected to alkaline hydrolysis (e.g., with methanolic KOH) to cleave the thioester bond, releasing the free fatty acid.

  • Derivatization: The free fatty acid is then esterified to its methyl ester using a reagent such as BF₃ in methanol or by acid-catalyzed methylation.[5]

  • GC-MS Analysis: The resulting FAME is analyzed by GC-MS. The retention time on a suitable capillary column (e.g., a highly polar biscyanopropyl phase) can help distinguish between different isomers.[5] The mass spectrum of the FAME will show a characteristic molecular ion and fragmentation pattern.

Expected Results for the FAME of 2-trans-9,12,15,18-all-cis-Tetracosapentaenoic Acid:

ParameterExpected Value
FAME Formula C₂₅H₄₀O₂
FAME Molecular Weight 372.3028
GC Retention Time Dependent on column and conditions, but will differ from other C24:5 isomers.
MS Fragmentation Will show a molecular ion at m/z 372 and a characteristic fragmentation pattern for a polyunsaturated FAME.

Causality Behind Experimental Choices: The choice of a highly polar GC column is critical for separating cis/trans isomers and isomers with different double bond positions.[5] Derivatization to FAMEs is necessary to increase the volatility and thermal stability of the fatty acid for GC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, making it an unparalleled tool for determining stereochemistry, including the cis/trans configuration of double bonds.[6][7]

Key NMR Observables:

  • ¹H NMR: The coupling constants (J-values) between protons on a double bond are diagnostic of its geometry. trans protons typically exhibit larger coupling constants (around 15 Hz) compared to cis protons (around 10 Hz).[8] The chemical shifts of the olefinic protons can also provide information about their position in the chain.

  • ¹³C NMR: The chemical shifts of the carbons involved in the double bonds can also be used to differentiate between cis and trans isomers.[7][9]

Expected NMR Features for this compound:

NucleusChemical Shift (ppm) RangeKey Information
¹H ~6.0 - 7.0Olefinic protons of the 2-trans double bond, showing a large J-coupling.
¹H ~5.3 - 5.5Olefinic protons of the cis double bonds, showing smaller J-couplings.
¹³C ~120 - 140Olefinic carbons, with distinct shifts for cis and trans isomers.

Workflow for NMR Analysis

cluster_sample_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_data_analysis Data Analysis sample Purified Acyl-CoA dissolution Dissolution in Deuterated Solvent (e.g., D₂O or CD₃OD) sample->dissolution nmr_acq Acquisition of ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) Spectra dissolution->nmr_acq shift_analysis Chemical Shift and Coupling Constant Analysis nmr_acq->shift_analysis structure_elucidation Determination of cis/trans Isomerism and Connectivity shift_analysis->structure_elucidation

Caption: NMR workflow for structural elucidation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy is particularly useful for detecting conjugated π-electron systems. The 2-trans-enoyl-CoA moiety contains a conjugated system (the C=C double bond conjugated with the C=O of the thioester) that absorbs UV light at a characteristic wavelength.[10][11]

Expected UV Absorbance:

  • 2-trans-enoyl-CoA: Exhibits a characteristic absorbance maximum around 260-270 nm.[12] The exact wavelength and molar absorptivity can be influenced by the solvent and the rest of the molecule.

  • Non-conjugated Acyl-CoAs: Lack this specific absorbance maximum and primarily show the absorbance of the adenine ring of the CoA moiety at around 260 nm.

The presence of a distinct shoulder or a shifted absorbance maximum compared to a saturated acyl-CoA standard can provide evidence for the 2-trans-enoyl structure.

The Importance of a Reference Standard

The most trustworthy confirmation of identity comes from direct comparison with a well-characterized, authentic reference standard. However, for a complex and potentially novel molecule like this compound, a commercially available, certified reference standard is unlikely to exist.

Strategy in the Absence of a Commercial Standard:

  • Chemical Synthesis: The most rigorous approach is to synthesize the target molecule. The synthesis of very-long-chain polyunsaturated fatty acids and their subsequent conversion to acyl-CoAs is a challenging but feasible process.[13]

  • Purification and Characterization: The synthesized material must be meticulously purified, typically by HPLC, and then thoroughly characterized using the full suite of analytical techniques described in this guide (HRMS, GC-MS of FAMEs, NMR, and UV-Vis).[1][8][14]

  • Creation of an In-House Standard: Once fully characterized, this material can serve as the in-house reference standard for all subsequent analyses.

Comparative Summary of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
LC-HRMS/MS Elemental composition, molecular weight, fragmentation pattern.High sensitivity and specificity; suitable for non-volatile compounds.Does not directly provide stereochemical information (cis/trans).
GC-MS (of FAMEs) Fatty acid chain length and degree of unsaturation; some isomeric separation.Excellent chromatographic resolution of isomers; extensive spectral libraries available for common FAMEs.Requires derivatization; potential for isomerization during sample preparation.
NMR Spectroscopy Definitive determination of cis/trans geometry; detailed structural connectivity.Unambiguous structural elucidation.Relatively low sensitivity; requires larger amounts of pure sample.
UV-Vis Spectroscopy Evidence for the conjugated 2-trans-enoyl system.Simple, rapid, and non-destructive.Provides limited structural information; susceptible to interference from other UV-absorbing species.

Conclusion

The confirmation of the identity of this compound requires a multi-pronged analytical strategy. High-resolution mass spectrometry provides the foundational evidence of elemental composition and key structural motifs through its fragmentation patterns. However, for unequivocal confirmation, particularly of the double bond geometries, orthogonal techniques are essential. GC-MS of the corresponding FAME provides complementary information on the fatty acid component, while NMR spectroscopy stands as the ultimate arbiter of stereochemistry. UV-Vis spectroscopy offers a rapid and straightforward method to confirm the presence of the 2-trans-enoyl moiety.

In the absence of a commercially available certified reference standard, the synthesis and thorough characterization of an in-house standard is the most scientifically rigorous path forward. By integrating the data from these complementary techniques, researchers can build a comprehensive and self-validating body of evidence to definitively confirm the structure of this complex and biologically significant molecule.

References

A Comparative Guide to the Substrate Specificity of Enoyl-CoA Hydratase Isoforms for C24:5-CoA

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuances of fatty acid metabolism is paramount. Enoyl-CoA hydratases, enzymes that catalyze the second step of β-oxidation, are critical players in this process.[1][2] Their substrate specificity, particularly for very-long-chain polyunsaturated fatty acyl-CoAs (VLC-PUFA-CoAs) like C24:5-CoA, is a key determinant of metabolic flux and can have significant implications in various physiological and pathological states. This guide provides an in-depth comparison of the major enoyl-CoA hydratase isoforms, their predicted substrate preferences for C24:5-CoA, and a detailed experimental framework for elucidating their kinetic parameters.

Introduction: The Significance of Enoyl-CoA Hydratase Isoform Specificity

Enoyl-CoA hydratases catalyze the stereospecific addition of a water molecule to the double bond of 2-trans-enoyl-CoA thioesters, forming 3-hydroxyacyl-CoA.[3][4] This seemingly simple reaction is carried out by distinct isoforms localized in different cellular compartments, primarily the mitochondria and peroxisomes.[5] These isoforms have evolved to handle different classes of fatty acids, and their substrate specificity is a critical aspect of their biological function.

C24:5-CoA is a representative of the VLC-PUFA-CoAs, which are involved in various cellular processes, including the biosynthesis of docosahexaenoic acid (DHA) and the regulation of membrane fluidity.[6] The efficient metabolism of these molecules is crucial, and defects in their processing are associated with severe metabolic disorders.[7][8] This guide will focus on the comparative analysis of the primary mitochondrial and peroxisomal enoyl-CoA hydratase isoforms in their capacity to process C24:5-CoA.

The Key Isoforms: A Tale of Two Compartments

The major enoyl-CoA hydratase activities are found in the mitochondrial short-chain enoyl-CoA hydratase (ECHS1) and the peroxisomal bifunctional enzymes (L-bifunctional enzyme, EHHADH; and D-bifunctional protein, HSD17B4).[2][9][10][11][12][13]

  • Mitochondrial Short-Chain Enoyl-CoA Hydratase (ECHS1): As its name suggests, ECHS1 exhibits a preference for short- to medium-chain fatty acyl-CoAs, with its activity decreasing as the chain length increases.[14][15][16] It is highly active on crotonyl-CoA (C4) and can process substrates up to C16, albeit with reduced efficiency.[14] ECHS1 produces the (3S)-hydroxyacyl-CoA stereoisomer.[17]

  • Peroxisomal L-Bifunctional Enzyme (EHHADH): This enzyme possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[6][13] The hydratase domain of EHHADH produces the (3S)-hydroxyacyl-CoA stereoisomer and is primarily involved in the β-oxidation of straight-chain VLCFAs and dicarboxylic acids.[9][10][11]

  • Peroxisomal D-Bifunctional Protein (HSD17B4): Similar to EHHADH, HSD17B4 is a multifunctional enzyme. However, its enoyl-CoA hydratase 2 domain produces the (3R)-hydroxyacyl-CoA stereoisomer.[17][18] This isoform is crucial for the metabolism of branched-chain fatty acids and the bile acid precursor, trihydroxycoprostanoic acid.[12][19]

Predicted Substrate Specificity for C24:5-CoA: A Comparative Analysis

IsoformCellular LocalizationStereospecificityPredicted Activity with C24:5-CoARationale
ECHS1 Mitochondria(3S)-hydroxyacyl-CoAVery Low to NegligibleECHS1 is specialized for short- to medium-chain substrates.[14][15][16] The very long acyl chain of C24:5-CoA is unlikely to be accommodated efficiently within its active site.
EHHADH Peroxisomes(3S)-hydroxyacyl-CoAModerate to HighPeroxisomes are the primary site for the β-oxidation of VLCFAs.[5] Studies on EHHADH knockout mice suggest its involvement in the metabolism of very-long-chain polyunsaturated fatty acids.[6]
HSD17B4 Peroxisomes(3R)-hydroxyacyl-CoALow to ModerateWhile HSD17B4 is involved in VLCFA metabolism, its primary substrates are branched-chain fatty acids and bile acid precursors.[12][19] Its activity on straight-chain VLC-PUFA-CoAs like C24:5-CoA is likely lower than that of EHHADH.

Experimental Workflow for Determining Substrate Specificity

To empirically determine the substrate specificity of enoyl-CoA hydratase isoforms for C24:5-CoA, a series of well-controlled enzymatic assays are required. The following workflow outlines the key steps.

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Kinetics Assay cluster_analysis Data Analysis substrate_prep Substrate Synthesis: C24:5-CoA assay_setup Assay Setup: - Varying [C24:5-CoA] - Constant [Enzyme] substrate_prep->assay_setup enzyme_prep Enzyme Expression & Purification: - ECHS1 - EHHADH - HSD17B4 enzyme_prep->assay_setup spectrophotometry Spectrophotometric Measurement: Monitor ΔA263nm assay_setup->spectrophotometry initial_rates Calculate Initial Reaction Velocities (v₀) spectrophotometry->initial_rates michaelis_menten Michaelis-Menten Plot: v₀ vs. [S] initial_rates->michaelis_menten kinetic_params Determine Kinetic Parameters: Km, Vmax, kcat/Km michaelis_menten->kinetic_params metabolic_pathway cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion VLC_PUFA Very-Long-Chain Polyunsaturated Fatty Acids (e.g., C24:5) Perox_Activation Acyl-CoA Synthetase VLC_PUFA->Perox_Activation VLC_PUFA_CoA C24:5-CoA Perox_Activation->VLC_PUFA_CoA ACOX Acyl-CoA Oxidase VLC_PUFA_CoA->ACOX Enoyl_CoA 2-trans-Enoyl-CoA ACOX->Enoyl_CoA EHHADH_HSD17B4 EHHADH / HSD17B4 Enoyl_CoA->EHHADH_HSD17B4 Hydroxyacyl_CoA_P 3-Hydroxyacyl-CoA EHHADH_HSD17B4->Hydroxyacyl_CoA_P Perox_Thiolase Thiolase Hydroxyacyl_CoA_P->Perox_Thiolase Shortened_Acyl_CoA Shortened Acyl-CoA + Acetyl-CoA Perox_Thiolase->Shortened_Acyl_CoA Mito_Transport Carnitine Shuttle Shortened_Acyl_CoA->Mito_Transport Short_Acyl_CoA Short/Medium-Chain Acyl-CoA Mito_Transport->Short_Acyl_CoA ACAD Acyl-CoA Dehydrogenase Short_Acyl_CoA->ACAD Enoyl_CoA_M 2-trans-Enoyl-CoA ACAD->Enoyl_CoA_M ECHS1 ECHS1 Enoyl_CoA_M->ECHS1 Hydroxyacyl_CoA_M 3-Hydroxyacyl-CoA ECHS1->Hydroxyacyl_CoA_M Mito_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA_M->Mito_Dehydrogenase Mito_Thiolase Thiolase Mito_Dehydrogenase->Mito_Thiolase Acetyl_CoA Acetyl-CoA Mito_Thiolase->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

References

A Senior Application Scientist's Guide to the Cross-Validation of LC-MS/MS and Enzymatic Assays for 2-trans-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Metabolic Intermediate

In the intricate landscape of lipid metabolism, very-long-chain fatty acids (VLCFAs) and their activated acyl-coenzyme A (acyl-CoA) thioesters are critical players. 2-trans-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA is a key metabolic intermediate, emerging during the peroxisomal β-oxidation of n-3 VLCFAs like docosahexaenoic acid (DHA, 22:6n-3). Its precise quantification is paramount for researchers investigating metabolic disorders, neurodegenerative diseases, and the efficacy of therapeutic interventions targeting fatty acid metabolism.

The selection of an analytical method is a critical decision point that dictates the reliability, sensitivity, and throughput of such investigations. The two most prominent techniques for quantifying acyl-CoAs are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays.[1] LC-MS/MS is often considered the gold standard for its unparalleled specificity and sensitivity, while enzymatic assays provide a practical, high-throughput alternative for targeted applications.[1][2]

This guide provides an in-depth, objective comparison of these two methodologies. We will dissect the core principles of each technique, provide detailed experimental protocols, and present a rigorous cross-validation framework based on established regulatory guidelines.[3][4][5] Our objective is to empower you, the researcher, to make an informed decision on the optimal method for your specific scientific questions.

Pillar 1: The Gold Standard - LC-MS/MS Quantification

LC-MS/MS achieves its analytical power by combining the physical separation capabilities of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.[2] For acyl-CoAs, this approach offers exquisite specificity, allowing the target analyte to be distinguished from a complex mixture of structurally similar molecules.[6]

The Causality Behind the Method:

  • Sample Preparation: The initial extraction is designed to efficiently lyse cells or tissues while simultaneously precipitating proteins and extracting the relatively polar acyl-CoAs into an aqueous/organic phase.[7] The inclusion of a structurally similar, but non-endogenous, internal standard (e.g., Heptadecanoyl-CoA, C17:0) is a self-validating step critical for correcting analytical variability during sample preparation and ionization.[1]

  • Chromatographic Separation: Reversed-phase chromatography (e.g., using a C18 column) is employed to separate acyl-CoAs based on the hydrophobicity of their fatty acyl chains. A high-pH mobile phase is often used to ensure the coenzyme A moiety is deprotonated, leading to better peak shape and retention.[8] This separation is crucial to resolve isomers and reduce matrix effects during ionization.

  • Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode is ideal for the large, polar coenzyme A molecule. Detection is performed using Multiple Reaction Monitoring (MRM), a highly specific and sensitive technique.[1][2] In MRM, a specific precursor ion (the molecular ion of the target acyl-CoA) is selected and fragmented, and only a specific, characteristic product ion is monitored. This "precursor -> product" transition is a unique signature of the analyte, providing a very high degree of confidence in its identification and quantification.[6][8]

Experimental Protocol: LC-MS/MS
  • Sample Preparation & Extraction:

    • Weigh approximately 20-50 mg of frozen tissue powder or use an equivalent number of cultured cells.

    • Immediately add 1 mL of ice-cold extraction solvent (e.g., Acetonitrile:Methanol:Water 2:2:1 v/v/v) containing a known concentration of an internal standard (e.g., 100 pmol Heptadecanoyl-CoA).[7]

    • Homogenize thoroughly using a bead beater or sonicator, ensuring the sample remains cold.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

    • Carefully transfer the supernatant to a new tube.

    • Dry the extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% B to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 45°C.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions:

      • Analyte (C24:5-CoA): Precursor ion (m/z) -> Product ion (m/z). Note: The exact m/z values must be determined empirically by infusing a pure standard, but would be calculated based on the chemical formula C45H70N7O17P3S.

      • Internal Standard (C17:0-CoA): Precursor ion (m/z) -> Product ion (m/z).

    • Data Analysis: Quantify by calculating the peak area ratio of the analyte to the internal standard and comparing it against a standard curve prepared in a similar matrix.

Pillar 2: The High-Throughput Alternative - Enzymatic Assay

Enzymatic assays leverage the high specificity of enzymes to measure the concentration of their substrates. For 2-trans-enoyl-CoA species, a coupled enzyme system can be used to produce a fluorescent or colorimetric signal directly proportional to the analyte concentration.[9]

The Causality Behind the Method: This assay is based on the sequential action of two enzymes involved in β-oxidation.

  • Enoyl-CoA Hydratase: This enzyme specifically hydrates the 2-trans double bond of the acyl-CoA to form 3-hydroxyacyl-CoA.

  • 3-Hydroxyacyl-CoA Dehydrogenase: This enzyme then oxidizes the 3-hydroxyacyl-CoA intermediate to 3-ketoacyl-CoA. Crucially, this reaction uses NAD+ as a cofactor, reducing it to NADH.[9]

  • Signal Amplification: The amount of NADH produced is stoichiometric to the initial amount of 2-trans-enoyl-CoA. The NADH can then be measured directly by its absorbance at 340 nm or, for greater sensitivity, used in a secondary "enzymatic cycling" reaction to generate a highly fluorescent product.[9] This cycling step provides a self-validating amplification, ensuring that even picomole levels of the analyte can be reliably detected.

Experimental Protocol: Fluorometric Enzymatic Assay
  • Sample Preparation:

    • Extract acyl-CoAs from tissue or cells as described in the LC-MS/MS protocol (Steps 1.1 - 1.5), but without the internal standard.

    • Dry and reconstitute the sample in a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • Assay Protocol (96-well plate format):

    • Prepare a standard curve of a commercially available 2-trans-enoyl-CoA (e.g., 2-trans-Hexadecenoyl-CoA) in the assay buffer.

    • To each well, add 50 µL of sample or standard.

    • Prepare a reaction mixture containing:

      • 100 mM Potassium Phosphate Buffer (pH 7.4)

      • 500 µM NAD+

      • 5 units/mL Enoyl-CoA Hydratase

      • 5 units/mL 3-Hydroxyacyl-CoA Dehydrogenase

      • Optional for amplification: Reagent mix for fluorescent NADH detection (e.g., Resazurin and Diaphorase).

    • Add 150 µL of the reaction mixture to each well to start the reaction.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence using a plate reader (e.g., Excitation 540 nm, Emission 590 nm for a resazurin-based system).

    • Calculate the concentration of the analyte in the samples by comparing their fluorescence to the standard curve.

Cross-Validation Framework: An Objective Comparison

To ensure that both methods are "fit for purpose," a cross-validation study should be performed according to the principles outlined in the FDA's ICH Q2(R2) guidance.[4][10] This involves analyzing a set of identical samples with both methods and comparing key performance characteristics.

Workflow for Cross-Validation

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Arm cluster_enzymatic Enzymatic Assay Arm cluster_analysis Data Analysis & Comparison A Homogenized Biological Sample (e.g., Liver Tissue) B Spike with known concentrations of C24:5-CoA Standard A->B C Split into two Aliquots B->C D Extraction with Internal Standard C->D G Extraction without Internal Standard C->G E LC-MS/MS Analysis (MRM) D->E F Quantification vs. Standard Curve E->F J Compare Results: Linearity, Accuracy, Precision, LOD/LOQ F->J H Fluorometric Enzymatic Assay G->H I Quantification vs. Standard Curve H->I I->J K Bland-Altman Plot Correlation Analysis J->K

Caption: Workflow for the cross-validation of LC-MS/MS and enzymatic assays.

Performance Parameter Comparison

The following table summarizes the expected performance of each method based on established validation parameters.[5][11]

Parameter LC-MS/MS Enzymatic Assay Rationale & Causality
Specificity Very High Moderate to High LC-MS/MS uses both retention time and a specific mass transition (MRM) for identification, making it highly specific.[2][6] The enzymatic assay's specificity depends on the substrate specificity of the hydratase enzyme; it will detect any 2-trans-enoyl-CoA, not just the C24:5 species.
Linearity (R²) > 0.99 > 0.98 Both methods are expected to produce a strong linear relationship between concentration and response over a defined range.[6]
Accuracy (% Recovery) 90-110% 85-115% The use of a co-extracted internal standard in LC-MS/MS provides superior correction for matrix effects and extraction losses, leading to higher accuracy.[1][8]
Precision (%RSD) < 10% < 15% The automated, instrument-driven nature of LC-MS/MS typically results in lower run-to-run variability (higher precision) compared to the multi-step, manual pipetting required for enzymatic assays.
LOD / LOQ Low (fmol range) Moderate (pmol range) Tandem mass spectrometry is inherently more sensitive than fluorescence detection, allowing for the detection and quantification of much lower analyte concentrations.[8][9]
Throughput Moderate High Enzymatic assays are performed in a 96- or 384-well plate format, allowing for the simultaneous analysis of many samples. LC-MS/MS analysis is sequential, with each sample requiring a separate chromatographic run.
Cost / Sample High Low The initial capital investment and ongoing maintenance and solvent costs for an LC-MS/MS system are significantly higher than for a plate reader.

Logical Framework for Method Selection

G A What is the primary research question? B Discovery & Profiling: Need to measure multiple acyl-CoA species or distinguish isomers. A->B High Specificity Needed? C Targeted Quantification: Need to measure only Total 2-trans-enoyl-CoAs in many samples. A->C High Throughput Needed? D Choose LC-MS/MS B->D E Choose Enzymatic Assay C->E

Caption: Decision logic for selecting the appropriate analytical method.

Conclusion and Recommendations

The cross-validation of LC-MS/MS and enzymatic assays for this compound reveals that the two methods are not competitors, but rather complementary tools in the researcher's arsenal.

  • LC-MS/MS is the method of choice for discovery, definitive quantification, and structural confirmation. Its superior specificity and sensitivity make it indispensable when absolute accuracy is required, when distinguishing between different acyl-CoA species is necessary, or when sample amounts are limited.[2][8] It stands as the authoritative method against which others should be validated.

  • The enzymatic assay is the ideal tool for high-throughput screening and for studies where the total concentration of 2-trans-enoyl-CoAs is a sufficient proxy for metabolic activity. Its lower cost, simplicity, and speed make it highly suitable for large-scale studies, such as screening compound libraries or analyzing numerous samples from a clinical cohort.[1][9]

Ultimately, the choice of method is dictated by the scientific question. For deep mechanistic insights and validation studies, the precision of LC-MS/MS is paramount. For broader screening applications where throughput is key, the enzymatic assay provides a robust and efficient solution. A well-designed study may even leverage both: using the enzymatic assay for initial screening, followed by LC-MS/MS to confirm and precisely quantify the most significant findings.

References

A Comparative Guide to Validating the Role of 2,4-Dienoyl-CoA Reductase in the Metabolism of 2-trans-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the function of 2,4-dienoyl-CoA reductase (DECR) in the metabolic processing of 2-trans-9,12,15,18-all-cis-tetracosapentaenoyl-CoA, a very-long-chain polyunsaturated fatty acid (VLC-PUFA). We will delve into the hypothesized metabolic pathway, present detailed experimental protocols for validation, and compare the DECR-mediated pathway with potential alternative metabolic routes.

Introduction: The Challenge of Metabolizing Complex Fatty Acids

Very-long-chain polyunsaturated fatty acids are integral components of cellular membranes and precursors for signaling molecules. Their catabolism through peroxisomal β-oxidation is a vital process for maintaining lipid homeostasis. However, the presence of multiple cis double bonds presents a challenge to the standard β-oxidation machinery, necessitating the action of auxiliary enzymes. One such key enzyme is 2,4-dienoyl-CoA reductase (DECR), which resolves toxic 2,4-dienoyl-CoA intermediates that can be formed during the oxidation of these fatty acids.

This guide focuses on a specific, complex substrate: this compound. We will explore the presumed critical role of DECR in its breakdown and provide a robust, multi-faceted approach to experimentally validate this function.

The Hypothesized Metabolic Pathway for this compound

The metabolism of this C24:5 fatty acyl-CoA is expected to proceed through the peroxisomal β-oxidation pathway. The initial trans-2 double bond allows for the first cycle of β-oxidation to occur. However, as the fatty acid is shortened, the cis-9 double bond will eventually be positioned in a manner that, after several cycles, could lead to the formation of a 2,4-dienoyl-CoA intermediate. At this juncture, the action of DECR becomes indispensable.

The proposed pathway is as follows:

  • Initial Cycles of β-Oxidation: The this compound enters the peroxisomal β-oxidation spiral. The initial trans-2 double bond is handled by the standard enzymatic machinery.

  • Formation of a Problematic Intermediate: After a few cycles of β-oxidation, the original cis-9 double bond is shifted, leading to the formation of a cis-3 or cis-4 intermediate. Further enzymatic action can then result in the formation of a 2,4-dienoyl-CoA conjugate.

  • The Critical Role of DECR: This 2,4-dienoyl-CoA intermediate is a dead-end product for the standard β-oxidation enzymes. 2,4-Dienoyl-CoA reductase reduces this intermediate to a trans-3-enoyl-CoA.

  • Completion of β-Oxidation: The resulting trans-3-enoyl-CoA is then isomerized to the trans-2-enoyl-CoA, a substrate that can re-enter the main β-oxidation spiral and be fully metabolized.

Metabolic_Pathway cluster_peroxisome Peroxisomal β-Oxidation Substrate This compound BetaOx1 Initial β-Oxidation Cycles Substrate->BetaOx1 Intermediate Formation of 2,4-Dienoyl-CoA Intermediate BetaOx1->Intermediate DECR 2,4-Dienoyl-CoA Reductase (DECR) Intermediate->DECR Product1 trans-3-Enoyl-CoA DECR->Product1 Isomerase Enoyl-CoA Isomerase Product1->Isomerase Product2 trans-2-Enoyl-CoA Isomerase->Product2 BetaOx2 Re-entry to β-Oxidation Product2->BetaOx2 Metabolites Acetyl-CoA + Shortened Acyl-CoA BetaOx2->Metabolites

Caption: Hypothesized metabolic pathway of this compound.

Experimental Validation: A Multi-Pronged Approach

To rigorously validate the role of DECR, we propose a series of experiments moving from in vitro enzymatic assays to cellular models.

In Vitro Validation: Enzyme Kinetics and Product Identification

This initial phase focuses on demonstrating the direct interaction between DECR and the 2,4-dienoyl-CoA intermediate derived from our target substrate.

Experimental Workflow:

Experimental_Workflow cluster_workflow In Vitro Validation Workflow step1 Synthesize the 2,4-Dienoyl-CoA Substrate step2 Purify Recombinant 2,4-Dienoyl-CoA Reductase step1->step2 step3 Perform Enzyme Assays (Spectrophotometric or HPLC-based) step2->step3 step4 Analyze Reaction Products (HPLC-MS/MS) step3->step4 step5 Determine Kinetic Parameters (Km, Vmax) step3->step5

Caption: Workflow for in vitro validation of DECR activity.

Detailed Protocols:

A. Synthesis of the 2,4-Dienoyl-CoA Substrate: The specific 2,4-dienoyl-CoA intermediate needs to be chemically synthesized as it is not commercially available. This can be achieved through organic synthesis routes starting from a suitable precursor of tetracosapentaenoic acid.

B. Purification of Recombinant DECR:

  • Clone the gene encoding for DECR into an expression vector (e.g., pET vector with a His-tag).

  • Transform the vector into a suitable expression host (e.g., E. coli BL21(DE3)).

  • Induce protein expression with IPTG and grow the culture.

  • Lyse the cells and purify the recombinant DECR using affinity chromatography (e.g., Ni-NTA column).

  • Verify protein purity and concentration using SDS-PAGE and a Bradford assay.

C. Enzyme Assay:

  • Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate buffer, pH 7.4), NADPH as a cofactor, and the purified recombinant DECR.

  • Initiate the reaction by adding the synthesized 2,4-dienoyl-CoA substrate.

  • Monitor the reaction by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Alternatively, for a more direct measurement, the reaction can be quenched at different time points and the disappearance of the substrate and appearance of the product can be monitored by HPLC.

D. Product Identification by HPLC-MS/MS:

  • Analyze the reaction mixture from the enzyme assay using reverse-phase HPLC coupled with a tandem mass spectrometer.

  • Develop a chromatographic method that can separate the 2,4-dienoyl-CoA substrate from the expected trans-3-enoyl-CoA product.

  • Confirm the identity of the product by comparing its retention time and mass spectrum with a synthesized standard of trans-3-enoyl-CoA derived from tetracosapentaenoic acid.

Cellular Validation: Gene Silencing and Metabolite Profiling

To confirm the importance of DECR in a biological context, we can use a cellular model.

Experimental Protocol:

  • Cell Culture: Use a cell line known to have active fatty acid metabolism (e.g., HepG2 human hepatoma cells).

  • Gene Silencing: Transfect the cells with siRNA specifically targeting the DECR mRNA to knock down its expression. Use a non-targeting siRNA as a control.

  • Substrate Administration: Supplement the culture medium of both DECR-knockdown and control cells with the parent fatty acid, 2-trans-9,12,15,18-all-cis-tetracosapentaenoic acid.

  • Metabolite Extraction: After a suitable incubation period, harvest the cells and perform a lipid extraction to isolate the acyl-CoA esters.

  • Metabolite Analysis by LC-MS/MS: Analyze the acyl-CoA profiles of both cell populations. In the DECR-knockdown cells, we expect to see an accumulation of the 2,4-dienoyl-CoA intermediate and a decrease in the downstream metabolites compared to the control cells.

Comparative Analysis with Alternative Metabolic Pathways

While DECR is the primary candidate for metabolizing the 2,4-dienoyl-CoA intermediate, it is crucial to consider and experimentally rule out other possibilities.

Potential Alternatives:

  • Alternative Reductases: Other uncharacterized reductases might have overlapping substrate specificity.

  • Bypass Pathways: It is theoretically possible, though less likely, that a different enzymatic route could modify the 2,4-dienoyl-CoA intermediate to allow its re-entry into β-oxidation.

Comparative Experimental Design:

The cellular validation experiment described above is the most effective way to compare the DECR-dependent pathway with other potential routes. If an alternative pathway exists and is significant, the knockdown of DECR would not lead to a substantial accumulation of the 2,4-dienoyl-CoA intermediate, as the alternative pathway would compensate.

Data Presentation:

The results from the cellular validation experiment can be summarized in a table for clear comparison.

Metabolite Control Cells (Relative Abundance) DECR Knockdown Cells (Relative Abundance) Fold Change
2,4-Dienoyl-CoA Intermediate1.015.2+15.2
trans-3-Enoyl-CoA Product1.00.2-5.0
Downstream β-Oxidation Products1.00.3-3.3

This is example data and would need to be generated experimentally.

Comparative_Logic cluster_logic Comparative Validation Logic Start Is the 2,4-Dienoyl-CoA Intermediate Metabolized in DECR Knockdown Cells? Yes Alternative Pathway Exists and is Active Start->Yes Yes No DECR is the Primary Metabolic Pathway Start->No No

Caption: Decision diagram for validating the primary metabolic pathway.

Conclusion

The validation of the role of 2,4-dienoyl-CoA reductase in the metabolism of this compound requires a systematic and multi-faceted experimental approach. By combining in vitro enzymatic characterization with cellular metabolite profiling, researchers can build a strong case for the essentiality of DECR in this specific metabolic pathway. The comparative analysis using gene silencing provides a robust method to rule out significant contributions from alternative metabolic routes. This guide offers a comprehensive framework to achieve this validation with scientific rigor.

A Researcher's Guide to the Metabolic Fates of 2-trans vs. all-cis Tetracosapentaenoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in cellular metabolism, lipid biochemistry, and drug development, a nuanced understanding of the metabolic processing of very-long-chain fatty acids (VLCFAs) is paramount. The stereochemistry of double bonds within these molecules can dramatically influence their catabolic pathways, impacting cellular energy balance and the production of signaling molecules. This guide provides an in-depth comparison of the metabolic fates of two isomers of a C24:5 fatty acyl-CoA: 2-trans-tetracosapentaenoyl-CoA and the naturally occurring all-cis-4,7,10,13,16-tetracosapentaenoyl-CoA. We will dissect their distinct routes through peroxisomal β-oxidation, supported by established biochemical principles, and provide detailed methodologies for their experimental comparison.

Introduction: The Significance of Isomerism in Very-Long-Chain Fatty Acid Metabolism

Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbons, are integral components of cellular lipids, including sphingolipids and glycerophospholipids.[1][2][3][4] Their degradation is primarily handled by the peroxisomal β-oxidation machinery, as the mitochondrial system is less efficient at processing these long aliphatic chains.[5][6][7] The presence of multiple double bonds in polyunsaturated VLCFAs (VLC-PUFAs) necessitates the action of auxiliary enzymes to reconfigure the stereochemistry of metabolic intermediates, allowing them to be processed by the core β-oxidation enzymes.[8][9]

The initial configuration of these double bonds dictates the enzymatic toolkit required for catabolism. Naturally occurring VLC-PUFAs typically possess cis double bonds. However, trans isomers can be generated through various physiological and pathological processes, as well as being introduced through diet. Understanding how the cell processes a trans double bond, particularly at the critical C-2 position, versus an all-cis configuration is crucial for elucidating the metabolic consequences of lipid isomerism.

The Metabolic Pathway of all-cis-4,7,10,13,16-Tetracosapentaenoyl-CoA

The β-oxidation of the all-cis isomer of tetracosapentaenoyl-CoA (C24:5, n-8) is a multi-step process occurring within the peroxisome.[5][10] It involves the canonical four steps of β-oxidation (oxidation, hydration, oxidation, and thiolysis) interspersed with the action of auxiliary enzymes to handle the non-standard intermediates produced from the cis double bonds.

The initial challenge arises after the first cycle of β-oxidation. The resulting 22:5-CoA intermediate contains a cis-Δ2 double bond, which is not a substrate for enoyl-CoA hydratase. Here, the pathway diverges from saturated fatty acid oxidation:

  • Initial β-oxidation cycles: The first cycle of β-oxidation proceeds, shortening the chain to a 22:5-CoA with double bonds at positions 2, 5, 8, 11, and 14.

  • Enoyl-CoA Isomerase Action: The cis-Δ2 double bond is converted to a trans-Δ2 double bond by Δ³,Δ²-enoyl-CoA isomerase . This allows the β-oxidation spiral to continue for one more cycle.

  • Formation of a Dienoyl-CoA Intermediate: After another round of β-oxidation, a 2,4-dienoyl-CoA intermediate is formed.

  • 2,4-Dienoyl-CoA Reductase: This intermediate is reduced by 2,4-dienoyl-CoA reductase in an NADPH-dependent reaction, yielding a trans-Δ3-enoyl-CoA.[8][9][11]

  • Isomerization: The trans-Δ3-enoyl-CoA is then isomerized by Δ³,Δ²-enoyl-CoA isomerase to the trans-Δ2 configuration, which can re-enter the β-oxidation pathway.[11]

This sequence of core β-oxidation steps and auxiliary enzyme reactions continues until the fatty acyl chain is completely broken down into acetyl-CoA molecules.

all_cis_metabolism cluster_peroxisome Peroxisome all_cis_C24_5_CoA all-cis-4,7,10,13,16- Tetracosapentaenoyl-CoA beta_ox_1 β-oxidation Cycle 1 all_cis_C24_5_CoA->beta_ox_1 Acyl-CoA Oxidase cis_22_5_CoA cis-2,5,8,11,14- Docosapentaenoyl-CoA beta_ox_1->cis_22_5_CoA isomerase_1 Δ³,Δ²-enoyl-CoA Isomerase cis_22_5_CoA->isomerase_1 trans_22_5_CoA trans-2,5,8,11,14- Docosapentaenoyl-CoA isomerase_1->trans_22_5_CoA beta_ox_2 β-oxidation Cycle 2 trans_22_5_CoA->beta_ox_2 dienoyl_CoA 2,4-Dienoyl-CoA Intermediate beta_ox_2->dienoyl_CoA reductase 2,4-Dienoyl-CoA Reductase dienoyl_CoA->reductase NADPH trans_3_enoyl_CoA trans-3-Enoyl-CoA Intermediate reductase->trans_3_enoyl_CoA isomerase_2 Δ³,Δ²-enoyl-CoA Isomerase trans_3_enoyl_CoA->isomerase_2 trans_2_enoyl_CoA trans-2-Enoyl-CoA Intermediate isomerase_2->trans_2_enoyl_CoA beta_ox_cycles Further β-oxidation Cycles trans_2_enoyl_CoA->beta_ox_cycles acetyl_CoA Acetyl-CoA beta_ox_cycles->acetyl_CoA

Figure 1: Metabolic pathway of all-cis-tetracosapentaenoyl-CoA.

The Metabolic Pathway of 2-trans-Tetracosapentaenoyl-CoA

The presence of a trans double bond at the C-2 position alters the initial steps of β-oxidation. Unlike its cis counterpart, the 2-trans configuration is a direct substrate for the second enzyme of β-oxidation, enoyl-CoA hydratase.

  • Bypassing the First Oxidation Step: The initial acyl-CoA oxidase/dehydrogenase step, which creates a trans-Δ2 double bond, is bypassed.[12] The 2-trans-tetracosapentaenoyl-CoA can directly enter the β-oxidation spiral at the second step.

  • Enoyl-CoA Hydratase Action: Enoyl-CoA hydratase acts on the pre-existing trans-Δ2 double bond, adding water to form 3-hydroxyacyl-CoA.

  • Subsequent β-oxidation Steps: The pathway then proceeds with the remaining two steps of the first β-oxidation cycle: dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase and thiolytic cleavage by thiolase to release the first molecule of acetyl-CoA.

  • Handling of Remaining cis Double Bonds: The resulting 22:5-CoA will have its remaining double bonds in the cis configuration. Its subsequent degradation will then follow a similar path to the all-cis isomer, requiring the action of enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase as described previously.

A key consequence of bypassing the first enzymatic step is the loss of FADH₂ production for that initial cycle.

trans_2_metabolism cluster_peroxisome Peroxisome trans_2_C24_5_CoA 2-trans-Tetracosapentaenoyl-CoA hydratase Enoyl-CoA Hydratase trans_2_C24_5_CoA->hydratase Bypasses Acyl-CoA Oxidase (No FADH₂ production) hydroxyacyl_CoA 3-Hydroxyacyl-CoA hydratase->hydroxyacyl_CoA dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase hydroxyacyl_CoA->dehydrogenase NAD⁺ → NADH ketoacyl_CoA 3-Ketoacyl-CoA dehydrogenase->ketoacyl_CoA thiolase Thiolase ketoacyl_CoA->thiolase CoA-SH acetyl_CoA_1 Acetyl-CoA thiolase->acetyl_CoA_1 cis_22_5_CoA cis-2,5,8,11,14- Docosapentaenoyl-CoA thiolase->cis_22_5_CoA subsequent_pathway Follows all-cis Pathway cis_22_5_CoA->subsequent_pathway

Figure 2: Metabolic pathway of 2-trans-tetracosapentaenoyl-CoA.

Comparative Summary of Metabolic Fates

Feature2-trans-tetracosapentaenoyl-CoAall-cis-tetracosapentaenoyl-CoA
Cellular Location PeroxisomePeroxisome
Initial Enzyme Enoyl-CoA HydrataseAcyl-CoA Oxidase
First Cycle FADH₂ Production NoYes
Requirement for Δ³,Δ²-enoyl-CoA Isomerase Yes (after the first cycle)Yes
Requirement for 2,4-Dienoyl-CoA Reductase Yes (in subsequent cycles)Yes
Overall Energy Yield Lower (due to loss of one FADH₂)Higher
Potential for Altered Regulation The bypass of the initial, often rate-limiting, step could potentially alter the overall flux through the pathway.Follows the canonical pathway for polyunsaturated fatty acid degradation.

Experimental Protocols for Comparative Metabolic Analysis

To empirically validate the theoretical metabolic pathways and quantify differences in their processing, a combination of stable isotope tracing and mass spectrometry is the gold standard.

Objective:

To compare the rate and products of β-oxidation of 2-trans- vs. all-cis-tetracosapentaenoyl-CoA in a cellular model.

Materials:
  • Hepatocyte cell line (e.g., HepG2)

  • Cell culture reagents

  • ¹³C-labeled 2-trans-tetracosapentaenoic acid and all-cis-tetracosapentaenoic acid

  • Acyl-CoA synthetase inhibitor (e.g., Triacsin C)

  • Reagents for cell lysis and metabolite extraction (e.g., methanol, chloroform)

  • Liquid chromatography-mass spectrometry (LC-MS) system[13][14][15][16]

  • Reagents for isolation of peroxisomes (optional)[4][7][17][18][19]

Experimental Workflow:

experimental_workflow cell_culture 1. Culture HepG2 cells to confluence labeling 2. Incubate cells with ¹³C-labeled 2-trans or all-cis C24:5 cell_culture->labeling time_course 3. Collect cell pellets and media at multiple time points labeling->time_course quenching 4. Quench metabolism with cold methanol time_course->quenching extraction 5. Extract metabolites using a biphasic solvent system quenching->extraction analysis 6. Analyze aqueous and lipid phases by LC-MS extraction->analysis data_processing 7. Quantify ¹³C-labeled acyl-CoAs and downstream metabolites analysis->data_processing comparison 8. Compare metabolic flux and product profiles data_processing->comparison

Figure 3: Experimental workflow for comparing fatty acid metabolism.

Step-by-Step Methodology:
  • Cell Culture and Isotope Labeling:

    • Culture HepG2 cells in standard conditions until they reach approximately 80% confluency.

    • Prepare media containing either ¹³C-labeled 2-trans-tetracosapentaenoic acid or ¹³C-labeled all-cis-tetracosapentaenoic acid complexed to fatty acid-free bovine serum albumin (BSA).

    • Replace the standard media with the isotope-containing media and incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Sample Collection and Metabolite Extraction:

    • At each time point, aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolic activity by adding ice-cold 80% methanol.

    • Scrape the cells and collect the cell lysate.

    • Perform a biphasic extraction by adding chloroform and water to separate the polar (aqueous) and non-polar (lipid) metabolites.

  • LC-MS Analysis:

    • Analyze the aqueous phase for short-chain acyl-CoAs and other water-soluble metabolites.

    • Analyze the lipid phase for long-chain acyl-CoAs and complex lipids.

    • Use a high-resolution mass spectrometer to differentiate and quantify the ¹³C-labeled species from their unlabeled counterparts.[13][14][16]

  • Data Analysis and Interpretation:

    • Calculate the rate of disappearance of the parent ¹³C-labeled tetracosapentaenoyl-CoA for each isomer.

    • Identify and quantify the ¹³C-labeled β-oxidation intermediates (e.g., C22:5-CoA, C20:5-CoA, etc.).

    • Compare the relative abundance of these intermediates between the two conditions to identify potential metabolic bottlenecks.

    • Measure the incorporation of ¹³C into acetyl-CoA and downstream metabolites (e.g., citrate) to assess the overall flux into the TCA cycle.

Conclusion and Future Directions

The metabolic fates of 2-trans- and all-cis-tetracosapentaenoyl-CoA diverge at the very first step of β-oxidation, leading to a difference in the energy yield of the initial cycle. While the subsequent degradation of the remaining fatty acyl chain requires the same set of auxiliary enzymes, the initial bypass of acyl-CoA oxidase for the 2-trans isomer may have regulatory implications that warrant further investigation.

The provided experimental framework offers a robust approach to empirically test these hypotheses and quantify the metabolic flux through each pathway. Such studies are essential for a comprehensive understanding of how the stereochemistry of dietary and endogenously generated fatty acids impacts cellular metabolism in both health and disease. Future research could explore the substrate specificity of the peroxisomal acyl-CoA transporters for these isomers and investigate the downstream signaling consequences of their differential metabolism.

References

A Senior Application Scientist's Guide to the Authentication of Synthetic 2-trans-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA Standard

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of lipidomics and drug discovery, the unequivocal authentication of synthetic standards is paramount. This guide provides an in-depth, technically-grounded framework for the comprehensive validation of synthetic 2-trans-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA. As a senior application scientist, my objective is to move beyond rote protocols and instill a foundational understanding of the analytical strategies required to ensure the identity, purity, and isomeric integrity of this crucial lipid mediator.

The biological activities of long-chain polyunsaturated fatty acyl-CoAs are exquisitely dependent on their precise chemical structure, including the geometry and position of double bonds. Consequently, a multi-faceted analytical approach is not merely best practice; it is a scientific necessity. This guide will detail the application of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) as orthogonal and complementary techniques for the robust authentication of your synthetic standard.

Chapter 1: The Rationale for Multi-Modal Authentication

The synthesis of a complex molecule like this compound can potentially yield a mixture of isomers. The presence of the trans double bond at the 2-position, in conjugation with the thioester linkage, is a key structural feature that must be verified. Furthermore, the cis configuration of the double bonds at positions 9, 12, 15, and 18 is critical for its biological function. Any deviation in this stereochemistry can lead to misleading experimental results.

Therefore, a single analytical technique is often insufficient for complete characterization. While HPLC-UV can provide quantitative information and an indication of purity based on chromophore absorbance, it may not resolve all isomeric impurities. Conversely, while LC-MS/MS offers exceptional sensitivity and structural information through fragmentation patterns, its quantitative accuracy can be influenced by ionization efficiency. By employing both methods, we create a self-validating system that provides a high degree of confidence in the authenticity of the standard.

Chapter 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for assessing the purity of a synthetic standard. The presence of the conjugated 2-enoyl-CoA thioester moiety provides a distinct UV chromophore, making this method particularly suitable.

Causality Behind Experimental Choices

The choice of a reversed-phase C18 column is predicated on its ability to separate lipids based on their hydrophobicity. Longer acyl chains and fewer double bonds generally result in longer retention times. While a standard C18 column may not resolve all geometric isomers, it is effective for separating the target analyte from potential impurities with different chain lengths or a significantly different number of double bonds. The mobile phase composition is critical for achieving optimal separation and peak shape. An acidic mobile phase is often employed to suppress the ionization of the phosphate groups on the Coenzyme A moiety, leading to better chromatographic performance.

Experimental Protocol: HPLC-UV Analysis
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 50 mM Potassium Phosphate, pH 5.3

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient to 90% B

    • 25-30 min: Hold at 90% B

    • 30.1-35 min: Return to 10% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: The 2-enoyl-CoA thioester has a characteristic absorbance maximum around 263 nm.[1]

  • Sample Preparation: Dissolve the synthetic standard in a suitable solvent (e.g., methanol:water 1:1) to a final concentration of 1 mg/mL.

Expected Data and Interpretation

A successful analysis will yield a single, sharp peak at a specific retention time. The presence of additional peaks would indicate impurities. Co-injection with a previously validated standard, if available, can confirm the identity of the main peak. The peak area can be used for quantification against a standard curve.

Parameter Expected Result Interpretation
Retention Time Consistent across multiple injectionsIndicates the elution position of the analyte under the specified conditions.
Peak Purity (Area %) >98%A high percentage area of the main peak suggests high purity.
UV Spectrum Absorbance maximum at ~263 nmConfirms the presence of the 2-enoyl-CoA chromophore.

Chapter 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a highly sensitive and specific method for the structural confirmation of this compound. By analyzing the fragmentation pattern of the molecule, we can confirm the mass of the intact molecule, the presence of the Coenzyme A moiety, and gain insights into the structure of the fatty acyl chain.

Causality Behind Experimental Choices

Positive electrospray ionization (+ESI) is typically used for the analysis of acyl-CoAs as it readily protonates the adenine moiety of Coenzyme A, leading to a strong molecular ion signal.[2] A triple quadrupole mass spectrometer is ideal for this application, allowing for the selection of the precursor ion and the detection of specific product ions. The fragmentation of long-chain acyl-CoAs is characterized by the neutral loss of the 3'-phospho-ADP moiety (507 Da), which is a diagnostic marker for this class of compounds.[2]

Experimental Protocol: LC-MS/MS Analysis
  • Instrumentation: A triple quadrupole mass spectrometer coupled to an HPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: (A similar gradient to the HPLC-UV method can be adapted, with adjustments for the different column dimensions and flow rate).

  • Flow Rate: 0.3 mL/min

  • Ionization Mode: Positive Electrospray Ionization (+ESI)

  • MS/MS Transitions:

    • Precursor Ion (Q1): The calculated m/z of the protonated molecule [M+H]⁺.

    • Product Ion (Q3): Monitor for characteristic fragment ions.

Expected Mass Spectral Data and Interpretation
Parameter Predicted m/z Interpretation
[M+H]⁺ ~1122.5Confirms the molecular weight of the intact molecule.
[M+H - 507]⁺ ~615.5Diagnostic neutral loss of 3'-phospho-ADP, confirming the presence of the CoA moiety.
Other Fragments VariesFragments corresponding to the fatty acyl chain can provide further structural information.

Chapter 4: Comparative Analysis and Purity Assessment

A key aspect of authenticating a synthetic standard is to assess its isomeric purity. The synthesis of polyunsaturated fatty acids can sometimes lead to the formation of unwanted cis/trans isomers. While the primary HPLC and LC-MS/MS methods are excellent for overall purity and identity, specialized techniques may be required for the detailed analysis of isomeric impurities.

Alternative Chromatographic Approaches
  • Silver-Ion HPLC (Ag-HPLC): This technique is particularly powerful for separating fatty acid isomers based on the number and geometry of their double bonds. The silver ions interact with the π-electrons of the double bonds, leading to differential retention of cis and trans isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Although this requires derivatization of the fatty acyl-CoA to a more volatile form (e.g., fatty acid methyl ester), GC with a long, polar capillary column can provide excellent separation of geometric isomers.

The presence of significant isomeric impurities would necessitate further purification of the synthetic standard.

Visualizing the Workflow

To provide a clear overview of the authentication process, the following diagrams illustrate the experimental workflows.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis Standard Synthetic Standard Dissolution Dissolve in Methanol:Water Standard->Dissolution Injection Inject into HPLC Dissolution->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection UV Detection (263 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Purity Assess Peak Purity (Area %) Chromatogram->Purity UV_Spectrum Confirm UV λmax Chromatogram->UV_Spectrum LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Interpretation Standard Synthetic Standard Dilution Dilute in Mobile Phase A Standard->Dilution Injection Inject into LC Dilution->Injection Separation C18 Reversed-Phase Separation Injection->Separation Ionization Positive ESI Separation->Ionization MS_Analysis Tandem MS (Precursor/Product Scan) Ionization->MS_Analysis Mass_Spectrum Identify [M+H]⁺ MS_Analysis->Mass_Spectrum Fragmentation Analyze MS/MS Fragmentation Pattern Mass_Spectrum->Fragmentation Confirmation Confirm Structure Fragmentation->Confirmation

References

A Researcher's Guide to Characterizing Off-Target Effects of Inhibitors on Very Long-Chain Polyunsaturated Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals to assess the off-target effects of chemical inhibitors, with a specific focus on the metabolic pathway of 2-trans-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA, a unique C24:5 very long-chain polyunsaturated fatty acid (VLC-PUFA). Given the intricate and interconnected nature of lipid metabolism, a rigorous, multi-pronged approach is essential to ensure the specificity of any therapeutic or research compound. This document outlines the rationale behind experimental choices, provides detailed protocols for key assays, and offers a strategy for data interpretation, empowering researchers to build a robust and self-validating system for inhibitor characterization.

The Challenge of Specificity in VLC-PUFA Metabolism

Very long-chain polyunsaturated fatty acids (VLC-PUFAs) are critical components of cellular membranes, particularly in the retina and testes, and serve as precursors for various signaling molecules. The metabolism of these fatty acids is a multi-step process involving a series of enzymes, including acyl-CoA synthetases (ACSLs), elongases (ELOVLs), and desaturases (FADS), which often exhibit overlapping substrate specificities. This inherent promiscuity presents a significant challenge when developing specific inhibitors, as a compound designed to target one enzyme may inadvertently affect others, leading to confounding off-target effects.

The hypothetical molecule, this compound, is likely an intermediate in a specialized fatty acid metabolic pathway. Its "2-trans" configuration suggests it may be a product of peroxisomal beta-oxidation of a longer-chain fatty acid. The subsequent cis-double bonds at positions 9, 12, 15, and 18 are characteristic of omega-3 or omega-6 fatty acid derivatives. Therefore, any inhibitor targeting an enzyme in this pathway could potentially interact with a wide range of enzymes involved in fatty acid metabolism.

To confidently assess the on-target and off-target effects of an inhibitor, a combination of in vitro, cell-based, and proteome-wide approaches is necessary. This guide will walk through a logical workflow for this assessment.

A Multi-Tiered Strategy for Off-Target Assessment

A robust assessment of inhibitor specificity requires a tiered approach, moving from the molecular level to a complex cellular environment. This strategy ensures that observations are not artifacts of a simplified system and provides a holistic view of the inhibitor's effects.

Safety Operating Guide

Proper Disposal of 2-trans-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper handling and disposal of 2-trans-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA. As a complex, long-chain polyunsaturated fatty acyl-CoA, this molecule is a crucial intermediate in lipid metabolism research.[1][2][3] Its unique structure, featuring a thioester linkage and a polyunsaturated fatty acid chain, necessitates careful consideration of its chemical reactivity during disposal to ensure laboratory safety and environmental compliance. This document outlines a risk-based approach to its disposal, grounded in an understanding of its constituent parts and general principles of chemical waste management.

Hazard Assessment and Chemical Profile

  • Polyunsaturated Fatty Acid (PUFA) Chain : The C24:5 fatty acid component is susceptible to oxidation due to its multiple cis-double bonds. While long-chain fatty acids themselves are generally of low toxicity, some, like linoleic acid, can cause skin and serious eye irritation.[4][5]

  • Coenzyme A (CoA) and Thioester Linkage : The thioester bond is the most reactive part of the molecule concerning disposal. It can be hydrolyzed to release the free fatty acid and coenzyme A, which contains a thiol group (-SH).[6] Thiols are notorious for their potent and unpleasant odors, and appropriate measures must be taken to contain and neutralize them.[7]

Key Chemical Data Summary

PropertyDescriptionImplication for Disposal
Molecular Nature A very long-chain polyunsaturated fatty acyl-coenzyme A derivative.[8][9]Biologically active molecule. Waste should be considered chemical, not biological, unless contaminated.
Reactivity The thioester bond is susceptible to hydrolysis, especially under basic or acidic conditions.[6]Chemical deactivation before disposal is the preferred method to neutralize reactivity and potential odors.
Potential Hazards While specific toxicity data is unavailable, related compounds suggest potential for skin and eye irritation.[4] Hydrolysis can release a thiol, causing a strong, unpleasant odor.[7]Assume the compound is an irritant and handle with appropriate PPE. Odor control is a key consideration.
Solubility Typically soluble in aqueous buffers and some organic solvents like ethanol.[10]The choice of deactivation solution will depend on the solvent in which the waste is dissolved.

Personal Protective Equipment (PPE) and Handling

Given the lack of specific toxicity data, all handling and disposal procedures for this compound should be conducted in a certified chemical fume hood. Adherence to standard laboratory PPE protocols is mandatory.

  • Eye Protection : Safety glasses with side shields or chemical splash goggles.

  • Hand Protection : Nitrile gloves are required. Change gloves immediately if they become contaminated.

  • Body Protection : A standard laboratory coat must be worn.

Spill Management

In the event of a spill, the primary objectives are to contain the material, prevent its spread, and decontaminate the area.

  • Alert Personnel : Inform others in the immediate vicinity of the spill.

  • Isolate the Area : Restrict access to the spill area.

  • Containment : For liquid spills, use an absorbent material (e.g., vermiculite, sand, or chemical absorbent pads) to dike the spill and prevent it from spreading.

  • Neutralization : Once absorbed, treat the material with a freshly prepared 10% sodium hypochlorite (bleach) solution to oxidize the thioester and any free thiol. Let it sit for at least one hour in the fume hood.

  • Cleanup : Carefully collect the absorbent material using non-sparking tools and place it in a designated, labeled hazardous waste container.

  • Decontaminate Surfaces : Wipe the spill area with the 10% bleach solution, followed by a water rinse.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound involves chemical deactivation to hydrolyze the thioester bond and oxidize the resulting thiol, followed by disposal as hazardous chemical waste. This two-step process mitigates the primary risks associated with its chemical structure.

Experimental Protocol: Chemical Deactivation

  • Segregate Waste : Collect all waste containing this compound, including unused solutions, contaminated consumables (e.g., pipette tips), and aqueous washes, in a dedicated and clearly labeled chemical waste container made of a compatible material (e.g., HDPE).

  • Prepare for Deactivation : Conduct all subsequent steps within a certified chemical fume hood.

  • Alkaline Hydrolysis :

    • For aqueous waste streams, slowly add 1 M sodium hydroxide (NaOH) solution with stirring until the pH of the waste solution is between 10 and 12. This will facilitate the hydrolysis of the thioester bond.

    • Allow the solution to stand for at least 2 hours at room temperature to ensure complete hydrolysis.

  • Oxidation of Thiol :

    • Following hydrolysis, slowly and carefully add a commercial bleach solution (sodium hypochlorite, typically 5-6%) to the waste. A volume of bleach equal to the volume of the waste is a good starting point. Be aware that this reaction can be exothermic.

    • The bleach will oxidize the liberated thiol from Coenzyme A to a less odorous and less reactive sulfonic acid.

    • Let the mixture stand in the fume hood for a minimum of 12 hours to ensure the reaction is complete.

  • Neutralization :

    • After the oxidation step, check the pH of the solution. Carefully neutralize it to a pH between 6 and 8 by adding an appropriate acid (e.g., 1 M hydrochloric acid).

  • Final Disposal :

    • The deactivated and neutralized waste solution should be transferred to a properly labeled hazardous waste container for collection by your institution's environmental health and safety (EHS) department.

    • Solid waste, such as contaminated gloves and absorbent materials from spills, should be placed in a separate, clearly labeled solid hazardous waste container.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of this compound.

DisposalWorkflow start Start: Waste containing 2-trans...-CoA fume_hood Work in Chemical Fume Hood start->fume_hood ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat fume_hood->ppe waste_container Collect in Labeled Chemical Waste Container ppe->waste_container alkaline_hydrolysis Step 1: Alkaline Hydrolysis (Add 1M NaOH to pH 10-12) waste_container->alkaline_hydrolysis wait_hydrolysis Wait for 2 hours alkaline_hydrolysis->wait_hydrolysis oxidation Step 2: Oxidation (Add Bleach) wait_hydrolysis->oxidation wait_oxidation Wait for 12 hours oxidation->wait_oxidation neutralize Step 3: Neutralization (Adjust to pH 6-8) wait_oxidation->neutralize final_disposal Transfer to Institutional Hazardous Waste neutralize->final_disposal

Caption: Disposal workflow for this compound.

References

A Senior Application Scientist's Guide to Handling 2-trans-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher navigating the complexities of lipid signaling and metabolism, 2-trans-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA represents a key substrate for investigating the intricacies of polyunsaturated fatty acid (PUFA) pathways. As with any highly specialized biochemical reagent, ensuring its integrity and the safety of laboratory personnel is paramount. This guide provides a comprehensive framework for the safe and effective handling of this compound, grounded in established laboratory safety principles and insights from extensive experience with similar long-chain polyunsaturated acyl-CoAs.

Hazard Identification and Risk Assessment: Understanding the Molecule

The main concern with long-chain polyunsaturated acyl-CoAs is their susceptibility to degradation through lipid peroxidation.[1] This process, initiated by free radicals, targets the multiple double bonds in the fatty acyl chain, leading to a chain reaction that can compromise sample integrity.[1] Factors such as exposure to oxygen, elevated temperatures, and the presence of transition metals can accelerate this degradation.[1] Ingesting products of lipid peroxidation may also pose health risks.[2]

Therefore, the safety protocols for handling this compound are designed to mitigate both chemical instability and potential exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A risk-based approach to PPE selection is crucial for ensuring personnel safety. The following table outlines the recommended PPE for handling this compound, with explanations for the necessity of each item.

PPE Component Specification Justification
Eye Protection Safety glasses with side shields or gogglesProtects eyes from accidental splashes of the compound or solvents.[3][4][5]
Hand Protection Disposable nitrile glovesProvides a barrier against skin contact.[3][4][6] Given the amphipathic nature of acyl-CoAs, low-retention pipette tips are also recommended to ensure accurate measurement and minimize contact.[1]
Body Protection Standard laboratory coatProtects skin and personal clothing from contamination.[3][4][5][7]
Respiratory Protection Not generally requiredHandling should be performed in a well-ventilated area or a fume hood to minimize inhalation of any aerosols.[3]

This multi-layered approach to PPE creates a robust barrier, safeguarding the researcher from potential hazards.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical for both safety and experimental success. The following workflow outlines the best practices for handling this compound from receipt to use.

Receiving and Storage

Proper storage is the first line of defense against degradation. For long-term stability, samples should be snap-frozen in liquid nitrogen and then stored at -80°C under an inert atmosphere, such as argon or nitrogen.[1] Aliquoting the compound into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.[1]

Preparation of Solutions

When preparing solutions, always work on ice to minimize thermal degradation.[1] Use de-gassed solvents to remove dissolved oxygen, a key initiator of lipid peroxidation.[1] Preparing solutions and buffers fresh is also critical. Consider the addition of a chelating agent like EDTA to sequester any metal ions that could catalyze oxidation.[1]

Experimental Use

During experiments, maintain the sample on ice whenever possible.[1] For highly sensitive applications, performing manipulations in a glove box under an inert atmosphere can provide an additional layer of protection against oxidation.[1]

The following diagram illustrates the recommended workflow for handling this sensitive compound:

G cluster_storage Storage cluster_prep Preparation cluster_use Experimental Use storage_neg80 -80°C Storage (Inert Atmosphere) prep_ice Work on Ice storage_neg80->prep_ice Aliquot prep_degas Use De-gassed Solvents prep_ice->prep_degas prep_fresh Prepare Fresh Solutions prep_degas->prep_fresh use_ice Maintain on Ice prep_fresh->use_ice use_inert Glove Box (Optional) use_ice->use_inert

Caption: Recommended workflow for handling this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

Waste Segregation

All waste containing this compound, including unused product, contaminated solutions, and disposable labware (e.g., pipette tips, tubes), must be segregated from general laboratory waste.[3] This waste should be classified as "non-halogenated organic waste" unless it has been mixed with halogenated solvents.[3]

Containerization

Use a dedicated, chemically resistant, and leak-proof waste container.[3] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[3] Keep the container closed except when adding waste.[3]

Storage and Disposal

Store the hazardous waste container in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.[3] When the container is full, follow your institution's established procedures for chemical waste pickup through the Environmental Health and Safety (EHS) office.[3] Do not dispose of this chemical down the drain or in the regular trash.[3]

This decision tree provides a clear guide for the disposal process:

G start Waste Generated is_contaminated Contaminated with 2-trans-9,12,15,18-all-cis- Tetracosapentaenoyl-CoA? start->is_contaminated general_waste General Lab Waste is_contaminated->general_waste No hazardous_waste Segregate as Hazardous Waste is_contaminated->hazardous_waste Yes label_container Label Container: 'Hazardous Waste' + Full Chemical Name hazardous_waste->label_container store_waste Store in Designated Secondary Containment label_container->store_waste ehs_pickup Arrange for EHS Waste Pickup store_waste->ehs_pickup

Caption: Decision tree for the disposal of this compound.

By adhering to these detailed safety and handling protocols, researchers can ensure the integrity of their experiments and maintain a safe laboratory environment.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.